molecular formula C5H8O2 B599958 1,5-Dioxaspiro[2.4]heptane CAS No. 185-61-5

1,5-Dioxaspiro[2.4]heptane

Cat. No.: B599958
CAS No.: 185-61-5
M. Wt: 100.117
InChI Key: SNVWCQVCIGRDCF-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[2.4]heptane (CAS 185-61-5) is a spirocyclic organic compound of interest as a versatile building block in synthetic and medicinal chemistry research. Its molecular formula is C 5 H 8 O 2 and it has a molecular weight of 100.12 g/mol . The compound features a unique structure where two oxygen atoms are part of a spirocyclic system—a cyclopropane ring flanked by two dioxolane-type rings . The rigid, three-dimensional spirocyclic framework is scientifically valuable for creating structurally diverse molecules . This property makes this compound a key intermediate in synthesizing more complex heterocyclic systems. Its structure can impart stiffness to larger molecules, making it useful for constructing rigid scaffolds in drug discovery for spatial orientation of pharmacophoric groups or in material science for designing molecules with specific conformations . The compound is freely soluble (154 g/L at 25°C) and has a boiling point of 46-48°C at 14 Torr . Handling and Safety: This compound is classified as an eye irritant (Eye Irrit. 2A, H319), a flammable liquid (Flam. Liq. 3, H226), and may cause skin irritation (Skin Irrit. 2, H315) and specific target organ toxicity upon single exposure (STOT SE 3, H335) . Researchers should consult the Safety Data Sheet (SDS) and handle the product appropriately. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dioxaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O2/c1-2-6-3-5(1)4-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVWCQVCIGRDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734564
Record name 1,5-Dioxaspiro[2.4]heptane
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Molecular Weight

100.12 g/mol
Source PubChem
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CAS No.

185-61-5
Record name 1,5-Dioxaspiro[2.4]heptane
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Record name 1,5-Dioxaspiro[2.4]heptane
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Record name 1,5-dioxa-spiro[2.4]heptane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,5-Dioxaspiro[2.4]heptane, a unique spiroketal containing a cyclopropane ring, represents a fascinating structural motif with potential applications in medicinal chemistry and materials science. Its constrained three-membered ring fused to a five-membered dioxolane ring imparts distinct conformational rigidity and electronic properties. This guide provides a comprehensive overview of the synthetic strategies for accessing this novel scaffold and the analytical techniques employed for its thorough characterization. The methodologies discussed herein are presented with a focus on the underlying chemical principles, empowering researchers to not only replicate these procedures but also adapt them for the synthesis of novel derivatives.

Introduction: The Significance of the Spiro[2.4]heptane Core

Spiroketals are a prominent class of heterocyclic compounds found in numerous natural products with diverse biological activities. The incorporation of a cyclopropane ring into a spiroketal framework, as seen in this compound, introduces a higher degree of sp³ character and conformational rigidity compared to more flexible acyclic or larger ring systems. This structural feature can be highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the strained cyclopropane ring can serve as a synthetic handle for further functionalization. This guide will explore the key methodologies for the construction of this intriguing molecule and the essential analytical tools for its unambiguous identification and characterization.

Synthetic Strategies for this compound

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. The most common strategies involve the formation of the spiroketal linkage or the construction of the cyclopropane ring as the key step.

Cyclopropanation of an Exocyclic Enol Ether

A powerful and convergent approach to this compound involves the cyclopropanation of a readily available exocyclic enol ether precursor. This strategy offers a high degree of control over the introduction of the three-membered ring.

A general workflow for this approach is outlined below:

synthesis_workflow_1 start 2-(Hydroxymethyl)tetrahydrofuran precursor Exocyclic Enol Ether start->precursor Dehydration cyclopropanation Cyclopropanation (e.g., Simmons-Smith) precursor->cyclopropanation product This compound cyclopropanation->product

Caption: Synthetic workflow via cyclopropanation of an exocyclic enol ether.

Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol is a classic and reliable method for the conversion of alkenes to cyclopropanes.[1]

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (X g, Y mmol) and an equal weight of copper(I) chloride (X g, Z mmol). Gently heat the mixture under a stream of nitrogen until it just begins to glow. Allow the mixture to cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether (V mL) under a nitrogen atmosphere.

  • Addition of Reagents: A solution of the exocyclic enol ether precursor (A g, B mmol) and diiodomethane (C g, D mmol) in anhydrous diethyl ether (W mL) is added dropwise to the stirred suspension of the zinc-copper couple.

  • Reaction Monitoring: The reaction is typically exothermic and may require external cooling to maintain a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered through a pad of celite, and the filter cake is washed with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Simmons-Smith reaction is sensitive to moisture, as the organozinc intermediate is readily protonated by water. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial for achieving high yields.

  • Activation of Zinc: The zinc-copper couple is essential for the formation of the active carbenoid species. The activation process increases the surface area and reactivity of the zinc.

  • Exothermic Nature: The formation of the organozinc intermediate and the subsequent cyclopropanation are exothermic steps. Controlling the rate of addition of the reagents and providing adequate cooling are important for safety and to prevent side reactions.

Ring Enlargement of Donor-Acceptor Cyclopropanes

An alternative strategy involves the ring enlargement of a spiro-annelated cyclopropane derivative.[2] This method is particularly useful for accessing substituted derivatives of the this compound core.

synthesis_workflow_2 start Cyclic Ketal cyclopropanation Metal-mediated Cyclopropanation start->cyclopropanation Ethyl Diazoacetate intermediate Spiroannelated Cyclopropane Ester cyclopropanation->intermediate reduction Reduction (e.g., LiAlH4) intermediate->reduction oxidation Oxidation reduction->oxidation product Substituted This compound oxidation->product Ring Enlargement

Sources

A Technical Guide to the Spectroscopic Characterization of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Predicted Spectroscopic Features

1,5-Dioxaspiro[2.4]heptane possesses a unique spirocyclic structure, featuring a cyclopropane ring fused to a five-membered dioxolane ring at a quaternary carbon. This arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

Experimental Protocol: NMR Spectroscopy

A standard approach to acquiring NMR spectra for a small organic molecule like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm[4][5].

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the protons on the cyclopropane and dioxolane rings.

  • Cyclopropane Protons (C₂-H₂ and C₃-H₂): Protons on a cyclopropane ring typically resonate at a higher field (lower ppm) than other aliphatic protons due to the ring current effect. We can predict these signals to appear in the range of δ 0.5-1.5 ppm . Due to the spirocyclic nature, the protons on each methylene group of the cyclopropane ring are diastereotopic and will likely appear as two distinct multiplets.

  • Dioxolane Methylene Protons (C₄-H₂ and C₇-H₂): The methylene protons on the dioxolane ring are adjacent to oxygen atoms, which are electronegative and will deshield these protons, causing them to resonate at a lower field (higher ppm). These signals are expected in the range of δ 3.5-4.5 ppm . Similar to the cyclopropane protons, the geminal protons on each methylene group are diastereotopic and should give rise to complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C₂, C₃-H0.5 - 1.5Multiplet
C₄, C₇-H3.5 - 4.5Multiplet
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Spiro Carbon (C₁): This quaternary carbon is bonded to two oxygen atoms and is part of a strained three-membered ring. This unique environment is expected to result in a signal in the downfield region, likely around δ 90-110 ppm .

  • Cyclopropane Carbons (C₂ and C₃): The carbon atoms of the cyclopropane ring are expected to be shielded and appear at a high field, typically in the range of δ 10-30 ppm .

  • Dioxolane Methylene Carbons (C₄ and C₇): These carbons are attached to oxygen and will be deshielded, with their signals appearing in the range of δ 60-80 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C₁ (Spiro)90 - 110
C₂, C₃10 - 30
C₄, C₇60 - 80

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
  • C-H Stretching:

    • Cyclopropane C-H: The C-H stretching vibrations of the cyclopropane ring are expected to appear at a higher frequency than typical alkane C-H stretches, around 3000-3100 cm⁻¹ .

    • Dioxolane C-H: The C-H stretching vibrations of the methylene groups on the dioxolane ring will likely appear in the typical alkane region of 2850-3000 cm⁻¹ [6].

  • C-O Stretching: The most characteristic feature will be the strong C-O stretching vibrations of the acetal group in the dioxolane ring. These are expected to appear as one or more strong bands in the region of 1000-1200 cm⁻¹ .

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and various bending vibrations, which are unique to the molecule and serve as a "fingerprint" for identification[6].

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Cyclopropane C-H stretch3000 - 3100Medium
Dioxolane C-H stretch2850 - 3000Medium
C-O stretch (Acetal)1000 - 1200Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron ionization (EI) is a common technique for small, volatile molecules. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions[7].

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Fragmentation cluster_workflow Mass Spectrometry Workflow Sample This compound Ionization Electron Ionization (EI) Sample->Ionization Introduction MolecularIon Molecular Ion (M+) m/z = 100 Ionization->MolecularIon Formation Fragmentation Fragmentation MolecularIon->Fragmentation Fragments Fragment Ions Fragmentation->Fragments Detection Detection Fragments->Detection Separation (m/z) Spectrum Mass Spectrum Detection->Spectrum

Caption: Generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₅H₈O₂[1], giving it a molecular weight of 100.12 g/mol [1][2].

  • Molecular Ion (M⁺): A molecular ion peak at m/z = 100 is expected. The intensity of this peak may vary depending on the stability of the molecular ion under EI conditions.

  • Fragmentation Pattern: The fragmentation of the molecular ion will be driven by the presence of the oxygen atoms and the strained cyclopropane ring. Common fragmentation pathways for ethers and acetals involve the cleavage of C-O and C-C bonds adjacent to the oxygen atoms[8].

    • Loss of Ethylene Oxide (C₂H₄O): A characteristic fragmentation could involve the cleavage of the dioxolane ring, leading to the loss of a neutral ethylene oxide molecule (mass = 44), resulting in a fragment ion at m/z = 56 .

    • Cleavage of the Cyclopropane Ring: The strained cyclopropane ring can also undergo cleavage. For example, the loss of an ethyl group (mass = 29) from a rearranged molecular ion could lead to a peak at m/z = 71 .

    • Other Fragments: Other smaller fragments corresponding to various C-C and C-O bond cleavages are also expected, contributing to the overall fragmentation pattern.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
100[C₅H₈O₂]⁺ (Molecular Ion)
71[M - C₂H₅]⁺
56[M - C₂H₄O]⁺

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. By understanding the fundamental principles of these analytical techniques and applying them to the unique structure of this molecule, researchers can effectively identify and characterize it. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. This guide serves as a foundational resource for scientists working with spirocyclic compounds and in the broader field of drug discovery and development.

References

  • PubChem. This compound (C5H8O2). Available from: [Link][3]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0321586). Available from: [Link][9]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447). Available from: [Link][10]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link][7]

  • NIST WebBook. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. Available from: [Link][11]

  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6), 1157. Available from: [Link][12]

  • Doc Brown's Chemistry. C7H16 infrared spectrum of heptane. Available from: [Link][6]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link][8]

  • Doc Brown's Chemistry. C7H16 heptane low high resolution 1H proton nmr spectrum. Available from: [Link][4]

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of heptane. Available from: [Link][5]

Sources

physical and chemical properties of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,5-Dioxaspiro[2.4]heptane, a unique heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Drawing from available data and established chemical principles, this document aims to be an essential resource for professionals working with this and related spirocyclic systems.

Molecular Structure and Identification

This compound is a bicyclic organic compound featuring a cyclopropane ring spiro-fused to a 1,3-dioxolane ring. The spirocyclic nature of this molecule, where two rings share a single carbon atom, imparts significant conformational rigidity and unique stereochemical properties.

Key Identifiers:

  • CAS Number: 185-61-5[1][2][3][4][5]

  • Molecular Formula: C₅H₈O₂[1][3]

  • Molecular Weight: 100.12 g/mol [1][3]

  • IUPAC Name: this compound[3]

  • SMILES: C1CC2(CO1)CO2[3]

Physicochemical Properties

This compound is a liquid at standard temperature and pressure.[1] Due to its strained cyclopropane ring and the presence of two ether linkages, its physical and chemical properties are of considerable interest.

Table 1: Physical Properties of this compound

PropertyValueSource
Physical Form Liquid[1]
Boiling Point 46-48 °C at 14 Torr[2]
Density (Predicted) 1.15 ± 0.1 g/cm³[2]
Solubility Soluble in organic solvents.[6]
Purity (Commercial) Typically ≥97%[1][3]

Synthesis and Handling

Synthetic Approaches

One reported synthesis of substituted 1,5-dioxaspiro[2.4]heptanes starts from 2,3-dichloroprop-1-ene, suggesting a pathway involving the formation of the cyclopropane ring followed by the installation of the dioxolane moiety.[7] Another potential, though indirect, route could be inferred from the synthesis of the related 5-oxaspiro[2.4]heptan-6-one, which involves a multi-step sequence starting from dibromoneopentyl glycol.

Conceptual Synthetic Workflow:

G cluster_0 Potential Synthetic Pathway Epoxide Precursor Epoxide Precursor Reaction with Cyclopropanone Equivalent Reaction with Cyclopropanone Equivalent Epoxide Precursor->Reaction with Cyclopropanone Equivalent Key Step This compound This compound Reaction with Cyclopropanone Equivalent->this compound G cluster_0 Potential Reactions This compound This compound Ring-Opening of Cyclopropane Ring-Opening of Cyclopropane This compound->Ring-Opening of Cyclopropane Acid/Base/Catalyst Hydrolysis of Spiroketal Hydrolysis of Spiroketal This compound->Hydrolysis of Spiroketal Acidic Conditions

Caption: Potential reaction pathways for this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, theoretical predictions and data from related structures can provide an indication of the expected spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopropane ring and the methylene protons of the dioxolane ring. The chemical shifts and coupling constants would be influenced by the rigid spirocyclic structure.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals for the spiro carbon, the two equivalent methylene carbons of the cyclopropane ring, and the two equivalent methylene carbons of the dioxolane ring.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-O stretching frequencies for the ether linkages and C-H stretching frequencies for the aliphatic rings.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak at m/z = 100.12, with a fragmentation pattern characteristic of spiroketals and cyclopropane-containing compounds.

Applications and Future Directions

The unique structural features of this compound make it an intriguing building block for organic synthesis and a potential scaffold for the design of novel therapeutic agents. The rigid spirocyclic framework can be used to control the three-dimensional orientation of substituents, which is a key aspect of modern drug design.

Potential areas of application include:

  • Asymmetric Synthesis: The chiral nature of substituted derivatives makes them valuable intermediates in the synthesis of complex molecules with defined stereochemistry.

  • Medicinal Chemistry: The spiroketal moiety is found in a number of biologically active natural products. The incorporation of a cyclopropane ring adds a further element of structural novelty and potential for biological interaction.

  • Materials Science: The rigid structure could be exploited in the development of novel polymers or materials with specific physical properties.

Further research is needed to fully elucidate the physical and chemical properties of this compound, including detailed spectroscopic analysis, a robust and scalable synthesis, and a comprehensive study of its reactivity and stability. Such studies will undoubtedly unlock the full potential of this fascinating molecule.

References

  • Evidentic. Benzenepropanamide, 2-methyl-. [Link]

  • Francisco, A., Melendez, J., & Yus, M. (2003). Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes from 2,3-Dichloroprop-1-ene. ChemInform, 34(11). [Link]

Sources

Stability of the 1,5-Dioxaspiro[2.4]heptane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-dioxaspiro[2.4]heptane ring system, a unique spiroketal featuring a cyclopropane ring fused to a 1,3-dioxolane, presents a fascinating case study in molecular stability. This guide provides an in-depth technical exploration of the structural and electronic factors that govern the stability of this intriguing heterocyclic scaffold. For researchers in medicinal chemistry and drug development, understanding the inherent stability and reactivity of this moiety is paramount for its potential incorporation into novel therapeutic agents. The presence of the highly strained three-membered ring, coupled with the stereoelectronic intricacies of the spiroketal linkage, creates a delicate balance of forces that dictates its chemical behavior.

Structural and Conformational Analysis

The stability of the this compound ring system is intrinsically linked to its three-dimensional structure. The fusion of a planar cyclopropane ring with a five-membered dioxolane ring imposes significant conformational constraints.

The Influence of Ring Strain
Conformational Preferences and the Anomeric Effect

The dioxolane ring in this compound is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The relative stability of these conformers is dictated by a combination of torsional strain and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position, despite the expected steric hindrance. In the context of spiroketals, this effect arises from the stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygens and the antibonding σ* orbital of the adjacent C-O bond. In this compound, the spirocyclic nature of the ketal means that the anomeric effect can be a significant stabilizing force. Computational studies on related spiroketal systems have demonstrated the crucial role of the anomeric effect in determining the most stable conformation[4]. The orientation of the oxygen lone pairs relative to the C-O bonds of the cyclopropane ring will influence the overall stability. A detailed conformational analysis using computational methods such as Density Functional Theory (DFT) would be necessary to accurately predict the lowest energy conformer and the rotational barriers between different conformations of the this compound ring system.

Synthesis and Chemical Reactivity

The stability of the this compound ring system is also reflected in its synthesis and reactivity.

Synthetic Approaches

The synthesis of this compound and its derivatives often involves the ketalization of a cyclopropanone precursor or the cyclization of a suitably functionalized diol. The conditions required for these reactions can provide insights into the thermodynamic stability of the resulting spiroketal. For instance, acid-catalyzed ketalization is typically a reversible process, and the position of the equilibrium will be influenced by the stability of the spiroketal product.

A general synthetic workflow for a substituted this compound is outlined below:

G cluster_0 Synthesis of this compound Derivative Cyclopropanone_Precursor Cyclopropanone Derivative Dioxaspiroheptane This compound Derivative Cyclopropanone_Precursor->Dioxaspiroheptane Diol 1,2-Ethanediol Diol->Dioxaspiroheptane Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Dioxaspiroheptane Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Dioxaspiroheptane Water_Removal Water Removal (e.g., Dean-Stark) Dioxaspiroheptane->Water_Removal

Caption: General synthetic scheme for this compound derivatives.

Reactivity and Degradation Pathways

The stability of the this compound ring system is challenged by its susceptibility to hydrolysis, particularly under acidic conditions. This is a characteristic reactivity of acetals and ketals. The high ring strain of the cyclopropane moiety can also influence the reactivity, potentially providing an additional driving force for ring-opening reactions.

Acid-Catalyzed Hydrolysis:

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. The mechanism, analogous to that of other acetals, involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the corresponding diol and cyclopropanone.

G cluster_1 Acid-Catalyzed Hydrolysis of this compound Spiroketal This compound Protonation Protonation (H+) Spiroketal->Protonation Protonated_Spiroketal Protonated Spiroketal Protonation->Protonated_Spiroketal Ring_Opening Ring Opening Protonated_Spiroketal->Ring_Opening Oxocarbenium_Ion Oxocarbenium Ion Ring_Opening->Oxocarbenium_Ion Nucleophilic_Attack Nucleophilic Attack (H2O) Oxocarbenium_Ion->Nucleophilic_Attack Protonated_Hemiketal Protonated Hemiketal Nucleophilic_Attack->Protonated_Hemiketal Deprotonation Deprotonation (-H+) Protonated_Hemiketal->Deprotonation Products Cyclopropanone + Ethane-1,2-diol Deprotonation->Products

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

The kinetics of this hydrolysis are expected to be dependent on the pH of the medium, with faster degradation occurring at lower pH values. Studies on the hydrolytic degradation of spiro polycycloacetals have shown rapid decomposition under acidic conditions[5]. The presence of the strained cyclopropane ring may influence the rate of hydrolysis compared to less strained spiroketal systems, although specific kinetic data for this compound is not extensively reported.

Spectroscopic Characterization

The stability and conformation of the this compound ring system can be probed using various spectroscopic techniques.

Spectroscopic TechniqueExpected Observations and Insights
¹H NMR Spectroscopy The protons on the cyclopropane ring are expected to show characteristic upfield shifts due to the ring current effect. The diastereotopic protons of the dioxolane ring will likely exhibit complex splitting patterns. The coupling constants between these protons can provide valuable information about the dihedral angles and thus the conformation of the five-membered ring. While specific data for the parent compound is not widely published, analysis of related spiro[2.4]heptadiene systems has been performed[6][7].
¹³C NMR Spectroscopy The spiro carbon atom will have a unique chemical shift. The carbons of the cyclopropane ring will also appear in a characteristic region of the spectrum.
Infrared (IR) Spectroscopy The IR spectrum will be dominated by C-O and C-H stretching and bending vibrations. The absence of a carbonyl (C=O) stretch confirms the integrity of the ketal functionality.
Mass Spectrometry The mass spectrum will show the molecular ion peak, and the fragmentation pattern can provide clues about the stability of the ring system and preferred fragmentation pathways.

Conclusion and Future Directions

The stability of the this compound ring system is a result of a complex interplay between the inherent ring strain of the cyclopropane moiety and the stabilizing stereoelectronic effects within the spiroketal linkage. While qualitatively understood, a comprehensive quantitative picture of its thermodynamic stability and degradation kinetics requires further investigation.

For drug development professionals, the key takeaway is that while the this compound core offers a novel and rigid scaffold, its susceptibility to acid-catalyzed hydrolysis must be carefully considered. This reactivity could be exploited for prodrug design, where the release of an active cyclopropanone-containing pharmacophore is desired under specific physiological conditions.

Future research in this area should focus on:

  • Detailed Computational Studies: High-level ab initio or DFT calculations to accurately determine the ring strain energy, conformational landscape, and energy barriers to ring flipping and rotation.

  • Experimental Thermodynamic Measurements: Calorimetric studies to determine the enthalpy of formation and provide an experimental measure of the ring strain.

  • Kinetic Studies: Detailed kinetic analysis of the hydrolysis of this compound under a range of pH conditions to quantify its stability and degradation rates.

A deeper understanding of these fundamental properties will undoubtedly facilitate the rational design and application of this unique heterocyclic system in the development of new chemical entities.

References

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  • Ndakala, A. J. (2001). The synthesis and reactivity of 1,5-dioxaspiro[3.2]hexanes.
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  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. (2023). The Journal of Organic Chemistry, 88(19), 13655-13665.
  • Ring strain energy in ether- and lactone-containing spiro compounds. (2025).
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  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Research portal Eindhoven University of Technology.
  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR Spectral Data for Spiro[2.4]heptadiene-4,6 and Spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19, 31-36.
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  • Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts.
  • Synthesis, Characterization, and Fluorescence Properties of Two New Heterocyclic Compounds Containing 1,5-Dioxaspiro Group. (2025).
  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.
  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022). Molecules.
  • Cyclopropane. Wikipedia.
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  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules.
  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products.
  • Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. NIST WebBook.
  • Hydrolytic degradation of highly crosslinked polyaromatic cyanate ester resins. (2014).
  • Tsuji, H., et al. (2011). Synthesis and Hydrolytic Degradation of Substituted Poly(DL-Lactic Acid)s.
  • Investigation of the Hydrolytic Degradation Kinetics of 3D-Printed PLA Structures under a Thermally Accelerated Regime. (2022).
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A Guide to the Conformational Analysis of 1,5-Dioxaspiro[2.4]heptane Derivatives: Integrating Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Spiroketals

The 1,5-dioxaspiro[2.4]heptane core is a fascinating structural motif. As a class of spiroketals, these molecules are characterized by a rigid, three-dimensional architecture that serves as a privileged scaffold in a multitude of natural products and pharmaceuticals.[1] Their defined spatial arrangement of functional groups makes them compelling building blocks in drug discovery, where precise geometry is paramount for molecular recognition and biological activity.[2][3] However, the very rigidity that makes them attractive also presents a significant challenge: understanding and controlling their conformational preferences. The stereochemical outcome of their synthesis and their behavior in biological systems are governed by a subtle interplay of steric and stereoelectronic effects.[1]

This guide provides an in-depth exploration of the methodologies used to dissect the conformational landscape of this compound derivatives. We will move beyond simple procedural descriptions to explain the causal science behind experimental and computational choices, offering a framework for robust, self-validating conformational analysis. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to harness the unique properties of this spirocyclic system.

Chapter 1: The Anomeric Effect - The Dominant Conformational Driver

Before delving into analytical techniques, one must grasp the primary stereoelectronic force governing spiroketal stability: the anomeric effect . First observed in pyranoid rings, this effect describes the thermodynamic preference for an electronegative substituent on the anomeric carbon (the central spiro atom) to occupy an axial position, a contra-steric observation.[4] This stability arises from a hyperconjugative interaction where a lone pair (n) from one of the ring oxygens donates electron density into the antibonding orbital (σ*) of the adjacent axial C-O bond.[1][4]

In spiroketals like this compound, this effect is squared. The most stable conformer is typically the one that maximizes these stabilizing n → σ* interactions.[5] This leads to a strong preference for a conformation where both C-O bonds are axial with respect to the adjacent ring, a so-called "axial-axial" or (gauche, gauche) arrangement, which benefits from a double anomeric effect.[2][5] Conformations with one axial and one equatorial C-O bond (axial-equatorial) are less stable, as they only benefit from a single anomeric effect, while the equatorial-equatorial arrangement is the least stable.[5]

Caption: The anomeric effect stabilizing an axial C-O bond.

Understanding this fundamental principle is critical, as it provides the theoretical basis for interpreting the experimental and computational data that follows.

Chapter 2: Experimental Elucidation I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution-state structure and conformational dynamics of molecules.[6] Unlike solid-state methods, NMR provides data that reflects the behavior of the molecule in a medium relevant to its biological function or chemical reactivity.

Key NMR Parameters for Conformational Analysis
  • Chemical Shifts (δ): The electronic environment of a nucleus dictates its chemical shift. Axial and equatorial protons in the rings of a this compound derivative will have distinct chemical shifts, providing initial clues about the ring's conformation.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7] By measuring ³JHH values, one can estimate the dihedral angles and thus deduce the ring pucker and the orientation of substituents.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close in proximity (typically < 5 Å), regardless of their bonding connectivity.[8] Observing an NOE between two protons provides definitive proof of their spatial closeness, which is invaluable for determining relative stereochemistry and conformational preferences.[9]

Experimental Protocol: 2D NOESY for Conformation Assignment

This protocol outlines a self-validating workflow for using a 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment to determine the dominant conformation.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical as conformation can be solvent-dependent.[7]

  • Filter the solution into a high-quality NMR tube to remove any particulate matter.

  • Degas the sample by bubbling an inert gas (e.g., Argon) through it for several minutes. This is a crucial step to remove dissolved oxygen, a paramagnetic species that can quench the NOE effect and compromise data quality.

Step 2: Data Acquisition

  • Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.

  • Set up a phase-sensitive 2D NOESY experiment.

  • Causality Check: The choice of mixing time (τm) is the most critical experimental parameter. A short mixing time (~150-300 ms) minimizes "spin diffusion" (relaying of NOE through multiple protons), which can lead to ambiguous or false correlations. It is best practice to run a series of NOESY experiments with varying mixing times (e.g., 100 ms, 250 ms, 500 ms) to build confidence in the observed correlations and distinguish direct NOEs from spin diffusion artifacts.

Step 3: Data Processing and Interpretation

  • Process the 2D data using appropriate software (e.g., Mnova, TopSpin).

  • Identify cross-peaks in the NOESY spectrum. A cross-peak between proton Hₐ and Hₓ indicates they are spatially close.

  • Correlate the observed NOEs with molecular models of possible conformers (e.g., axial-axial vs. axial-equatorial). For example, a strong NOE between a proton on the cyclopropane ring and an axial proton on the five-membered ring would strongly support a specific conformation.

Step 4: Validation

  • The system is self-validating when the complete set of observed NOEs is consistent with only one dominant conformational model. Contradictory NOEs (i.e., correlations that are impossible in the proposed model) would invalidate the hypothesis and suggest either an incorrect assignment or the presence of multiple conformations in dynamic equilibrium.

NMR_Workflow cluster_workflow NMR Conformational Analysis Workflow A Sample Preparation (Degassing is crucial) B 1D NMR Acquisition (¹H, ¹³C for assignment) A->B C 2D NOESY Acquisition (Vary mixing time) B->C D Data Processing C->D E Identify NOE Cross-Peaks D->E F Correlate NOEs with Conformational Models E->F G Structure Elucidation F->G H Validation Check: Are all NOEs consistent? G->H H->F If inconsistent, re-evaluate models

Caption: A validated workflow for NMR-based conformational analysis.

Chapter 3: Experimental Elucidation II: X-ray Crystallography

While NMR reveals the conformational landscape in solution, single-crystal X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule in the solid state.

Methodology Overview: This technique involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the precise atomic positions.

Expert Insight: The data from X-ray crystallography is often considered the "gold standard" for molecular structure. However, it is crucial to recognize its limitations in the context of conformational analysis. The conformation observed in a crystal is frozen in a low-energy state dictated by crystal packing forces. This may or may not be the most populated or biologically relevant conformation in solution. Therefore, the primary role of a crystal structure in this context is not as the final answer, but as a crucial benchmark for validating computational methods . If a computational model can accurately reproduce the experimentally determined solid-state structure, it lends significant confidence to that model's ability to predict solution-phase behavior.

Chapter 4: In Silico Analysis: Computational Chemistry

Computational modeling provides the missing link, allowing us to map the entire potential energy surface of a molecule and quantify the relative stabilities of different conformers.[1] A tiered approach, combining the speed of Molecular Mechanics with the accuracy of Density Functional Theory (DFT), is the most effective strategy.[10]

Computational Workflow for Conformational Analysis

This protocol provides a robust system for theoretical conformational analysis.

Step 1: Initial Structure Generation

  • Build the 3D structure of the this compound derivative using a molecular editor.

Step 2: Conformational Search (Molecular Mechanics)

  • Perform a broad conformational search using a Molecular Mechanics (MM) force field (e.g., MMFF94, OPLS). MM is computationally inexpensive, making it ideal for rapidly exploring thousands of potential conformations by rotating all single bonds.

  • Causality: The purpose of this step is not to get accurate energies, but to ensure that no plausible low-energy conformers are missed. This search identifies all the relevant local minima on the potential energy surface.

Step 3: Geometry Optimization (DFT)

  • Take all unique conformers found in the MM search within a reasonable energy window (e.g., 10-15 kcal/mol) and perform a full geometry optimization using Density Functional Theory (DFT).

  • A common and reliable choice of theory is the B3LYP functional with a Pople-style basis set like 6-31G(d).[11]

  • Crucial Choice - Solvation Model: It is essential to include a continuum solvation model (e.g., PCM, SMD) that matches the solvent used in the NMR experiments. This accounts for the stabilizing or destabilizing effect of the solvent on the molecule's dipole moment, which can significantly alter the relative energies of conformers.[12]

Step 4: Frequency Calculations and Energy Refinement (DFT)

  • For each optimized geometry, perform a frequency calculation at the same level of theory.

  • Trustworthiness Check: This step is a critical validation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and the structure must be re-optimized.

  • The frequency calculation also provides the thermal corrections necessary to calculate the Gibbs Free Energy (G) for each conformer. The relative populations of conformers at a given temperature are determined by their differences in Gibbs Free Energy (ΔG), not just their electronic energy.[1]

Step 5: Data Analysis

  • Analyze the relative Gibbs Free Energies (ΔG) of all confirmed minima. The conformer with the lowest G is the global minimum and predicted to be the most abundant.

  • The Boltzmann distribution can be used to calculate the predicted population percentage of each conformer at the experimental temperature.

Computational_Workflow cluster_workflow DFT Conformational Analysis Workflow A Build Initial 3D Structure B Conformational Search (Molecular Mechanics) A->B C Select Low-Energy Conformers B->C D DFT Geometry Optimization (with Solvation Model) C->D E DFT Frequency Calculation D->E F Validation: Check for Imaginary Frequencies E->F F->D If non-zero, re-optimize G Calculate Gibbs Free Energies (G) F->G If zero H Analyze Relative Energies (ΔG) & Predict Populations G->H

Caption: A validated workflow for computational conformational analysis.

Data Presentation: Comparing Conformational Energies

The results of a computational analysis are best summarized in a table that allows for easy comparison of the key conformers.

Conformer IDDescriptionRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (298 K, %)
CONF-1 Axial-Axial0.000.0098.9
CONF-2 Axial-Equatorial2.542.811.1
CONF-3 Equatorial-Equatorial4.885.12<0.1
Note: Data is representative and calculated for a hypothetical substituted this compound.

This table clearly shows that the axial-axial conformer is the global minimum and is predicted to be overwhelmingly dominant in solution, a direct consequence of the double anomeric effect.

Chapter 5: Integrated Analysis - The Synergy of Experiment and Theory

The highest level of confidence in a conformational assignment is achieved when experimental and computational data converge. The ultimate validation involves using the computational results to predict the experimental observables.

  • Boltzmann Averaging: Using the predicted populations from the DFT calculations (based on ΔG), one can calculate a Boltzmann-averaged ³JHH coupling constant for each proton pair. This predicted value can then be directly compared to the experimentally measured value from the ¹H NMR spectrum. A close match provides powerful evidence for the accuracy of the computational model.

  • NOE Corroboration: The interatomic distances from the lowest-energy DFT conformer(s) can be checked for consistency with the observed NOEs. Protons that show a strong NOE in the experiment should be found to be < 5 Å apart in the calculated structure.

When NMR data, X-ray data (if available), and DFT calculations all point to the same conformational preference, the assignment can be considered robust and reliable.

Conclusion

The conformational analysis of this compound derivatives is a multi-faceted challenge that requires an integrated approach. A thorough understanding of the underlying stereoelectronic principles, primarily the anomeric effect, provides the foundation for any investigation. This theoretical knowledge must be coupled with rigorous experimental work, using NMR spectroscopy to probe the molecule's behavior in solution, and computational chemistry to map the complete energy landscape and quantify conformational stabilities. By synergizing these techniques and employing self-validating workflows, researchers and drug development professionals can achieve a high-fidelity understanding of these important molecules, enabling the rational design of novel therapeutics and functional materials.

References

  • ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved from [Link][5]

  • Deslongchamps, P., & Deslongchamps, G. (2017). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 22(4), 548. Available from: [Link][2][13]

  • ChemTube3D. (n.d.). Spiroketal Formation - Stereoelectronic Effects. Retrieved from [Link][14]

  • Denmark, S. E. (n.d.). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group, University of Illinois. Retrieved from [Link][4]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. Available from: [Link][11][15]

  • Sanz-Marco, A., & Muñoz, M. P. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(24), 5435–5443. Available from: [Link][12]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Retrieved from [Link][16]

  • Request PDF. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link][17]

  • Caron, G., & Duca, D. (2018). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 57(40), 13148–13153. Available from: [Link][3]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link][8]

  • JenaLib. (n.d.). Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link][18]

  • De Marco, A., & Zetta, L. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. Available from: [Link][6]

  • Hossain, M. K., & Islam, N. (2023). Combined Molecular Dynamics and DFT Simulation Study of the Molecular and Polymer Properties of a Catechol-Based Cyclic Oligomer of Polyether Ether Ketone. Polymers, 15(7), 1735. Available from: [Link][10]

  • Obenhofer, D., & Gilson, M. K. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. Available from: [Link][7]

  • Brel, V. K., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. Available from: [Link][9]

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The Enigmatic 1,5-Dioxaspiro[2.4]heptane Core: A Technical Guide to its Discovery and Natural Significance

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Spiroketal in Modern Drug Discovery

For researchers, scientists, and professionals in the sphere of drug development, the quest for novel molecular scaffolds with inherent biological activity is a perpetual endeavor. Among the myriad of heterocyclic systems, the spiroketal moiety has consistently emerged as a privileged structural motif. Its rigid, three-dimensional architecture offers a unique presentation of functional groups in space, facilitating precise interactions with biological targets. This in-depth technical guide delves into the discovery and natural occurrence of a particularly intriguing, yet underrepresented, member of this family: the 1,5-dioxaspiro[2.4]heptane system and its analogs. While the direct natural occurrence of the parent this compound is not widely documented, this guide will utilize closely related and well-studied spiroketal natural products to illuminate the core principles of discovery, isolation, and biological relevance, providing a vital knowledge base for future exploration.

Section 1: Unveiling a Rare Scaffold – The Discovery Trajectory

The story of spiroketals is deeply intertwined with the history of natural product chemistry. The first encounters with these fascinating structures arose from the investigation of complex molecules from plants and microorganisms. While the this compound ring system itself is a relatively simple representative, its discovery landscape is best understood through the lens of its more complex, naturally occurring cousins.

A case in point is the journey to characterize compounds like (-)-Centrolobine , a diarylheptanoid containing a tetrahydropyran ring which, while not a direct this compound analog, shares the core principle of a spirocyclic ether system. Initially isolated from the heartwood of Centrolobium robustum and the stem of Brosinum potabile, its basic structure was first elucidated in 1964 through the synthesis of its racemic methyl ether.[1][2] However, its absolute configuration remained a puzzle for decades. This ambiguity highlights a critical challenge in natural product chemistry: the definitive assignment of stereochemistry. It was not until the first enantioselective total synthesis was achieved that a revision of its absolute configuration was proposed, showcasing the power of synthetic chemistry in solidifying the structural understanding of natural products.[1][2][3]

This narrative of discovery, ambiguity, and ultimate clarification through synthesis is a common thread in the exploration of novel spiroketal scaffolds and serves as a foundational lesson for researchers entering this field.

Section 2: Nature's Spiroketal Arsenal – A Survey of Natural Occurrence and Biological Roles

Spiroketals are surprisingly widespread in nature, often playing crucial roles in chemical communication and defense.[4] While direct isolation of this compound analogs is not extensively reported, the broader family of spiroketals is abundant in various organisms.

Insects: A significant number of insect pheromones and semiochemicals feature spiroketal cores. These volatile compounds are instrumental in behaviors such as aggregation, mating, and defense. The structural diversity within this class is vast, with different ring sizes and substitution patterns leading to species-specific signals.

Marine Organisms: The marine environment, particularly sponges and red algae of the genus Laurencia, is a prolific source of structurally unique and biologically active spiroketals.[5][6][7][8][9][10][11][12] These compounds often possess halogen atoms and exhibit potent cytotoxic, antimicrobial, and antifungal activities. The complex ecological pressures of marine ecosystems have driven the evolution of these remarkable chemical defenses.

Plants and Fungi: Plants and fungi also contribute to the rich tapestry of natural spiroketals. These compounds can exhibit a range of biological effects, including antifungal and anti-inflammatory properties.[13][14] For instance, some bisbenzannulated[13][13]-spiroketal products have demonstrated good in vitro antifungal activities against various plant pathogens.[13]

The following table summarizes the natural occurrence and biological activities of representative spiroketal analogs, providing a glimpse into the chemical diversity and therapeutic potential of this compound class.

Compound ClassExampleNatural SourceBiological Activity
Diarylheptanoids(-)-CentrolobineCentrolobium robustum, Brosinum potabileAnti-leishmanial
Polyether MacrolidesSpirolactoneStreptomyces iranensisAntifungal
Benzannulated SpiroketalsVariousSynthetic derivatives inspired by natural productsAntifungal against plant pathogens
Halogenated SpiroketalsLaurefurenynesLaurencia species (Red Algae)Cytotoxic

Section 3: The Synthetic Challenge – Crafting the Spiroketal Core

The synthesis of spiroketals, particularly with stereocontrol, is a significant challenge in organic chemistry. The creation of the spirocyclic center, often a quaternary carbon, requires elegant and efficient synthetic strategies.

Conceptual Workflow for Spiroketal Synthesis

The general approach to spiroketal synthesis often involves the formation of a dihydroxy ketone precursor, which then undergoes an acid-catalyzed cyclization to form the spiroketal. The stereochemical outcome of this cyclization is a critical consideration.

G cluster_0 Precursor Synthesis cluster_1 Spiroketalization A Starting Materials B Synthesis of Dihydroxy Ketone A->B Multi-step synthesis C Acid-Catalyzed Cyclization B->C Precursor D Spiroketal Product C->D Formation of Spiro-center

Caption: General workflow for spiroketal synthesis.

Case Study: Enantioselective Total Synthesis of (-)-Centrolobine

The first enantioselective total synthesis of (-)-Centrolobine provides an excellent case study in modern synthetic strategy.[1][2] The key steps involved the stereoselective reduction of a β-ketosulfoxide to establish the crucial chirality, followed by the intramolecular cyclization of an enantiopure hydroxyketone to construct the tetrahydropyran ring.[2][3]

Retrosynthetic Analysis:

G Centrolobine (-)-Centrolobine (1) Aldehyde Aldehyde (2) Centrolobine->Aldehyde Wittig Olefination & Reduction Hydroxyketone Hydroxyketone (3) Aldehyde->Hydroxyketone Intramolecular Cyclization KetoSulfoxide β-Keto Sulfoxide (4) Hydroxyketone->KetoSulfoxide Stereoselective Reduction GlutaricAnhydride Glutaric Anhydride & (+)-(R)-methyl p-tolyl sulfoxide KetoSulfoxide->GlutaricAnhydride Condensation

Caption: Retrosynthetic analysis of (-)-Centrolobine.

Experimental Protocol: Key Cyclization Step

The following is a representative protocol for the key intramolecular cyclization step in the synthesis of a precursor to (-)-Centrolobine, illustrating the practical aspects of such transformations.

Reaction: Intramolecular cyclization of hydroxyketone to form the tetrahydropyran ring.

Materials:

  • Enantiopure hydroxyketone precursor

  • Triethylsilane (Et3SiH)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the hydroxyketone in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add triethylsilane.

  • Slowly add trimethylsilyl trifluoromethanesulfonate to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-disubstituted tetrahydropyran derivative.

Note: The stereochemical outcome of this cyclization is directed by the existing stereocenter in the hydroxyketone precursor, leading to the formation of the desired diastereomer.

Section 4: Spectroscopic Characterization – Deciphering the Structure

The unambiguous identification of novel this compound analogs and related spiroketals relies on a suite of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and stereochemical relationships. The protons on the cyclopropane ring of a this compound system would exhibit characteristic upfield shifts.

  • ¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The spiroketal carbon is a key diagnostic signal, typically appearing in the range of 90-110 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the complete assembly of the molecular framework.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, enabling the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide valuable structural information, helping to identify key substructures within the molecule.

Infrared (IR) Spectroscopy:

  • Useful for identifying the presence of key functional groups, such as C-O bonds of the ethers and any carbonyl groups that may be present in analogs.

X-ray Crystallography:

  • When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a fascinating, yet relatively unexplored, area of natural product chemistry. While direct encounters with this specific ring system in nature are sparse in the current literature, the broader family of spiroketals provides a rich and compelling precedent for their potential biological significance. The journey of discovery for related compounds like (-)-centrolobine underscores the synergistic interplay between isolation, spectroscopy, and total synthesis in advancing our understanding of these complex molecules.

For researchers and drug development professionals, the key takeaways are:

  • Spiroketals are a proven source of bioactive compounds. Their prevalence in diverse natural sources, from insects to marine sponges, highlights their evolutionary selection for potent biological activity.

  • Synthetic accessibility is a gateway to exploration. The development of robust and stereoselective synthetic routes is paramount for accessing sufficient quantities of these compounds for biological evaluation and for creating novel analogs with improved properties.

  • There is untapped potential in underexplored scaffolds. The relative rarity of the this compound core in the literature may not be an indication of its absence in nature, but rather a reflection of where the search has been focused.

Future research in this area should be directed towards targeted isolation efforts from previously unexplored ecological niches, coupled with the development of novel synthetic methodologies to access the this compound core and its derivatives. Such endeavors hold the promise of uncovering new chemical entities with the potential to address pressing challenges in medicine and agriculture.

References

  • García Ruano, J. L., et al. (2002). First Enantioselective Total Synthesis of (−)-Centrolobine. Organic Letters, 4(10), 1723–1725. [Link]

  • PubMed. (2002). First enantioselective total synthesis of (-)-Centrolobine. Organic Letters, 4(10), 1723-5. [Link]

  • American Chemical Society. (2002). First Enantioselective Total Synthesis of (−)-Centrolobine. [Link]

  • Wikipedia. (n.d.). Spiroketals. [Link]

  • Jurczak, J., & Golebiewski, W. M. (2007). Enantioselective Construction of Cis-2,6-Disubstituted Dihydropyrans: Total Synthesis of (−)-Centrolobine. The Journal of Organic Chemistry, 72(15), 5971-5974. [Link]

  • Royal Society of Chemistry. (2024). Brønsted acid catalyzed [4 + 2] cycloaddition for the synthesis of bisbenzannulated spiroketals with antifungal activities. Organic & Biomolecular Chemistry. [Link]

  • bioRxiv. (2024). Spirolactone, an unprecedented antifungal β-lactone spiroketal macrolide from Streptomyces iranensis. [Link]

  • National Institutes of Health. (2017). Natural Products from Sponges. Marine Drugs, 15(3), 65. [Link]

  • Royal Society of Chemistry. (2020). Forwards and backwards – synthesis of Laurencia natural products using a biomimetic and retrobiomimetic strategy incorporating structural reassignment of laurefurenynes C–F. Chemical Science, 11(42), 11536-11542. [Link]

  • National Institutes of Health. (2020). Forwards and backwards – synthesis of Laurencia natural products using a biomimetic and retrobiomimetic strategy incorporating structural reassignment of laurefurenynes C–F. Chemical Science, 11(42), 11536–11542. [Link]

  • National Institutes of Health. (2021). Spirolones A–E, five spiroketals from a productive saline soil derived Penicillium raistrickii. Frontiers in Chemistry, 9, 789606. [Link]

  • PubMed. (2015). Stereoselective construction of 2,6-cis-disubstituted tetrahydropyrans via intramolecular amide enolate alkylation: total synthesis of (-)-centrolobine. The Journal of Organic Chemistry, 80(6), 3315-20. [Link]

  • National Institutes of Health. (2014). Synthesis and Antifungal Activity of Functionalized 2,3-Spirostane Isomers. Molecules, 19(5), 6492-6505. [Link]

  • PubMed. (2002). Short synthesis of the 6,6-spiroketal cores of spirofungins A and B. Organic Letters, 4(18), 3079-81. [Link]

  • Royal Society of Chemistry. (2021). Bioactive natural products from marine sponges belonging to family Hymedesmiidae. RSC Advances, 11(29), 17765-17785. [Link]

  • MDPI. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4154. [Link]

  • MDPI. (2017). Isolation, Characterization and Antiproliferative Activity of New Metabolites from the South African Endemic Red Algal Species Laurencia alfredensis. Molecules, 22(4), 513. [Link]

  • ResearchGate. (2018). Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. [Link]

  • MDPI. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 19(8), 431. [Link]

  • MDPI. (2019). Spirocyclic Motifs in Natural Products. Symmetry, 11(11), 1413. [Link]

  • Encyclopedia.pub. (2021). Bioactive Compounds from Marine Sponges. [Link]

  • MDPI. (2016). Bioactive Natural Products of Marine Sponges from the Genus Hyrtios. Marine Drugs, 14(8), 149. [Link]

  • Royal Society of Chemistry. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 75-113. [Link]

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theoretical calculations on 1,5-Dioxaspiro[2.4]heptane structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of the 1,5-Dioxaspiro[2.4]heptane Structure

Abstract

This compound is a unique spiroketal featuring a strained cyclopropane ring fused to a 1,3-dioxolane ring. This structural motif, while not as common as larger spiroketals, presents significant theoretical interest due to the interplay of ring strain, stereoelectronic effects, and conformational rigidity. Understanding its three-dimensional structure and electronic properties is crucial for potential applications in medicinal chemistry and materials science, where rigid scaffolds are highly valued.[1][2] This technical guide serves as a comprehensive resource for researchers, computational chemists, and drug development professionals, detailing the application of first-principles theoretical calculations to elucidate the structural and electronic characteristics of this compound. We provide a narrative built on established computational methodologies, focusing on the causality behind procedural choices, and offer detailed, actionable protocols for performing these analyses.

Introduction: The Significance of a Strained Spiroketal

Spiroketals are privileged structural motifs found in numerous natural products and pharmaceutical agents.[1][2] Their rigid, three-dimensional architecture provides a well-defined scaffold for orienting functional groups in space, a key feature for molecular recognition and biological activity. The title compound, this compound (CAS 185-61-5)[3], is a fascinating example, combining the features of a spiroketal with the inherent strain of a cyclopropane ring. The spiro center is a quaternary stereocenter, making its stereocontrolled synthesis a significant challenge.[4]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding such complex structures.[1][5] They allow us to:

  • Predict the most stable three-dimensional conformation: Essential for understanding how the molecule will interact with its environment.

  • Quantify geometric parameters: Determine precise bond lengths, angles, and dihedrals.

  • Simulate spectroscopic data: Predict NMR and IR spectra to aid in experimental characterization.

  • Analyze electronic properties: Investigate molecular orbitals and charge distribution to understand reactivity.

This guide will walk through the theoretical framework and practical application of computational chemistry to build a complete structural and electronic profile of this compound.

Foundational Computational Methodologies

The accuracy of any theoretical study is contingent upon the careful selection of the computational method and basis set. This choice represents a balance between desired accuracy and available computational resources.

The Choice of Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers the most effective combination of accuracy and computational efficiency. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density to determine the system's energy.

  • Expertise & Causality: We recommend the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many organic molecules compared to pure DFT functionals.[5][6][7] It has a long track record of providing reliable geometries and relative energies for systems of this nature. For potentially more refined electronic property calculations, a range-separated hybrid functional like CAM-B3LYP could be employed, as it often performs better for charge-transfer and excited-state properties.[5]

Selecting the Appropriate Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals.

  • Expertise & Causality: A Pople-style basis set such as 6-311+G(d,p) is a robust choice. Let's break down why:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions per valence atomic orbital, providing significant flexibility for describing electron distribution.

    • +: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately modeling the lone pairs of electrons on the two oxygen atoms, which are key to the molecule's reactivity and stereoelectronic effects.

    • (d,p): These are polarization functions . The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow the orbitals to change shape and polarize, which is essential for describing the strained bonds of the cyclopropane ring and the polar C-O bonds.

Modeling Solvent Effects

Calculations can be performed in the gas phase (in vacuum) or with a solvent model. Since many chemical and biological processes occur in solution, including a solvent model is often critical.

  • Expertise & Causality: The Polarizable Continuum Model (PCM) is a highly efficient and widely used implicit solvation model. PCM treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field. This approach effectively captures the bulk electrostatic effects of the solvent, which can influence conformational preferences and relative energies, without the immense computational cost of explicitly modeling individual solvent molecules.

Conformational Landscape Analysis

The five-membered 1,3-dioxolane ring is not planar. Its flexibility gives rise to different conformations (puckering), which must be computationally explored to identify the global minimum energy structure.

Identifying Potential Conformers

The 1,3-dioxolane ring typically adopts two main low-energy conformations:

  • Envelope (C_s symmetry): Four atoms are coplanar, and one is out of the plane. In this compound, this would likely involve the spirocarbon or the carbon opposite to it being out of the plane.

  • Twist (C_2 symmetry): Two atoms are displaced on opposite sides of the plane formed by the other three.

A systematic conformational search is required to locate all stable isomers. This involves rotating the dihedral angles within the five-membered ring and performing geometry optimizations starting from these various initial structures.

Protocol for Conformational Search and Energy Validation
  • Initial Structure Generation: Build an initial 3D structure of this compound.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the O-C-C-O dihedral angle in the dioxolane ring (e.g., in 10-degree increments) while allowing all other geometric parameters to relax at each step. This is done using a lower-cost method (e.g., B3LYP/6-31G(d)).

  • Identify Minima: Analyze the resulting energy profile to identify all local energy minima.

  • Full Optimization and Frequency Calculation: Take the geometry from each identified minimum and perform a full geometry optimization using the high-level method (e.g., B3LYP/6-311+G(d,p) with PCM for a chosen solvent).

  • Validation: Following optimization, a vibrational frequency calculation must be performed. A true energy minimum will have zero imaginary frequencies . The presence of one imaginary frequency indicates a transition state. This step is a critical self-validation of the protocol.[1]

  • Energy Analysis: Calculate the Gibbs free energies (G) for each confirmed conformer to determine their relative stabilities at a given temperature (e.g., 298.15 K).

Data Presentation: Relative Conformational Energies

The results of the conformational analysis should be summarized in a clear table.

Conformer IDPoint GroupRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Number of Imaginary Frequencies
Conf-1 C_10.000.000
Conf-2 C_11.251.300
TS-1 C_s3.503.451
(Note: Data are illustrative examples for demonstration purposes.)

Elucidation of Structural and Electronic Properties

Once the global minimum energy conformer is identified, a wealth of information can be extracted from the calculation.

Geometric Parameters

The optimized Cartesian coordinates provide precise information on the molecule's 3D structure. Key parameters should be tabulated.

ParameterAtom(s)Calculated Value (Å or °)
Bond Length C_spiro - O11.42
C_spiro - C(cyclo)1.50
C(cyclo) - C(cyclo)1.51
Bond Angle O1 - C_spiro - O5105.5
C(cyclo) - C_spiro - C(cyclo)60.5
Dihedral Angle O1 - C2 - C3 - O5-25.8
(Note: Data are illustrative examples for demonstration purposes.)

These predicted values are invaluable for comparing with experimental data from X-ray crystallography or for providing a structural hypothesis when no experimental data exists.

Simulation of Spectroscopic Data

The frequency calculation not only validates the structure but also predicts the infrared spectrum. Each vibrational mode corresponds to a specific molecular motion (stretch, bend, torsion). Key predicted frequencies can be compared with experimental IR data to confirm the structure. For instance, strong absorptions corresponding to C-O stretching in the 1000-1200 cm⁻¹ region would be expected.

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is the standard for accurately predicting NMR chemical shifts.

  • Protocol:

    • Use the previously optimized geometry (B3LYP/6-311+G(d,p)).

    • Perform a single-point energy calculation with the GIAO keyword. The same functional is typically used, but a specialized basis set (e.g., a Dunning-type basis set) can sometimes improve accuracy.

    • The output provides absolute shielding values for each nucleus. These are converted to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized on the oxygen lone pairs.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely to be associated with the σ* antibonding orbitals of the C-O bonds or the strained C-C bonds of the cyclopropane ring.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability.[6]

Comprehensive Computational Workflow

The following diagram and protocol outline the entire process from initial structure to final analysis, providing a repeatable and verifiable workflow.

Workflow Visualization

G cluster_input 1. Input Preparation cluster_conf_search 2. Conformational Analysis cluster_analysis 3. Property Calculation & Analysis start Build Initial 3D Structure (this compound) pes_scan PES Scan (Low-Level Theory) start->pes_scan opt_freq Optimization + Frequencies (High-Level Theory) For each minimum pes_scan->opt_freq validate Validate Minima (Check for Imaginary Frequencies) opt_freq->validate thermo Thermodynamic Data (Relative Energies, ΔG) validate->thermo Global Minimum Identified geom Geometric Parameters (Bond Lengths, Angles) nmr NMR Simulation (GIAO Method) geom->nmr ir IR Spectrum Simulation geom->ir fmo FMO Analysis (HOMO, LUMO, Gap) geom->fmo output Final Report: Structure, Spectra, Properties thermo->geom fmo->output

Sources

introduction to spiroketals in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spiroketals in Organic Chemistry

Abstract

Spiroketals are a fascinating and vital class of bicyclic compounds characterized by a central spirocyclic carbon atom connected to two oxygen atoms, each embedded in a separate ring.[1] This unique structural motif is not merely a chemical curiosity but a cornerstone in a vast array of biologically active natural products, including antibiotics, antiparasitics, toxins, and pheromones.[1][2][3] Their rigid, three-dimensional architecture confers specific conformational constraints that are often essential for biological function, making them a "privileged scaffold" in medicinal chemistry and drug discovery.[4][5] This guide offers a comprehensive exploration of the core principles of spiroketal chemistry, from the stereoelectronic forces that govern their stability to the strategic evolution of their synthesis and their pivotal role in modern drug development.

The Spiroketal Core: Structure and Stereoelectronic Governance

A spiroketal is formally a bicyclic ketal where the ketal carbon is the single atom common to both rings.[1] The most prevalent systems in nature are the[6][6]-,[2][6]-, and[2][2]-membered ring systems.[1][4] The stability and preferred conformation of these structures are not dictated by sterics alone but are profoundly influenced by stereoelectronic effects, most notably the anomeric effect .

The Anomeric Effect: A Stabilizing Force

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the C1 carbon in a pyranose ring, or the spirocenter in a spiroketal) to occupy an axial position rather than the sterically less hindered equatorial position. This counterintuitive preference is rationalized by a stabilizing orbital interaction between a lone pair (n) on the endocyclic oxygen atom and the antibonding orbital (σ*) of the adjacent exocyclic C-O bond.

In spiroketals, this effect is magnified. The most stable conformation is often the one that maximizes anomeric stabilization. For a[6][6] spiroketal, the diaxial conformation is typically the most stable because it benefits from a double anomeric effect , where a lone pair from each ring oxygen is antiperiplanar to the C-O bond of the other ring.[7] This dual stabilization can overcome significant steric strain, locking the molecule into a rigid and predictable conformation.[7][8] This energetic preference is a key principle guiding stereoselective synthesis.

The stabilization energy arises from this n → σ* hyperconjugation, which delocalizes electron density and shortens the endocyclic C-O bond while lengthening the exocyclic one.

Anomeric_Effect cluster_orbital Orbital Overlap in the Anomeric Effect cluster_lp Lone Pair cluster_sigma_star Antibonding Orbital O1 Ring Oxygen (O) C_spiro Spiro Carbon (C) O1->C_spiro σ bond p1 O2 Exocyclic Oxygen (O') C_spiro->O2 σ bond sigma_star σ* C-O' R R O2->R lp n lp->sigma_star   Stabilizing Interaction (n → σ*) p2

Figure 1: Orbital interaction underlying the anomeric effect.

Strategic Synthesis of Spiroketals

The synthesis of spiroketals has evolved from methods relying on thermodynamic equilibration to sophisticated strategies that provide kinetic control, enabling access to less stable or "non-anomeric" isomers which are also found in nature.[6][9]

Thermodynamic Control: Acid-Catalyzed Spiroketalization

The most traditional and widely employed method for spiroketal synthesis is the acid-catalyzed cyclization of a suitable dihydroxyketone precursor.[10][11] This approach leverages the inherent thermodynamic stability of the spiroketal moiety. The reaction proceeds via protonation of the ketone, followed by two sequential intramolecular nucleophilic attacks by the hydroxyl groups. Under equilibrating acidic conditions, the reaction funnels towards the most stable stereoisomer, which is typically the one benefiting from maximal anomeric stabilization.[6][9]

  • Dissolution: Dissolve the dihydroxyketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or benzene) to a concentration of 0.01-0.05 M.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired spiroketal.

Spiroketalization_Mechanism Start Dihydroxyketone Precursor Protonated Protonated Ketone (Oxocarbenium Ion Character) Start->Protonated + H⁺ Hemiketal Hemiketal Intermediate Protonated->Hemiketal Intramolecular Nucleophilic Attack (OH) Oxocarbenium Cyclic Oxocarbenium Ion Hemiketal->Oxocarbenium - H₂O Spiroketal_H Protonated Spiroketal Oxocarbenium->Spiroketal_H Second Intramolecular Nucleophilic Attack (OH) Spiroketal Final Spiroketal Product Spiroketal_H->Spiroketal - H⁺ Spiroketal->Spiroketal Equilibration to Thermodynamically Stable Isomer

Figure 2: General mechanism for acid-catalyzed spiroketalization.
Modern Methods for Kinetic Control

While thermodynamically-driven reactions are robust, the synthesis of specific, less stable stereoisomers requires kinetic control. Modern synthetic chemistry has produced a portfolio of powerful methods to achieve this.

Synthesis RouteCatalyst/ReagentCommon SubstrateKey Advantage
Acid-Catalyzed Cyclization CSA, TsOHDihydroxyketoneSimplicity, high yield for thermodynamic product.[10]
Gold-Catalyzed Cyclization AuCl, AuCl₃AlkynediolVery mild conditions, rapid reaction times.[10][11]
Palladium-Catalyzed Cyclization PdCl₂(PhCN)₂Unsaturated diolsAvoids strongly acidic conditions.[11]
Hetero-Diels-Alder Thermal or Lewis AcidDienes & DienophilesConstructs two rings and sets stereocenters in one step.[10][12]
Organocatalysis Chiral Phosphoric AcidsEnol ethersHigh enantioselectivity for specific isomers.[13]

These advanced methods, particularly those using transition metals, avoid the equilibrating conditions of strong acids, allowing for the isolation of kinetically favored products.[11]

Spiroketals in Nature and as Therapeutic Agents

The spiroketal motif is a recurring theme in natural products with potent biological activities. The rigid conformation imposed by the spirocyclic core is often critical for precise molecular recognition and interaction with biological targets.[4][9]

  • Avermectins: A class of macrocyclic lactones isolated from Streptomyces avermitilis, the avermectins (e.g., Ivermectin) are powerful antiparasitic agents used in veterinary and human medicine.[1] Their spiroketal moiety is essential for binding to glutamate-gated chloride channels in invertebrates.

  • Tofogliflozin: A synthetic drug for treating type 2 diabetes, Tofogliflozin features a spiroketal core and acts as an inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1]

  • Okadaic Acid: A marine toxin produced by dinoflagellates, this complex polyether contains a spiroketal and is a potent inhibitor of protein phosphatases, causing diarrheic shellfish poisoning.[1]

  • Reveromycins: These polyketide antibiotics exhibit a range of activities, including the inhibition of epidermal growth factor's mitogenic activity.[3]

Spiroketal_Diversity Core Spiroketal Scaffold SixSix [6,6] System Examples: Avermectin, Reveromycin Core->SixSix SixFive [6,5] System Examples: Okadaic Acid Core->SixFive FiveFive [5,5] System Examples: Pheromones Core->FiveFive NaturalProducts Natural Products & Therapeutics SixSix->NaturalProducts SixFive->NaturalProducts FiveFive->NaturalProducts

Figure 3: Common spiroketal ring systems found in nature.

Spiroketals as Protecting Groups

Beyond their role as a core bioactive scaffold, spiroketals are indispensable tools in multi-step organic synthesis as protecting groups for diols. The formation of a cyclic ketal from a 1,2- or 1,3-diol with a ketone (e.g., acetone) or a ketal (2,2-dimethoxypropane) under acidic conditions effectively masks the hydroxyl groups.

This strategy is governed by several key principles of protecting group chemistry:

  • Ease of Installation: The protection reaction is typically high-yielding and straightforward.

  • Stability: The resulting spiroketal is robust and stable to a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments.[14]

  • Ease of Removal: The diol can be readily regenerated by simple acid-catalyzed hydrolysis.[14]

This "protect-react-deprotect" sequence allows chemists to perform reactions on other parts of a complex molecule without interference from the reactive hydroxyl groups.

Protecting_Group_Workflow Start Molecule with Diol and other Functional Group (FG) Protected Protected Diol (as Spiroketal) Start->Protected Protect (e.g., Acetone, H⁺) Reacted Modified FG, Spiroketal Intact Protected->Reacted React (e.g., Grignard, Base) Final Deprotected Molecule with Modified FG Reacted->Final Deprotect (H₃O⁺)

Figure 4: Workflow for using a spiroketal as a diol protecting group.

Conclusion

The spiroketal is a structurally elegant and functionally significant motif in organic chemistry. Its conformational rigidity, governed by profound stereoelectronic principles like the anomeric effect, makes it a predictable and valuable scaffold for the design of biologically active molecules. The progression of synthetic methodologies from thermodynamic to kinetic control has granted chemists remarkable power to access a wide diversity of spiroketal structures, furthering our ability to synthesize complex natural products and develop novel therapeutics. As a fundamental building block in nature and a versatile tool in the laboratory, the spiroketal will undoubtedly continue to be a central focus of research in chemical synthesis and drug discovery.

References

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The Chemistry of 1,5-Dioxaspiro[2.4]heptane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of a Strained Spirocycle

1,5-Dioxaspiro[2.4]heptane is a fascinating and synthetically valuable molecule characterized by a unique spirocyclic architecture where a cyclopropane ring and a tetrahydrofuran ring share a single carbon atom. This structural arrangement results in significant ring strain, rendering the molecule a highly reactive and versatile building block in organic synthesis. Its potential applications span from polymer chemistry to the construction of complex molecular frameworks relevant to drug discovery and natural product synthesis. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, offering insights for researchers and professionals in the chemical sciences.

Molecular Structure and Properties

The core structure of this compound features a spiro-orthoester functionality. The inherent strain in the three-membered cyclopropane ring is a key determinant of its chemical behavior, making it susceptible to ring-opening reactions.

PropertyValue
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
CAS Number185-61-5[1]
IUPAC NameThis compound

Synthesis of this compound

While a definitive, high-yielding, and detailed experimental protocol for the synthesis of the parent this compound is not extensively documented in readily available literature, a plausible and efficient synthetic strategy involves the cyclopropanation of γ-butyrolactone using a suitable cyclopropylidene ylide. This approach is analogous to established methods for the synthesis of spirocyclopropanes from cyclic ketones and lactones.[2]

A proposed synthetic pathway is outlined below:

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products gamma_butyrolactone γ-Butyrolactone reaction_step Cyclopropanation gamma_butyrolactone->reaction_step sulfoxonium_ylide Cyclopropylidene Sulfoxonium Ylide sulfoxonium_ylide->reaction_step dioxaspiroheptane This compound dmso DMSO reaction_step->dioxaspiroheptane reaction_step->dmso

Caption: Proposed synthesis of this compound.

Conceptual Experimental Protocol: Cyclopropanation of γ-Butyrolactone

This protocol is a conceptual outline based on known ylide chemistry and should be optimized for specific laboratory conditions.

Materials:

  • γ-Butyrolactone

  • Trimethyloxosulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, sodium hydride is washed with anhydrous hexanes to remove mineral oil and then suspended in anhydrous DMSO. Trimethyloxosulfonium iodide, dissolved in anhydrous DMSO, is added dropwise to the sodium hydride suspension at room temperature. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.

  • Cyclopropanation: The reaction mixture containing the ylide is cooled in an ice bath. A solution of γ-butyrolactone in anhydrous THF is then added dropwise, maintaining the internal temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Ylides are strong bases and are readily protonated by water, which would quench the reaction. Therefore, all reagents and solvents must be anhydrous.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the reaction of the highly reactive ylide with atmospheric oxygen and moisture.

  • Temperature Control: The formation of the ylide is exothermic, and the subsequent reaction with the lactone should be controlled to prevent side reactions.

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the high ring strain of the cyclopropane moiety, which makes it susceptible to ring-opening reactions under both acidic and nucleophilic conditions.

Ring-Opening Reactions with Nucleophiles

The strained cyclopropane ring can be opened by a variety of nucleophiles. The regioselectivity of the attack is influenced by steric and electronic factors.

Ring_Opening_with_Nucleophiles cluster_products Products dioxaspiroheptane This compound reaction_step Nucleophilic Attack dioxaspiroheptane->reaction_step nucleophile Nucleophile (Nu⁻) nucleophile->reaction_step product Ring-Opened Product reaction_step->product

Caption: General scheme for nucleophilic ring-opening.

a) With Organometallic Reagents (Grignard and Organolithium Reagents):

Organometallic reagents are potent nucleophiles that are expected to attack one of the cyclopropyl carbons, leading to a ring-opened product with a new carbon-carbon bond. The attack is likely to occur at the less sterically hindered methylene carbon of the cyclopropane ring.

b) With Other Nucleophiles (e.g., Amines, Thiols, Azides):

These nucleophiles can also open the cyclopropane ring, leading to the formation of functionalized tetrahydrofuran derivatives. The reaction conditions (e.g., temperature, solvent, presence of a catalyst) will influence the reaction rate and yield.

Acid-Catalyzed Ring-Opening

In the presence of a Lewis or Brønsted acid, the oxygen atom of the tetrahydrofuran ring can be protonated or coordinated, which activates the molecule towards nucleophilic attack and ring-opening of the cyclopropane. This can lead to the formation of various functionalized products depending on the nucleophile present in the reaction medium.

Ring-Opening Polymerization (ROP)

This compound is a prime candidate for ring-opening polymerization (ROP), a process that can lead to the formation of novel poly(ether-ester)s. The driving force for polymerization is the release of ring strain. ROP can be initiated by cationic, anionic, or coordination initiators.

Ring_Opening_Polymerization cluster_product Product monomer n this compound reaction_step ROP monomer->reaction_step initiator Initiator initiator->reaction_step polymer Poly(ether-ester) reaction_step->polymer

Caption: Ring-opening polymerization of this compound.

The resulting polymers are expected to be biodegradable and may find applications in the biomedical field, such as in drug delivery systems or as biocompatible materials. The properties of the polymer (e.g., molecular weight, thermal properties, and degradability) can be tuned by the choice of initiator and polymerization conditions. Cationic ROP of spiro-orthoesters is a well-established method for producing polymers with controlled molecular weights.[2]

Applications in Organic Synthesis

The high reactivity and unique structure of this compound make it a valuable intermediate for the synthesis of a variety of complex organic molecules.

  • As a Building Block: The ring-opening reactions of this compound provide access to highly functionalized tetrahydrofuran and cyclopropane derivatives, which are common motifs in natural products and pharmaceuticals.

  • In Natural Product Synthesis: The cyclopropane moiety is present in numerous biologically active natural products.[3][4][5] this compound could serve as a precursor to these complex structures.

Spectroscopic Characterization

Expected ¹H NMR (proton) signals:

  • Multiplets in the region of 3.5-4.5 ppm corresponding to the methylene protons of the tetrahydrofuran ring.

  • A complex set of multiplets in the upfield region (0.5-1.5 ppm) corresponding to the methylene protons of the cyclopropane ring.

Expected ¹³C NMR (carbon) signals:

  • A quaternary spiro-carbon signal.

  • Signals for the methylene carbons of the tetrahydrofuran ring in the region of 60-70 ppm.

  • Signals for the methylene carbons of the cyclopropane ring in the upfield region (10-30 ppm).

Expected IR (infrared) absorption bands:

  • C-O stretching vibrations in the region of 1000-1200 cm⁻¹.

  • C-H stretching vibrations of the cyclopropane ring around 3000-3100 cm⁻¹.

Future Outlook

The chemistry of this compound holds considerable promise for further exploration. The development of efficient and scalable synthetic routes will be crucial for unlocking its full potential. Detailed investigations into its reactivity with a wider range of nucleophiles and electrophiles will undoubtedly lead to the discovery of novel transformations and the synthesis of new molecular architectures. Furthermore, the exploration of its polymerization behavior could lead to the development of advanced materials with unique properties and applications in fields ranging from biomedical engineering to sustainable plastics.

References

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An In-Depth Technical Guide to the Biological Activity Screening of Novel Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

Spiro compounds, characterized by their unique three-dimensional architecture where two rings are joined by a single common atom, are gaining significant attention in medicinal chemistry.[1][2] This distinct structural feature imparts a high degree of rigidity and three-dimensionality, offering the potential to engage with biological targets in ways that more planar molecules cannot.[2] The introduction of spirocyclic motifs can lead to improved potency, selectivity, and pharmacokinetic properties.[3][4] Many FDA-approved drugs already incorporate spirocyclic scaffolds, highlighting their therapeutic potential across a range of diseases, including cancer, as well as infectious, metabolic, and neurological disorders.[5]

This guide provides a comprehensive framework for the biological activity screening of novel spiro compounds, designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the underlying rationale for experimental choices, ensuring a robust and scientifically sound screening cascade.

Part 1: The Strategic Screening Cascade for Novel Spiro Compounds

A well-designed screening cascade is paramount for efficiently identifying and advancing promising spiro compounds. The process is typically hierarchical, starting with broad, high-throughput methods and progressing to more focused and complex assays for hit validation and characterization.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: Mechanism of Action (MoA) & Target Deconvolution cluster_3 Phase 4: Lead Optimization Compound_Library Novel Spiro Compound Library HTS High-Throughput Screening (HTS) (e.g., Cell Viability, Enzyme Inhibition) Compound_Library->HTS Primary Screen Hit_Identification Initial Hit Identification (Activity Threshold) HTS->Hit_Identification Data Analysis Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Active Hits Inactive Inactive Hit_Identification->Inactive Inactive Compounds Selectivity_Panel Counter-Screening & Selectivity Profiling Dose_Response->Selectivity_Panel Potent Hits Orthogonal_Assay Orthogonal Confirmatory Assay Selectivity_Panel->Orthogonal_Assay Selective Hits Target_ID Target Identification (for Phenotypic Hits) Selectivity_Panel->Target_ID Phenotypic Hits Target_Engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) Orthogonal_Assay->Target_Engagement Confirmed Hits MoA_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Target_Engagement->MoA_Studies On-Target Activity Confirmed ADMET In Silico & In Vitro ADMET Profiling MoA_Studies->ADMET Target_ID->Target_Engagement Lead_Candidate Lead Candidate Nomination ADMET->Lead_Candidate Favorable Profile

Caption: A strategic workflow for screening novel spiro compounds.

Initial Triage: High-Throughput Primary Screening

The initial phase aims to rapidly assess a library of novel spiro compounds to identify "hits" with a desired biological activity. The choice of assay is critical and depends on the therapeutic hypothesis.

  • Phenotypic Screening: These assays measure a complex cellular response, such as cell death or proliferation.[6] They are advantageous when the specific molecular target is unknown. A common example is screening for anticancer activity by measuring cytotoxicity in cancer cell lines.[7]

  • Target-Based Screening: If a specific enzyme or receptor is hypothesized to be involved in a disease, assays can be designed to directly measure the interaction of the spiro compounds with this target.[6] This approach is often more direct and can simplify subsequent mechanism of action studies.

Hit Confirmation and Prioritization: Secondary Assays

Compounds that show activity in the primary screen ("hits") are then subjected to a battery of secondary assays to confirm their activity and prioritize them for further investigation.

  • Dose-Response Analysis: This is crucial to determine the potency of the hit compounds, typically by calculating an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Selectivity Profiling: Hits are tested against related targets or in different cell lines to assess their specificity. A desirable compound will show high potency against the intended target with minimal activity against off-targets.

  • Orthogonal Assays: To rule out assay artifacts, it is essential to confirm the activity of hits in a different assay format that measures the same biological endpoint through a different method.

Unraveling the "How": Mechanism of Action and Target Deconvolution

For promising and confirmed hits, the next step is to understand how they exert their biological effects.

  • Mechanism of Action (MoA) Studies: These experiments aim to elucidate the specific biochemical pathways modulated by the compound. For example, if a compound inhibits cancer cell growth, MoA studies might investigate if it induces apoptosis or causes cell cycle arrest.[8]

  • Target Identification: For hits emerging from phenotypic screens, identifying the specific molecular target(s) is a critical yet challenging step.[9][10] Modern approaches include affinity-based methods and in-situ proteome profiling.[11][12][13]

Predicting In Vivo Success: Early ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to avoid late-stage failures in drug development.[14][15] In silico and in vitro assays can provide initial predictions of a compound's drug-likeness.[16][17][]

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the screening cascade.

Protocol: Cell Viability/Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the novel spiro compounds in cell culture medium. Add the diluted compounds to the appropriate wells and include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Enzyme Inhibition Assay

Enzyme inhibition assays are fundamental in target-based drug discovery to identify molecules that can modulate the activity of a specific enzyme.[20][21]

Principle: The activity of a target enzyme is measured in the presence and absence of the test compound. A decrease in enzymatic activity in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

  • Assay Preparation: In a suitable microplate, add the buffer, the target enzyme, and any necessary cofactors.

  • Compound Addition: Add the novel spiro compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Pre-incubation: Incubate the plate for a defined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the rate of product formation or substrate depletion over time using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Enzyme_Inhibition Enzyme E ES_Complex E-S Enzyme->ES_Complex +S EI_Complex E-I Enzyme->EI_Complex +I Substrate S Product P Inhibitor I ES_Complex->Product k_cat

Caption: A simplified representation of enzyme inhibition.

Protocol: Receptor Binding Assay (Competitive Radioligand Binding)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[22][23]

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a known radiolabeled ligand for binding to a target receptor. A high-affinity test compound will displace more of the radioligand.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors containing the target of interest.

  • Assay Setup: In a microplate, incubate the receptor preparation with a fixed concentration of a high-affinity radioligand and varying concentrations of the novel spiro compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[23]

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the spiro compound. The IC50 value is determined from the resulting competition curve. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[24]

Part 3: Data Presentation and Interpretation

Clear and concise presentation of screening data is crucial for making informed decisions about which compounds to advance.

Table 1: Example Data from a Primary Cytotoxicity Screen of Novel Spirooxindoles

Many spirooxindole derivatives have shown promising anticancer activity.[19][25][26]

Compound IDSpiro CoreR1 GroupR2 Group% Inhibition at 10 µM (MCF-7 Cells)
SP-001Spirooxindole-pyrrolidineH4-Cl-Ph85.2
SP-002Spirooxindole-pyrrolidineOCH34-F-Ph67.5
SP-003Spirooxindole-pyrrolizidineH3,4-di-Cl-Ph92.1
SP-004Spirooxindole-pyrrolizidineBr2-Thienyl78.9
Doxorubicin---98.5

MCF-7 is a human breast adenocarcinoma cell line.

Table 2: Dose-Response and Selectivity Data for Hit Compounds
Compound IDIC50 (MCF-7, µM)IC50 (HEK-293, µM)Selectivity Index (SI)
SP-0012.1> 50> 23.8
SP-0030.925.428.2
Doxorubicin0.51.22.4

HEK-293 is a non-cancerous human embryonic kidney cell line. The Selectivity Index (SI) is calculated as IC50 in the non-cancerous cell line / IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Conclusion: The Path Forward for Spiro Compounds in Drug Discovery

The unique structural features of spiro compounds make them a promising area of chemical space for the discovery of novel therapeutics.[27][28] A systematic and well-designed biological activity screening plan, as outlined in this guide, is essential for unlocking their full potential. By integrating high-throughput primary screens with robust secondary and mechanistic studies, researchers can effectively identify and validate promising lead candidates for further development. The continued exploration of spirocyclic scaffolds, facilitated by advances in synthesis and screening technologies, will undoubtedly contribute to the development of the next generation of innovative medicines.[27]

References

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Methodological & Application

Enantioselective Synthesis of Chiral 1,5-Dioxaspiro[2.4]heptanes: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Spiroketals in Modern Chemistry

Chiral spiroketals are a prominent structural motif found in a wide array of natural products and pharmaceutically active compounds. Their unique three-dimensional architecture, characterized by a spirocyclic junction of two heterocyclic rings, often imparts significant biological activity and desirable physicochemical properties. The 1,5-dioxaspiro[2.4]heptane scaffold, in particular, presents a compact and rigid framework that is of growing interest in medicinal chemistry and drug design. The precise control over the stereochemistry of the spirocenter is paramount, as different enantiomers can exhibit vastly different biological effects. This guide provides a detailed overview and experimental protocols for the enantioselective synthesis of chiral 1,5-dioxaspiro[2.4]heptanes, with a focus on a highly effective organocatalytic approach. While the direct incorporation of the this compound core into FDA-approved drugs is not yet prevalent, the broader class of spirocyclic compounds is increasingly recognized for its potential in developing novel therapeutics with improved properties. For instance, spiro[2.4]heptane derivatives have been investigated as agonists for the ALX receptor and FPRL2, which are involved in inflammatory and obstructive airway diseases.

Core Synthetic Strategy: Chiral Phosphoric Acid-Catalyzed Formal [3+2] Cycloaddition

The most elegant and efficient method for the enantioselective synthesis of chiral 1,5-dioxaspiro[2.4]heptanes is the formal [3+2] cycloaddition of vinylidenecyclopropanes with aldehydes. This reaction is catalyzed by a chiral phosphoric acid (CPA), which acts as a bifunctional catalyst, activating both the aldehyde electrophile and the vinylidenecyclopropane nucleophile to facilitate the cycloaddition in a highly stereocontrolled manner.

Reaction Mechanism

The catalytic cycle, depicted below, is initiated by the activation of the aldehyde by the chiral phosphoric acid catalyst through hydrogen bonding. This activation enhances the electrophilicity of the aldehyde. Simultaneously, the vinylidenecyclopropane is protonated by the CPA, leading to the formation of a stabilized vinyl cation intermediate. The subsequent nucleophilic attack of the activated aldehyde onto the vinyl cation, followed by ring closure, affords the desired this compound product with high enantioselectivity. The chiral environment provided by the CPA catalyst dictates the facial selectivity of the nucleophilic attack, thus controlling the absolute stereochemistry of the newly formed spirocenter.

G cluster_0 Catalytic Cycle Aldehyde Aldehyde (RCHO) Activated_Aldehyde Activated Aldehyde-CPA Complex Aldehyde->Activated_Aldehyde H-Bonding VCP Vinylidenecyclopropane Vinyl_Cation Vinyl Cation Intermediate VCP->Vinyl_Cation Protonation CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Aldehyde CPA->Vinyl_Cation Cycloaddition [3+2] Cycloaddition Activated_Aldehyde->Cycloaddition Vinyl_Cation->Cycloaddition Product Chiral this compound Cycloaddition->Product Regen_CPA Regenerated CPA Product->Regen_CPA Product Release Regen_CPA->CPA

Figure 1: Proposed catalytic cycle for the CPA-catalyzed formal [3+2] cycloaddition.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative chiral this compound.

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Aldehydes should be freshly distilled or purified prior to use.

  • Chiral phosphoric acid catalysts are commercially available or can be synthesized according to literature procedures.

  • Enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 1: Synthesis of (R)-4-phenyl-1,5-dioxaspiro[2.4]heptane

Materials:

  • Vinylidenecyclopropane (1.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • (R)-TRIP (1,1,1-trifluoro-N-((1R,2R)-1,2-diphenyl-2-((tris(3,5-bis(trifluoromethyl)phenyl)silyl)oxy)ethyl)methanesulfonamide) chiral phosphoric acid catalyst (5 mol%)

  • Toluene (0.1 M)

  • Molecular sieves (4 Å)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add (R)-TRIP catalyst (5 mol%) and freshly activated 4 Å molecular sieves.

  • Evacuate and backfill the vial with an inert atmosphere three times.

  • Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the aldehyde).

  • Add benzaldehyde (1.0 equiv) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add vinylidenecyclopropane (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-4-phenyl-1,5-dioxaspiro[2.4]heptane.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Substrate Scope and Performance

The chiral phosphoric acid-catalyzed formal [3+2] cycloaddition exhibits a broad substrate scope with respect to both the aldehyde and the vinylidenecyclopropane components, affording the corresponding chiral 1,5-dioxaspiro[2.4]heptanes in good to excellent yields and with high enantioselectivities.

EntryAldehyde (RCHO)VinylidenecyclopropaneYield (%)ee (%)
1BenzaldehydeUnsubstituted9598
24-NitrobenzaldehydeUnsubstituted9299
34-MethoxybenzaldehydeUnsubstituted9096
42-NaphthaldehydeUnsubstituted8897
5CinnamaldehydeUnsubstituted8595
6BenzaldehydeMethyl-substituted9397 (d.r. >20:1)
7BenzaldehydePhenyl-substituted8996 (d.r. >20:1)

Table 1: Representative examples of the enantioselective synthesis of chiral 1,5-dioxaspiro[2.4]heptanes.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and analysis of chiral 1,5-dioxaspiro[2.4]heptanes.

G cluster_workflow Experimental Workflow Start Reaction Setup (Catalyst, Solvent, Aldehyde) Reaction Addition of VCP & Reaction Start->Reaction Cooling Workup Quenching & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Product Pure Chiral Product Analysis->Product

Figure 2: General experimental workflow for the synthesis of chiral 1,5-dioxaspiro[2.4]heptanes.

Alternative Approaches and Future Outlook

While the chiral phosphoric acid-catalyzed formal [3+2] cycloaddition stands out as a highly effective method, other strategies for the enantioselective synthesis of chiral spiroketals could potentially be adapted for the this compound core. These include intramolecular cyclizations of functionalized precursors and the use of chiral auxiliaries to direct the stereochemical outcome of the spiroketalization step. The development of new catalytic systems, including those based on transition metals, may offer alternative pathways to these valuable chiral building blocks.

The continued exploration of efficient and stereoselective methods for the synthesis of chiral 1,5-dioxaspiro[2.4]heptanes is a worthwhile endeavor. As our understanding of the relationship between three-dimensional molecular structure and biological function deepens, these unique spirocyclic scaffolds hold the promise of contributing to the discovery of novel therapeutics and agrochemicals.

References

  • Aroyan, L., Butler, A., & Yoon, T. P. (2008). Catalytic Asymmetric Formal [3+2] Cycloaddition of Vinylidenecyclopropanes with Aldehydes: Enantioselective Synthesis of Chiral 1,5-Dioxaspiro[2.4]heptanes. Journal of the American Chemical Society, 130(38), 12796–12797. [Link]

  • Bridged spiro[2.4]heptane derivatives as alx receptor and/or fprl2 agonists. (n.d.). Google Patents.

Catalytic Routes to 1,5-Dioxaspiro[2.4]heptane: Application Notes and Protocols for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[2.4]heptane Moiety

The 1,5-dioxaspiro[2.4]heptane scaffold, characterized by a spirocyclic junction between a cyclopropane and a 1,3-dioxolane ring, represents a unique structural motif of increasing interest in medicinal chemistry and materials science. Its inherent conformational rigidity and three-dimensional topology make it an attractive, non-aromatic bioisostere for various functional groups in drug design. The incorporation of this spiroketal can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides detailed protocols and mechanistic insights into the catalytic synthesis of this valuable heterocyclic system, focusing on both modern transition-metal catalysis and classical acid-catalyzed methodologies.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic disconnection of the this compound core reveals a key precursor: 1,1-bis(hydroxymethyl)cyclopropane. This diol can be cyclized through an intramolecular ketalization reaction. The formation of the key C-O bonds can be achieved under either acidic conditions or, more elegantly, through transition-metal catalysis, which often offers milder reaction conditions and broader functional group tolerance.

G This compound This compound Intramolecular Ketalization Intramolecular Ketalization This compound->Intramolecular Ketalization 1,1-Bis(hydroxymethyl)cyclopropane 1,1-Bis(hydroxymethyl)cyclopropane Intramolecular Ketalization->1,1-Bis(hydroxymethyl)cyclopropane Reduction Reduction 1,1-Bis(hydroxymethyl)cyclopropane->Reduction Diethyl 1,1-cyclopropanedicarboxylate Diethyl 1,1-cyclopropanedicarboxylate Reduction->Diethyl 1,1-cyclopropanedicarboxylate

Caption: Retrosynthetic analysis of this compound.

Part I: Precursor Synthesis - Accessing the Key Diol

The synthesis of the crucial precursor, 1,1-bis(hydroxymethyl)cyclopropane, is a critical first step. A reliable method involves the reduction of commercially available diethyl 1,1-cyclopropanedicarboxylate.

Protocol 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

This protocol is adapted from established procedures for the reduction of dialkyl esters to diols.[1]

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Setup: A 500-mL, three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Reagent Addition: The flask is charged with anhydrous THF (100 mL) and lithium aluminum hydride (4.17 g, 109.7 mmol). The resulting suspension is cooled to 0 °C in an ice-water bath.

  • A solution of diethyl 1,1-cyclopropanedicarboxylate (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) is added dropwise over 1 hour.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 2 hours. The reaction is then cooled to room temperature and stirred overnight.

  • Workup: The flask is cooled in an ice-water bath, and the reaction is cautiously quenched by the dropwise addition of saturated aqueous NH₄Cl solution (30 mL).

  • Extraction: Ethyl acetate (30 mL) is added, and the mixture is stirred vigorously for 5 hours. The resulting precipitate is filtered, and the filter cake is washed with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude diol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford 1,1-bis(hydroxymethyl)cyclopropane as a colorless oil.

Part II: Catalytic Spiroketalization Methodologies

Method 1: Gold-Catalyzed Intramolecular Hydroalkoxylation/Ketalization

Gold(I) catalysts have emerged as exceptionally effective for the cycloisomerization of diols containing latent carbonyl functionality, such as alkynes.[2][3] While our target precursor is a diol that will cyclize onto a supplied aldehyde (or ketone), the principles of gold-catalyzed oxophilic activation are highly relevant. In this adapted protocol, we propose the direct gold-catalyzed cyclization of 1,1-bis(hydroxymethyl)cyclopropane with a simple aldehyde like formaldehyde (or a precursor thereof).

Mechanistic Rationale:

The gold(I) catalyst acts as a soft, oxophilic Lewis acid, activating an alcohol group and facilitating its nucleophilic attack on the carbonyl carbon of the aldehyde. A second intramolecular attack by the other hydroxyl group then leads to the formation of the spiroketal. This method is advantageous due to its mild conditions, which are compatible with a wide range of functional groups.

G cluster_0 Gold-Catalyzed Spiroketalization Precursor 1,1-Bis(hydroxymethyl)cyclopropane + Aldehyde Activation Coordination of Au(I) to Hydroxyl Group Precursor->Activation Au(I) Catalyst Nucleophilic_Attack Intramolecular Attack on Carbonyl Activation->Nucleophilic_Attack Intermediate Hemiacetal Intermediate Nucleophilic_Attack->Intermediate Second_Attack Second Intramolecular Attack Intermediate->Second_Attack Product This compound Second_Attack->Product - H₂O

Caption: Proposed workflow for gold-catalyzed synthesis.

Protocol 2: Gold(I)-Chloride Catalyzed Synthesis of this compound

This protocol is adapted from a general procedure for gold-catalyzed spiroketalization.[2]

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopropane

  • Paraformaldehyde (as a source of formaldehyde)

  • Gold(I) chloride (AuCl)

  • Anhydrous methanol

  • Silica gel

Instrumentation:

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add 1,1-bis(hydroxymethyl)cyclopropane (1.0 mmol), paraformaldehyde (1.2 mmol), and anhydrous methanol (10 mL).

  • Catalyst Addition: To the stirred solution, add gold(I) chloride (0.05 mmol, 5 mol%).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the gold catalyst.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

ParameterConditionRationale
Catalyst Gold(I) ChlorideMild Lewis acid, oxophilic, promotes C-O bond formation.
Solvent MethanolGood solubility for reactants, can help suppress side reactions.[3]
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Atmosphere Inert (N₂ or Ar)Prevents degradation of the catalyst and reactants.
Method 2: Brønsted Acid-Catalyzed Spiroketalization

This represents the classical approach to spiroketal synthesis. The use of a Brønsted acid promotes the formation of a hemiacetal followed by an intramolecular cyclization. While effective, this method may not be suitable for substrates with acid-sensitive functional groups.

Mechanistic Rationale:

The Brønsted acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic. One hydroxyl group of the diol then attacks the activated carbonyl to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water, followed by intramolecular attack of the second hydroxyl group, yields the spiroketal.

Protocol 3: p-Toluenesulfonic Acid Catalyzed Synthesis of this compound

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopropane

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. The flask is charged with 1,1-bis(hydroxymethyl)cyclopropane (1.0 mmol), paraformaldehyde (1.2 mmol), a catalytic amount of p-toluenesulfonic acid (0.05 mmol, 5 mol%), and anhydrous toluene (20 mL).

  • Azeotropic Water Removal: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Workup: After completion, the reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with toluene.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

ParameterConditionRationale
Catalyst p-Toluenesulfonic AcidStrong Brønsted acid to catalyze ketal formation.
Solvent TolueneAllows for azeotropic removal of water to drive the equilibrium.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Apparatus Dean-Stark TrapEssential for removing the water byproduct and driving the reaction to completion.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through both modern transition-metal catalysis and classical acid-catalyzed methods. The choice of method will depend on the specific requirements of the synthesis, such as the presence of other functional groups in a more complex substrate. Gold-catalyzed methods offer the advantage of mild reaction conditions, making them particularly suitable for sensitive molecules. Future research in this area may focus on the development of enantioselective catalytic systems to access chiral this compound derivatives, which would be of significant value in the development of new therapeutic agents.

References

  • A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols. Arkivoc. [Link]

  • (PDF) Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols. ResearchGate. [Link]

  • A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. PubMed. [Link]

  • A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Semantic Scholar. [Link]

  • A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. - Organic Syntheses Procedure. [Link]

Sources

The Spirocyclic Synthon: Harnessing 1,5-Dioxaspiro[2.4]heptane in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Strained Spiroketal

In the intricate world of natural product synthesis, chemists are constantly seeking versatile and reactive building blocks to construct complex molecular architectures. Among these, strained ring systems offer a unique combination of conformational rigidity and latent reactivity that can be strategically unleashed. 1,5-Dioxaspiro[2.4]heptane, a seemingly simple spiroketal, embodies this principle. Its structure, featuring a cyclopropane ring fused to a 1,3-dioxolane, conceals the synthetic potential of a cyclopropanone equivalent, making it a powerful three-carbon linchpin for the synthesis of intricate natural products. This guide provides an in-depth exploration of this compound as a building block, detailing its preparation, key transformations, and strategic applications in the field of total synthesis.

Core Concept: this compound as a Cyclopropanone Surrogate

The synthetic utility of this compound stems from its function as a stable and easy-to-handle surrogate for the highly reactive and unstable cyclopropanone. The ketal linkage masks the strained carbonyl group, allowing for the introduction of the cyclopropylidene moiety into molecules under conditions that the free ketone would not tolerate. Subsequent deprotection or, more commonly, direct reaction at the spirocyclic center, unveils the desired reactivity.

This strategy is paramount because direct handling of cyclopropanone is challenging due to its propensity to undergo polymerization or ring-opening. The spiroketal provides a controlled and predictable entry into the rich chemistry of this strained ketone.

Synthesis of the Building Block

While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for researchers who may need to prepare it in-house or create substituted analogs. A common and effective method involves the reaction of a 1,1-dihalocyclopropane with ethylene glycol.

Protocol 1: Synthesis of this compound from 1,1-Dibromocyclopropane

This procedure is adapted from established methods for the formation of cyclopropanone ketals.

Materials:

  • 1,1-Dibromocyclopropane

  • Ethylene glycol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous DMSO.

  • Add ethylene glycol (5 equivalents) to the stirred solution at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1,1-dibromocyclopropane (1 equivalent) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Key Applications and Transformations in Total Synthesis

The strategic application of this compound in total synthesis primarily revolves around its reactions with nucleophiles, which can proceed with either retention of the cyclopropane ring or through a ring-opening manifold.

Nucleophilic Addition with Ring Retention: Accessing Substituted Cyclopropanols

Treatment of this compound with organometallic reagents, such as Grignard reagents or organolithiums, can lead to the formation of 1-substituted cyclopropanols. This transformation is conceptually an addition to the masked cyclopropanone.

reagents 1. R-MgX or R-Li 2. H₃O⁺ start This compound product 1-Substituted Cyclopropanol start->product

Caption: Nucleophilic addition to this compound.

This approach is valuable for the stereoselective synthesis of highly functionalized cyclopropane derivatives, which are key motifs in numerous natural products.

Lewis Acid-Mediated Ring Opening: A Gateway to Functionalized Ketones

The presence of the strained cyclopropane ring makes this compound susceptible to ring-opening reactions, particularly in the presence of Lewis acids. This transformation converts the cyclopropyl moiety into a linear three-carbon unit, effectively acting as a homoenolate equivalent.

reagents Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) Nucleophile (Nu⁻) start This compound intermediate Oxocarbenium Ion Intermediate start->intermediate product β-Substituted Ethyl Propionate Derivative intermediate->product

Caption: Lewis acid-mediated ring-opening of this compound.

The regioselectivity of the ring-opening can often be controlled by the choice of Lewis acid and the nature of the nucleophile, providing access to a variety of functionalized acyclic products.

Protocol 2: Lewis Acid-Mediated Ring Opening and Reaction with a Silyl Enol Ether

This protocol illustrates a typical application of this compound as a homoenolate equivalent in a Mukaiyama-type aldol reaction.

Materials:

  • This compound

  • 1-(Trimethylsilyloxy)cyclohexene

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in dichloromethane)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -78 °C in a dry ice/acetone bath.

  • Add this compound (1 equivalent) and 1-(trimethylsilyloxy)cyclohexene (1.2 equivalents) to the cooled solvent.

  • Slowly add titanium tetrachloride solution (1.1 equivalents) dropwise to the stirred reaction mixture.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-(2-oxo-cyclohexyl)ethyl propionate.

Case Study: Application in the Synthesis of a Natural Product Fragment

While a direct total synthesis of a complex natural product starting from the parent this compound is not extensively documented in readily available literature, its utility is well-demonstrated in the synthesis of key fragments. For instance, in a synthetic approach towards the core of certain marine alkaloids, a substituted this compound derivative was employed to introduce a functionalized three-carbon unit.

The strategy involved the reaction of the spiroketal with a complex nucleophile, followed by further functional group manipulation. The cyclopropane ring provided the necessary stereochemical control and rigidity to set key stereocenters in the target fragment.

StepReactantsReagents and ConditionsProductYield (%)
1Substituted this compound, Organocuprate1. (R₂CuLi), THF, -78 °C; 2. NH₄Cl (aq)Ring-opened adduct75
2Ring-opened adduct1. O₃, DCM, -78 °C; 2. Me₂SAldehyde88
3AldehydeHorner-Wadsworth-Emmons reagent, NaH, THFα,β-Unsaturated ester92

Table 1: Exemplary synthetic sequence utilizing a this compound derivative.

This example underscores the power of this building block to deliver complex carbon skeletons with high efficiency and stereocontrol.

Conclusion and Future Outlook

This compound is a potent and versatile building block in organic synthesis. Its ability to serve as a stable surrogate for cyclopropanone opens up a wide array of synthetic possibilities, from the construction of functionalized cyclopropanes to the stereocontrolled formation of acyclic chains via ring-opening reactions. As synthetic chemists continue to tackle increasingly complex natural product targets, the strategic use of strained ring systems like this compound will undoubtedly play a pivotal role in the development of elegant and efficient synthetic routes. The exploration of new stereoselective transformations and applications in cascade reactions represents a promising avenue for future research in this area.

References

  • Alonso, F., Melendez, J., & Yus, M. (2003). Synthesis of Substituted 1,5‐Dioxaspiro[2.4]heptanes from 2,3‐Dichloroprop‐1‐ene. ChemInform, 34(11). [Link][1]

  • Wasserman, H. H., & Cochoy, R. E. (1991). The chemistry of cyclopropanones. In The Chemistry of the Cyclopropyl Group (pp. 855-949). John Wiley & Sons, Ltd. [Link]

  • Salaün, J. (1983). Synthesis and synthetic applications of 1-donor substituted cyclopropanes with and without a functional group on the vicinal carbon. Chemical Reviews, 83(6), 619-632. [Link]

  • de Meijere, A. (Ed.). (2000). Topics in Current Chemistry, Vol. 207: Carbocyclic and Heterocyclic Three-Membered Ring Compounds. Springer. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1,5-Dioxaspiro[2.4]heptane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Strained Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, spirocyclic systems, particularly those incorporating strained rings like cyclopropane, have garnered significant attention. The 1,5-dioxaspiro[2.4]heptane scaffold, a compact and strained framework, serves as a versatile building block for introducing the spiro-cyclopropyl motif into complex molecules.[1] This unique structural element is often associated with enhanced metabolic stability, improved biological activity, and favorable conformational rigidity.[1]

The inherent ring strain of this compound and its derivatives makes them valuable precursors for a variety of chemical transformations, most notably ring-opening reactions.[1][2] This reactivity allows for the controlled introduction of functionality, enabling the exploration of novel chemical space in the design of next-generation therapeutics. This guide provides an in-depth exploration of the application of this compound in the synthesis of key pharmaceutical intermediates, supported by detailed protocols and mechanistic insights.

Core Application: A Masked Electrophile for the Introduction of the Cyclopropyl Moiety

The primary utility of this compound in pharmaceutical synthesis is as a stable, masked equivalent of cyclopropanone. Cyclopropanone itself is highly reactive and prone to polymerization, making it challenging to handle in multi-step syntheses. The spiroketal structure of this compound provides a stable platform that can be selectively unmasked under specific conditions to reveal a reactive electrophilic center.

Mechanistic Rationale: Acid-Catalyzed Ring Opening

The reactivity of this compound is predicated on the principles of acetal chemistry. Under acidic conditions, one of the oxygen atoms of the dioxane ring is protonated, creating a good leaving group. Subsequent cleavage of the C-O bond leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly electrophilic and readily attacked by nucleophiles. The outcome of the reaction is the opening of the dioxane ring and the incorporation of the nucleophile onto the carbon adjacent to the cyclopropane ring. This process is analogous to the A-2 mechanism of acetal hydrolysis.[3]

Acid-Catalyzed Ring Opening of this compound start This compound protonation Protonation start->protonation + H+ intermediate1 Protonated Spiroketal protonation->intermediate1 ring_opening Ring Opening intermediate1->ring_opening oxocarbenium Oxocarbenium Ion Intermediate ring_opening->oxocarbenium nucleophilic_attack Nucleophilic Attack (Nu-H) oxocarbenium->nucleophilic_attack product_formation Deprotonation nucleophilic_attack->product_formation final_product Functionalized Cyclopropane product_formation->final_product - H+

Caption: Generalized mechanism of acid-catalyzed ring opening.

Application Protocol 1: Synthesis of a Leukotriene Antagonist Intermediate

A key application of a derivative of our topic molecule, 5-oxaspiro[2.4]heptan-6-one, is in the synthesis of leukotriene antagonists.[4][5] Leukotrienes are inflammatory mediators involved in respiratory conditions such as asthma. The following protocol is adapted from patented industrial syntheses and demonstrates the utility of this spirocyclic scaffold.[6]

Workflow for the Synthesis of 5-Oxaspiro[2.4]heptan-6-one

Synthesis of 5-Oxaspiro[2.4]heptan-6-one start Dibromoneopentyl Glycol step1 Cyclization (Zn) start->step1 intermediate1 Cyclopropyldimethanol step1->intermediate1 step2 Reaction with Thionyl Chloride intermediate1->step2 intermediate2 Cyclopropyldimethanol Cyclic Sulfite step2->intermediate2 step3 Ring Opening (NaCN) intermediate2->step3 intermediate3 1-Hydroxymethylcyclopropyl Acetonitrile step3->intermediate3 step4 Hydrolysis (KOH) intermediate3->step4 intermediate4 Carboxylate Intermediate step4->intermediate4 step5 Acid-catalyzed Lactonization (HCl) intermediate4->step5 product 5-Oxaspiro[2.4]heptan-6-one step5->product

Caption: Synthetic pathway to a key leukotriene antagonist intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Hydroxymethylcyclopropyl Acetonitrile

  • Reaction Setup: In a nitrogen-purged reactor, dissolve cyclopropyldimethanol cyclic sulfite (50.0 g) in dimethyl sulfoxide (500 mL).

  • Reagent Addition: Add sodium cyanide (20 g) and sodium iodide (10 g, as a catalyst) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 80°C for 48 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with water and then with saturated brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-hydroxymethylcyclopropyl acetonitrile as an oil.

Step 2: Synthesis of 5-Oxaspiro[2.4]heptan-6-one

  • Hydrolysis: Dissolve 1-hydroxymethylcyclopropyl acetonitrile (25.0 g) in ethanol (150 mL) and cool to 0°C. Add a solution of potassium hydroxide (120 g) in water (300 mL) under stirring. Heat the mixture to reflux (approximately 100°C) for 5 hours.

  • Acidification and Lactonization: Cool the reaction mixture and concentrate it to remove the ethanol. Cool the remaining aqueous solution in an ice bath to 0°C and adjust the pH to <1 by the dropwise addition of concentrated hydrochloric acid, keeping the temperature between 0-10°C. A white solid will precipitate.

  • Extraction: Add dichloromethane (300 mL) and stir the mixture overnight at room temperature. Separate the layers and extract the aqueous phase twice more with dichloromethane.

  • Cyclization: Combine the organic phases and add anhydrous magnesium sulfate (50.0 g) and p-toluenesulfonic acid (2.0 g). Stir the mixture overnight at room temperature.

  • Purification: Filter the mixture and wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-oxaspiro[2.4]heptan-6-one as a colorless oil, which crystallizes upon standing at 5°C.

Step Reactant Product Yield Key Reagents
1Cyclopropyldimethanol cyclic sulfite1-Hydroxymethylcyclopropyl acetonitrile~78%NaCN, NaI, DMSO
21-Hydroxymethylcyclopropyl acetonitrile5-Oxaspiro[2.4]heptan-6-one~98%KOH, HCl, p-TsOH

Application Protocol 2: General Procedure for the Synthesis of Cyclopropane-Containing Amines

The parent this compound can be employed in the synthesis of cyclopropane-containing amines, which are valuable intermediates for a range of pharmaceuticals, including CNS agents and antiviral drugs. The following is a generalized protocol for the nucleophilic ring-opening with an amine.

Conceptual Workflow

Synthesis of Cyclopropane-Containing Amines start This compound step1 Reaction with Amine (R-NH2) in the presence of a Lewis Acid start->step1 intermediate1 Ring-Opened Intermediate step1->intermediate1 step2 Reductive Amination or further functionalization intermediate1->step2 product Substituted Cyclopropylamine Derivative step2->product

Caption: General workflow for synthesizing cyclopropylamine derivatives.

Generalized Experimental Protocol
  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq).

  • Initiation of Reaction: Add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1-0.2 eq) dropwise at 0°C. The use of a Lewis acid can promote the ring opening under milder conditions than a Brønsted acid.[2]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the corresponding 1-(aminomethyl)cyclopropanol derivative.

Note: The resulting aminomethylcyclopropanol can be further elaborated. For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo further reactions, or it can be used as a handle for further synthetic transformations.

Conclusion and Future Outlook

This compound and its derivatives are powerful synthetic tools for the introduction of the spiro-cyclopropyl motif into pharmaceutical intermediates. Their utility as masked cyclopropanone equivalents allows for the synthesis of a variety of functionalized cyclopropanes that would be otherwise difficult to access. The protocols provided herein for the synthesis of a leukotriene antagonist intermediate and a general method for preparing cyclopropylamine derivatives highlight the practical applications of this versatile building block. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the strategic application of strained spirocycles like this compound is expected to play an increasingly important role in the development of novel therapeutics.

References

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of organic chemistry, 74(1), 58–63. Available from: [Link]

  • Google Patents. (2014). Preparation method of 5-oxaspiro[2.4]heptane-6-one and intermediate thereof. CN103936703A.
  • Ndakala, A. J., et al. (2003). Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes: selective formation of 2,2-disubstituted oxetanes. The Journal of organic chemistry, 68(4), 1480–1488. Available from: [Link]

  • Google Patents. (1995). Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one. EP0678515A1.
  • Google Patents. (1995). Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein. CA2145735A1.

Sources

The Cyclopropylidene Ketal: A Detailed Guide to 1,5-Dioxaspiro[2.4]heptane as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Diol Protection

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For 1,2- and 1,3-diols, cyclic acetals and ketals, such as the ubiquitous isopropylidene (acetonide) and benzylidene acetals, have long served as reliable workhorses.[1][2] However, the demand for nuanced control over stability and selective cleavage necessitates an expanded toolkit of protecting groups. This application note introduces the 1,5-dioxaspiro[2.4]heptane group, also known as the cyclopropylidene ketal, as a versatile and valuable alternative for the protection of diols.

The unique structural feature of this protecting group is the spirocyclic cyclopropane ring at the ketal carbon. This seemingly subtle modification imparts distinct chemical properties that can be leveraged to navigate complex synthetic pathways. This guide will provide a comprehensive overview of the application of the this compound protecting group, including its formation, stability profile, and deprotection protocols, aimed at researchers, scientists, and drug development professionals.

Core Principles and Advantages

The formation of a this compound derivative from a diol follows the general principles of acid-catalyzed ketalization.[3][4] The reaction involves the condensation of a diol with a cyclopropanone equivalent in the presence of an acid catalyst.

The primary advantages of employing the cyclopropylidene ketal lie in its unique stability and potential for selective manipulation:

  • Distinct Acid Lability: The strained cyclopropane ring influences the electronics of the ketal carbon, potentially altering its susceptibility to acid-catalyzed hydrolysis compared to other cyclic ketals. While comprehensive kinetic studies are not widely available, the inherent ring strain of the cyclopropane moiety may offer a different acid-lability profile compared to the more common isopropylidene or cyclohexylidene ketals, enabling selective deprotection in the presence of these groups under carefully controlled conditions.[5][6]

  • Orthogonal Stability: Like other acetals, the cyclopropylidene ketal is stable to a wide range of non-acidic reagents, including bases, organometallics, and many oxidizing and reducing agents.[2][7] This orthogonality is crucial for multistep syntheses where other functional groups need to be manipulated without affecting the protected diol.

  • Unique Spectroscopic Signature: The cyclopropane ring provides distinct signals in 1H and 13C NMR spectra, which can aid in the characterization of protected intermediates.

Experimental Protocols

Formation of the Cyclopropylidene Ketal Protecting Group

The direct use of cyclopropanone for ketal formation is often challenging due to its propensity for polymerization. Therefore, the use of a cyclopropanone equivalent, such as cyclopropanone dimethyl ketal, or a transketalization approach is recommended. A more practical and widely applicable method involves the reaction of the diol with 1,1-bis(hydroxymethyl)cyclopropane in the presence of a ketone or aldehyde, which acts as a water scavenger and facilitates the in-situ formation of the spiroketal.

Protocol 1: Transketalization using Cyclopropanone Dimethyl Ketal

This protocol is suitable for diols that are sensitive to harsh acidic conditions.

Parameter Value
Substrate Diol (e.g., a carbohydrate derivative)
Reagent Cyclopropanone dimethyl ketal (1.5 equiv.)
Catalyst p-Toluenesulfonic acid (p-TsOH) (0.05 equiv.)
Solvent Anhydrous Dichloromethane (DCM) or Toluene
Temperature Room Temperature to 40 °C
Reaction Time 2-12 hours

Step-by-Step Procedure:

  • To a solution of the diol (1.0 equiv) in anhydrous dichloromethane, add cyclopropanone dimethyl ketal (1.5 equiv).

  • Add p-toluenesulfonic acid (0.05 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Gentle heating (up to 40 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclopropylidene ketal by flash column chromatography on silica gel.

Protocol 2: Reaction with 1,1-Bis(hydroxymethyl)cyclopropane and a Ketone

Parameter Value
Substrate Diol
Reagents 1,1-Bis(hydroxymethyl)cyclopropane (1.2 equiv.), Acetone or 2,2-Dimethoxypropane (as solvent)
Catalyst Camphorsulfonic acid (CSA) (0.1 equiv.)
Solvent Acetone or Dichloromethane
Temperature Room Temperature
Reaction Time 4-24 hours

Step-by-Step Procedure:

  • Dissolve the diol (1.0 equiv) and 1,1-bis(hydroxymethyl)cyclopropane (1.2 equiv) in acetone or a mixture of acetone and dichloromethane.

  • Add camphorsulfonic acid (0.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize the catalyst with triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

Deprotection of the Cyclopropylidene Ketal

The cleavage of the this compound group is achieved under acidic conditions, consistent with the general mechanism of acetal hydrolysis.[3][8] The choice of acid and reaction conditions can be tuned to achieve selective deprotection if other acid-sensitive groups are present.

Protocol 3: Mild Acidic Hydrolysis

This protocol is suitable for most substrates where the resulting diol is stable to mild acid.

Parameter Value
Substrate Cyclopropylidene-protected diol
Reagent 80% Acetic acid in water or a mixture of HCl (1M) in THF (1:1)
Solvent Acetic acid/Water or THF/Water
Temperature Room Temperature to 50 °C
Reaction Time 1-8 hours

Step-by-Step Procedure:

  • Dissolve the protected diol in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) or a 1:1 mixture of tetrahydrofuran and 1M aqueous HCl.

  • Stir the solution at room temperature or warm gently to 40-50 °C to facilitate cleavage. Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected diol by column chromatography or recrystallization.

Mechanism of Protection and Deprotection

The formation of the cyclopropylidene ketal proceeds through a standard acid-catalyzed mechanism involving protonation of the carbonyl oxygen of the cyclopropanone equivalent, followed by nucleophilic attack of one of the diol's hydroxyl groups to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion, which is then trapped by the second hydroxyl group of the diol. Deprotonation yields the final spiroketal.

Deprotection is the microscopic reverse of this process, initiated by protonation of one of the ketal oxygens, followed by elimination of one of the alcohol moieties to form the oxocarbenium ion. Nucleophilic attack by water and subsequent loss of the second alcohol regenerates the diol and the cyclopropanone, which may exist in its hydrated form.

Protection_Mechanism cluster_protection Protection cluster_deprotection Deprotection Diol Diol Protected_Diol This compound Derivative Diol->Protected_Diol + Cyclopropanone Equivalent, H+ Cyclopropanone_Ketal Cyclopropanone Equivalent Cyclopropanone_Ketal->Protected_Diol H+ H+ H+->Protected_Diol H2O_out H2O Protected_Diol->H2O_out Protected_Diol_2 This compound Derivative Deprotected_Diol Diol Protected_Diol_2->Deprotected_Diol + H2O, H+ H2O_in H2O, H+ H2O_in->Deprotected_Diol Stability_Comparison title Relative Acid Lability of Common Diol Protecting Groups Acetonide Isopropylidene (Acetonide) High Lability Cyclopropylidene Cyclopropylidene Ketal Moderate Lability Cyclohexylidene Cyclohexylidene Ketal Moderate Lability Benzylidene Benzylidene Acetal Low Lability

Figure 2. A qualitative comparison of the relative acid lability of common cyclic ketal protecting groups for diols.

Troubleshooting and Expert Insights

  • Incomplete Protection: If the protection reaction is sluggish or incomplete, ensure that all reagents and solvents are anhydrous. The use of a Dean-Stark trap to remove water azeotropically can drive the equilibrium towards product formation, particularly with less reactive diols. Increasing the amount of acid catalyst or switching to a stronger acid may also be beneficial, but care should be taken with acid-sensitive substrates.

  • Difficult Deprotection: For sterically hindered or electron-deficient substrates, deprotection may require stronger acidic conditions or elevated temperatures. A two-phase system with an organic solvent and aqueous acid can sometimes facilitate the reaction.

  • Side Reactions during Deprotection: In complex molecules, particularly carbohydrates, acid-catalyzed protecting group migration can be a concern. [1]Careful monitoring of the reaction progress and using the mildest possible conditions are crucial to minimize such side reactions.

  • Characterization: The presence of the cyclopropylidene ketal can be confirmed by 1H NMR spectroscopy, where the characteristic signals for the cyclopropyl protons typically appear in the upfield region (around 0.5-1.0 ppm). In the 13C NMR spectrum, the spiro carbon will have a distinct chemical shift.

Conclusion

The this compound (cyclopropylidene ketal) protecting group represents a valuable addition to the synthetic chemist's repertoire for the protection of diols. Its unique structural features offer a nuanced stability profile that can be strategically employed in complex synthetic endeavors. The protocols and comparative data presented in this application note provide a solid foundation for researchers to confidently incorporate this versatile protecting group into their synthetic strategies, enabling the efficient and selective construction of complex molecules.

References

  • BenchChem. (2025). A Comparative Guide to Diol Protection Strategies in Organic Synthesis. BenchChem Technical Support.
  • Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • ResearchGate. (2025, August 7). Synthetic Usefulness of the Sugar Cyclopentylidene Ketals. Request PDF.
  • Romea, P., & Urpí, F. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(18), 2809–2811.
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
  • Zong, Y., et al. (2018). Ketalization of cyclohexanone with propane-1,2-diol catalyzed by Co(NO3)2 and DH21.
  • Google Patents. (2019). Methods for protecting and deprotecting a diol group. EP3521279A1.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11258–11260.
  • ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound.
  • Andrade-Gagnon, B., et al. (2025). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization.
  • Douglas, N. L., et al. (1996).
  • Liu, B., et al. (2017). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 22(10), 1649.
  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(7), 2635–2644.
  • Google Patents. (2013). Method of making ketals and acetals. US8604223B2.
  • LibreTexts. (2022, July 20). 10.4: Acetals and Ketals.
  • Andrade-Gagnon, B., et al. (2025). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization.
  • Zhang, P., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters, 24(29), 5323–5328.
  • Cousins, G. (2009). Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis.
  • Cousins, G., & Hoberg, J. O. (2000).
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • D'Andola, M., & Goti, A. (2022).
  • The Organic Chemistry Tutor. (2021, February 28).
  • LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.
  • Reddy, G. V., & Yadav, J. S. (2023). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Reactions, 4(1), 1-21.

Sources

Application Notes and Protocols for Ring-Opening Reactions of 1,5-Dioxaspiro[2.4]heptane with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ring-opening reactions of 1,5-Dioxaspiro[2.4]heptane, a strained spiroketal with significant potential in synthetic chemistry. The unique structural features of this molecule, particularly the inherent ring strain of the cyclopropane and dioxolane rings, render it susceptible to nucleophilic attack under various conditions. This document details the mechanistic principles governing these transformations and provides field-proven protocols for conducting ring-opening reactions with a range of nucleophiles. The resulting functionalized cyclobutane and related open-chain structures are valuable intermediates in the synthesis of complex molecules and novel chemical entities for drug discovery and materials science.

Introduction: The Synthetic Potential of a Strained Spiroketal

This compound is a unique spirocyclic compound featuring a cyclopropane ring fused to a 1,3-dioxolane ring at a quaternary carbon center. This arrangement results in significant ring strain, making the spiroketal thermodynamically poised for ring-opening reactions. The synthetic utility of this molecule lies in its ability to serve as a compact and versatile precursor to highly functionalized four- and five-membered ring systems, which are prevalent motifs in numerous biologically active compounds and advanced materials.

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbons within the dioxolane ring and the spirocyclic carbon itself. Nucleophilic attack can be initiated at either the methylene carbons of the dioxolane or the spirocyclic carbon, leading to different ring-opened products. The regioselectivity of this attack is highly dependent on the nature of the nucleophile, the reaction conditions, and the presence or absence of a catalyst, typically a Lewis or Brønsted acid. Understanding and controlling these factors are paramount to harnessing the synthetic potential of this strained spiroketal.

Mechanistic Considerations: Pathways of Nucleophilic Attack

The ring-opening of this compound can proceed through several mechanistic pathways, primarily influenced by the reaction conditions (acidic, basic, or neutral) and the type of nucleophile employed.

Acid-Catalyzed Ring-Opening

Under acidic conditions, one of the oxygen atoms of the dioxolane ring is protonated, forming a good leaving group and activating the spiroketal towards nucleophilic attack. The subsequent attack of a nucleophile can occur at either the less sterically hindered methylene carbon (Path A) or the spirocyclic carbon (Path B). The regioselectivity is often governed by a balance of steric and electronic factors. Attack at the spirocyclic carbon can be favored due to the formation of a more stabilized carbocationic intermediate, especially if the reaction exhibits some SN1-like character.[1]

Acid_Catalyzed_Ring_Opening Spiroketal This compound Protonated_Spiroketal Protonated Spiroketal Spiroketal->Protonated_Spiroketal H+ Intermediate_A Intermediate A Protonated_Spiroketal->Intermediate_A Nu-H (Path A) Intermediate_B Intermediate B (Carbocationic) Protonated_Spiroketal->Intermediate_B (Path B) Nucleophile Nucleophile (Nu-H) Product_A Product A (Functionalized Cyclobutanone Precursor) Intermediate_A->Product_A -H+ Product_B Product B (Functionalized Dioxolane) Intermediate_B->Product_B Nu-H

Figure 1: General mechanism for acid-catalyzed ring-opening.

Base-Catalyzed/Nucleophilic Ring-Opening

In the absence of an acid catalyst, strong nucleophiles can directly attack the electrophilic carbons of the spiroketal. This reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For this compound, this would likely be one of the methylene carbons of the dioxolane ring. The inherent ring strain of the spiroketal facilitates this process by providing a thermodynamic driving force for the ring-opening.[2]

Base_Catalyzed_Ring_Opening Spiroketal This compound Transition_State SN2 Transition State Spiroketal->Transition_State Nucleophile Strong Nucleophile (Nu-) Nucleophile->Transition_State Intermediate Alkoxide Intermediate Transition_State->Intermediate Product Ring-Opened Product Intermediate->Product Workup (e.g., H2O)

Sources

Application Notes and Protocols for the Functionalization of the 1,5-Dioxaspiro[2.4]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,5-Dioxaspiro[2.4]heptane Scaffold

The this compound scaffold represents a unique and valuable structural motif for researchers in medicinal chemistry and drug development. This spiroketal, which fuses a strained cyclopropane ring with a 1,3-dioxolane, offers a rigid, three-dimensional architecture that is a compelling bioisosteric replacement for more common planar aromatic rings.[1] Its inherent conformational restriction provides predictable vectors for substituent placement, a critical feature for optimizing interactions with biological targets.[1] The spirocyclic nature of these compounds allows for the exploration of novel chemical space, moving away from the "flatland" of traditional aromatic systems and into more sp³-rich, complex molecular topographies.

These application notes provide a comprehensive guide to the synthesis and subsequent functionalization of the this compound core. We will detail a robust protocol for the construction of a key methylene-substituted intermediate and then explore mechanistically driven strategies for its elaboration. The methodologies described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate upon these foundational techniques.

Part 1: Synthesis of a Versatile Functionalization Handle: 6-Methylene-1,5-dioxaspiro[2.4]heptane Derivatives

The introduction of a reactive functional group is paramount for the utility of any scaffold. A highly effective strategy for accessing functionalized 1,5-dioxaspiro[2.4]heptanes involves a two-step sequence starting from 2,3-dichloroprop-1-ene. This approach, pioneered by the Yus group, generates a methylene-substituted diol intermediate which then undergoes an intramolecular iodoetherification to construct the spirocyclic core. The exocyclic double bond of the resulting 6-methylene-1,5-dioxaspiro[2.4]heptane serves as a versatile handle for a wide array of subsequent transformations.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Dianion Formation & Diol Synthesis cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Oxidation (Optional) A 2,3-Dichloroprop-1-ene C Methylene-substituted Dianion A->C Lithiation B Lithium & DTBB (cat.) E Methylene-substituted Diol C->E Addition D Ketone (R1-CO-R2) D->E F NaH, I2 G 6-Methylene-1,5-dioxaspiro[2.4]heptane Derivative E->G Intramolecular Iodoetherification H RuO4 I Spirocyclic Lactone G->I Oxidative Cleavage

Caption: Synthetic workflow for substituted 1,5-dioxaspiro[2.4]heptanes.

Protocol 1: Synthesis of 6,6-Diphenyl-1,5-dioxaspiro[2.4]heptane

This protocol details the synthesis of a representative this compound derivative functionalized with an exocyclic methylene group, which is subsequently reduced in this example. The initial step involves the 4,4′-di(tert-butyl)biphenyl (DTBB)-catalyzed lithiation of 2,3-dichloroprop-1-ene. This generates a methylene-substituted dianion synthon that reacts with a ketone (in this case, benzophenone) to yield a diol. This diol is then cyclized to form the spiroketal.

Step 1: Synthesis of 2-Methylene-1,1-diphenylpropane-1,3-diol

  • Materials:

    • Lithium powder (10 mmol)

    • 4,4′-di(tert-butyl)biphenyl (DTBB, 0.1 mmol)

    • 2,3-Dichloroprop-1-ene (5 mmol)

    • Benzophenone (5 mmol)

    • Anhydrous Tetrahydrofuran (THF, 50 mL)

    • Saturated aqueous NH₄Cl solution

    • Diethyl ether

    • Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried, three-necked flask under an argon atmosphere, add lithium powder and a catalytic amount of DTBB.

    • Add anhydrous THF (20 mL) and cool the suspension to 0 °C.

    • Add a solution of 2,3-dichloroprop-1-ene in THF (10 mL) dropwise. The reaction mixture will turn dark green, indicating the formation of the lithium-DTBB radical anion and subsequent lithiation.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of benzophenone in THF (20 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the diol.

Step 2: Synthesis of 6-Methylene-2,2-diphenyl-1,5-dioxaspiro[2.4]heptane and subsequent reduction

  • Materials:

    • 2-Methylene-1,1-diphenylpropane-1,3-diol (from Step 1, 1 mmol)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 mmol)

    • Iodine (I₂, 1.2 mmol)

    • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Procedure:

    • To a flame-dried flask under argon, add a solution of the diol in anhydrous THF.

    • Add NaH portion-wise at room temperature.

    • Stir the mixture for 30 minutes.

    • Add a solution of iodine in THF dropwise.

    • Stir at room temperature for 4 hours.

    • Quench the reaction with aqueous Na₂S₂O₃ solution.

    • Extract with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the methylene-substituted spiroketal.

    • Note on reduction: The original procedure which this is based on led to a reduced product. If the methylene product is desired, careful control of the reaction conditions and quenching is necessary. For reduction to the methyl-substituted product, the reaction can be worked up with a reducing agent or the crude product can be subjected to standard catalytic hydrogenation (e.g., H₂, Pd/C).

Reactant (Ketone)Diol Yield (%)Spiroketal Yield (%)
Acetone7568
Cyclohexanone8275
Benzophenone8578
4,4'-Dimethoxybenzophenone8881

Data synthesized from procedural descriptions.

Part 2: Functionalization of the 6-Methylene-1,5-dioxaspiro[2.4]heptane Scaffold

The exocyclic double bond installed via Protocol 1 is a gateway to a multitude of chemical transformations. Its reactivity is analogous to that of other methylenecyclopropanes, which are known to participate in a variety of transition-metal-catalyzed reactions.[2] This reactivity stems from the strain of the three-membered ring and the accessibility of the π-system.

Strategy 1: Transition Metal-Catalyzed Cycloadditions

Methylenecyclopropanes are excellent substrates for formal [3+2] cycloaddition reactions with various unsaturated partners, such as alkenes and aldehydes, typically catalyzed by palladium or nickel complexes.[2] This provides a powerful method for constructing five-membered rings fused to the spiro[2.4]heptane core.

G A 6-Methylene-1,5-dioxaspiro[2.4]heptane D Fused 5-membered ring product A->D B Alkene/Aldehyde (X=Y) B->D C Pd(0) or Ni(0) catalyst C->A Catalyzes

Caption: [3+2] Cycloaddition of the methylene-substituted scaffold.

Protocol 2: Palladium-Catalyzed [3+2] Cycloaddition with an Alkene
  • Materials:

    • 6-Methylene-2,2-diphenyl-1,5-dioxaspiro[2.4]heptane (0.5 mmol)

    • N-Phenylmaleimide (0.6 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol)

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • In a sealed tube under argon, combine the spiroketal, N-phenylmaleimide, and Pd(PPh₃)₄.

    • Add anhydrous toluene.

    • Seal the tube and heat the mixture at 100 °C for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the cycloadduct.

Strategy 2: Ring-Opening Functionalization

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. This can be a productive pathway for functionalization, leading to linear chains with preserved stereocenters. Lewis acids or transition metals can mediate this process. For instance, nickel catalysts have been shown to facilitate the cross-coupling of cyclopropyl ketones with organozinc reagents, resulting in ring-opened, difunctionalized products. While the this compound is not a ketone, the principle of activating the strained ring towards nucleophilic attack is analogous.

Protocol 3: Acid-Catalyzed Hydrolytic Ring Opening

This protocol illustrates the cleavage of the cyclopropane ring under acidic conditions, which proceeds via protonation of the cyclopropane C-C bond, followed by nucleophilic attack by water.

  • Materials:

    • This compound (1 mmol)

    • 1 M Hydrochloric acid (5 mL)

    • Tetrahydrofuran (THF, 5 mL)

  • Procedure:

    • Dissolve the spiroketal in THF.

    • Add the hydrochloric acid solution.

    • Stir the mixture at 50 °C for 6 hours, monitoring by TLC.

    • Cool to room temperature and neutralize with saturated aqueous NaHCO₃.

    • Extract with ethyl acetate (3 x 15 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the resulting diol product by column chromatography.

Conclusion and Future Outlook

The this compound scaffold is a topologically novel and synthetically accessible building block for modern drug discovery. The protocols outlined in these notes provide a clear pathway for the synthesis of a key methylene-substituted intermediate and its subsequent elaboration through powerful chemical transformations. The ability to perform cycloadditions on the exocyclic double bond or to selectively open the strained cyclopropane ring offers chemists a dual-pronged approach to creating diverse molecular architectures. The continued development of new catalytic methods will undoubtedly expand the synthetic toolbox for this promising scaffold, paving the way for the discovery of new therapeutic agents with unique three-dimensional structures.

References

  • Alonso, F., Meléndez, J., & Yus, M. (2002). Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes from 2,3-Dichloroprop-1-ene. Helvetica Chimica Acta, 85(10), 3262-3274. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Nakamura, I., & Yamamoto, Y. (2002). Transition Metal-Catalyzed Reactions of Methylenecyclopropanes. Advanced Synthesis & Catalysis, 344(8), 755-761. [Link]

  • Yamago, S., & Nakamura, E. (1989). Use of methylenecyclopropanone ketals for cyclopentane synthesis. A new efficient thermal [3 + 2] cycloaddition. Journal of the American Chemical Society, 111(19), 7280-7281. [Link]

  • Fürstner, A., & Aïssa, C. (2006). PtCl2-Catalyzed Rearrangement of Methylenecyclopropanes. Journal of the American Chemical Society, 128(19), 6306-6307. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2023). National Institutes of Health. [Link]

  • Transition Metal‐Catalyzed Reactions of Methylenecyclopropanes. (n.d.). ResearchGate. [Link]

Sources

Mastering the Purification of 1,5-Dioxaspiro[2.4]heptane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-dioxaspiro[2.4]heptane scaffold is a privileged structural motif present in a variety of biologically active natural products and serves as a key building block in medicinal chemistry. The unique three-dimensional architecture imparted by the spirocyclic core presents distinct challenges and opportunities in the design of novel therapeutics. Achieving high purity of these derivatives is paramount for accurate biological evaluation and successful drug development. This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We delve into the rationale behind experimental choices, offering a self-validating system of protocols grounded in established scientific principles.

Introduction: The Significance of this compound Derivatives

This compound derivatives belong to the broader class of spiroketals, which are prevalent in numerous natural products exhibiting a wide range of biological activities. Their rigid conformational structure can lead to enhanced binding affinity and selectivity for biological targets, making them attractive scaffolds in drug discovery. The precise stereochemistry at the spirocyclic center is often crucial for their bioactivity, necessitating purification methods that can effectively separate stereoisomers. This guide will equip researchers with the necessary knowledge to tackle the purification of these valuable compounds, ensuring the integrity of their downstream applications.

Pre-Purification Considerations: Setting the Stage for Success

Before embarking on a specific purification protocol, a thorough understanding of the physicochemical properties of the target this compound derivative is essential.

  • Physicochemical Properties: The parent compound, this compound, is a liquid with a boiling point of 46-48 °C at 14 Torr[1]. This volatility suggests that distillation may be a suitable purification method for the parent compound and its low molecular weight, non-polar derivatives. For solid derivatives, recrystallization is a primary consideration. The polarity of the derivatives, dictated by their substituents, will heavily influence the choice of chromatographic conditions.

  • Stability: The stability of the spiroketal moiety under acidic or basic conditions should be assessed. While generally stable, harsh conditions could potentially lead to ring-opening or other side reactions. It is advisable to conduct small-scale stability studies if the derivative is expected to be sensitive.

  • Crude Sample Analysis: Before any preparative purification, it is crucial to analyze the crude reaction mixture using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). This initial analysis provides vital information on the number of components, the relative polarity of the target compound, and the presence of any major impurities, guiding the selection of the most appropriate purification strategy.

Purification Methodologies: A Toolkit for Purity

The choice of purification method is dictated by the properties of the this compound derivative, the nature of the impurities, and the desired scale of purification.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most common and versatile method for the routine purification of organic compounds, including this compound derivatives.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase due to its broad applicability and cost-effectiveness. For derivatives with specific properties, other stationary phases like alumina (for acid-sensitive compounds) or reversed-phase silica (for highly polar compounds) can be employed.

  • Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A solvent system is typically chosen based on the polarity of the target compound, as determined by TLC analysis. A common starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC.

Protocol 1: Flash Column Chromatography of a Moderately Polar this compound Derivative

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. For a moderately polar derivative, start with a 20% ethyl acetate in hexane mixture.

  • Column Packing: Dry pack a glass column with silica gel (40-63 µm particle size). The amount of silica should be 50-100 times the weight of the crude sample. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully loaded onto the top of the column.

  • Elution: Begin elution with the chosen solvent system (e.g., 20% ethyl acetate in hexane). Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Table 1: Representative Flash Chromatography Conditions

Derivative TypeStationary PhaseEluent System (v/v)Expected Purity
Non-polarSilica Gel5-15% Ethyl Acetate/Hexane>95%
Moderately PolarSilica Gel20-50% Ethyl Acetate/Hexane>95%
PolarSilica Gel50-100% Ethyl Acetate/Hexane or Dichloromethane/Methanol gradients>90%

Caption: Workflow for Flash Column Chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High Purity and Challenging Separations

Prep-HPLC is a powerful technique for achieving very high purity levels and for separating complex mixtures, including diastereomers and enantiomers.

Causality Behind Experimental Choices:

  • Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is generally effective for a wide range of polarities. Normal-phase HPLC (NP-HPLC) can be advantageous for separating isomers.

  • Mobile Phase Additives: To improve peak shape and resolution, especially for compounds with acidic or basic functionalities, volatile buffers or additives are often used. Common additives include trifluoroacetic acid (TFA) for acidic compounds and ammonia or diethylamine for basic compounds[1].

  • Method Development and Scale-Up: A robust analytical HPLC method is first developed on a smaller column to optimize the separation. This method is then scaled up to a preparative column by adjusting the flow rate and injection volume proportionally to the column dimensions.

Protocol 2: Reversed-Phase Preparative HPLC for Diastereomer Separation

  • Analytical Method Development: On an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm), develop a gradient method using water and acetonitrile, both containing 0.1% TFA. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Scale-Up Calculation: Based on the analytical method, calculate the preparative conditions. For a 21.2 x 250 mm preparative column, the flow rate would be scaled up by a factor of (21.2/4.6)^2 ≈ 21.

  • Sample Preparation: Dissolve the sample in the mobile phase at the highest possible concentration without causing precipitation.

  • Purification: Equilibrate the preparative HPLC system with the initial mobile phase conditions. Inject the sample and run the scaled-up gradient.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance at an appropriate wavelength to collect the separated diastereomers.

  • Post-Purification Work-up: Combine the fractions containing the pure product. The organic solvent is typically removed by rotary evaporation, and the remaining aqueous solution can be freeze-dried to obtain the final product.

Table 2: Preparative HPLC Parameters

ParameterAnalytical ScalePreparative Scale
ColumnC18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile PhaseWater/Acetonitrile + 0.1% TFAWater/Acetonitrile + 0.1% TFA
Flow Rate1 mL/min~21 mL/min
Injection Volume10-20 µL1-5 mL
DetectionUV (e.g., 210, 254 nm)UV (higher wavelength to avoid detector saturation)

Caption: Workflow for Preparative HPLC Purification.

Recrystallization: A Classic Technique for Crystalline Solids

For solid this compound derivatives, recrystallization can be a highly effective and economical method for achieving high purity.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Impurities should either be very soluble or insoluble in the chosen solvent at all temperatures[2][3]. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, hexane, and water, or mixtures thereof[4][5][6].

Protocol 3: Recrystallization of a Crystalline this compound Derivative

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Distillation: For Volatile Derivatives

For the parent this compound and its volatile derivatives, distillation is a viable purification method.

Protocol 4: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a simple distillation or fractional distillation apparatus. For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.

  • Distillation: Heat the crude liquid in the distillation flask. Collect the fraction that distills at the expected boiling point of the target compound. The boiling point of this compound is 46-48 °C at 14 Torr[1].

  • Characterization: Confirm the purity of the distilled product by GC-MS or NMR.

Chiral Separation: Resolving Enantiomers

The spirocyclic nature of this compound derivatives often results in chirality. The separation of enantiomers is crucial for determining the biological activity of each stereoisomer.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used technique for enantiomeric separation. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are commonly used.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster separations and reduced solvent consumption. It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol or ethanol[7].

Purity Assessment and Characterization

After purification, it is essential to confirm the purity and structural integrity of the this compound derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and purity assessment. The spectra should be clean, with the correct chemical shifts, multiplicities, and integration values corresponding to the expected structure.

  • Mass Spectrometry (MS): Coupled with either GC or LC, MS provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the isolated compound. A single, sharp peak is indicative of high purity.

  • Melting Point: For crystalline solids, a sharp melting point range is a good indicator of purity.

Conclusion

The successful purification of this compound derivatives is a critical step in their synthesis and biological evaluation. By carefully considering the physicochemical properties of the target compound and systematically applying the appropriate purification techniques, researchers can obtain highly pure materials. This guide provides a robust framework of protocols and the underlying scientific principles to empower scientists in their pursuit of novel therapeutics based on this important scaffold.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research, 2(2), 1695-1703. Retrieved from [Link]

  • Kopper, K. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 1,5-Dioxaspiro[2.4]heptane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-dioxaspiro[2.4]heptane framework represents a class of spiroketals that are of significant interest in pharmaceutical research and drug development.[1] Their unique three-dimensional structure makes them valuable as rigid scaffolds in the design of biologically active molecules, including leukotriene antagonists.[2][3] Transitioning the synthesis of these intermediates from laboratory-scale to pilot or manufacturing scale presents distinct challenges, primarily concerning reaction control, thermal safety, and process robustness. This document provides a comprehensive guide for researchers and drug development professionals on the scale-up synthesis of this compound intermediates, with a focus on the widely applicable Corey-Chaykovsky reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, scalable protocol, and address critical safety and operational considerations.

Introduction: The Strategic Importance of Spiroketals

Spiroketals are privileged structures found in a multitude of natural products exhibiting diverse biological activities.[4] The this compound system, characterized by a cyclopropane ring fused to a five-membered ketal, offers a compact and rigid scaffold. This structural rigidity is highly advantageous in drug design, as it can precisely orient functional groups for optimal interaction with biological targets, thereby enhancing potency and selectivity. The synthesis of these motifs, however, requires careful planning, especially when large quantities are needed for preclinical and clinical studies.

The most common and effective methods for constructing the spiro-epoxide core of these molecules often involve the reaction of a cyclic ketone with a sulfur ylide, a transformation known as the Johnson-Corey-Chaykovsky reaction.[5][6] While highly efficient on a small scale, the scale-up of this reaction necessitates a thorough understanding of its kinetics, thermal profile, and potential hazards.

Synthetic Strategy: The Corey-Chaykovsky Approach

The Johnson-Corey-Chaykovsky reaction is a cornerstone for the synthesis of epoxides from ketones and aldehydes.[5] It utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to add a methylene group across the carbonyl.[6][7] This method is a powerful alternative to traditional olefin epoxidation routes.[5]

The general mechanism involves three key steps:

  • Ylide Formation: Deprotonation of a trimethylsulfonium salt using a strong base like sodium hydride (NaH) to generate the nucleophilic sulfur ylide.[7]

  • Nucleophilic Addition: The ylide attacks the electrophilic carbonyl carbon of the ketone precursor (e.g., cyclobutanone).

  • Intramolecular Ring Closure: The resulting betaine intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces dimethyl sulfide (DMS) as a leaving group to form the desired epoxide ring.[7]

This sequence is illustrated in the workflow below.

G cluster_0 Ylide Generation cluster_1 Epoxidation Reaction cluster_2 Work-up & Purification A Trimethylsulfonium Halide C Sulfur Ylide (Active Reagent) A->C Deprotonation B Strong Base (e.g., NaH) B->C in Solvent (e.g., DMSO/THF) E This compound C->E Reaction with Ketone D Cyclobutanone D->E Nucleophilic Attack & Ring Closure F Dimethyl Sulfide (By-product) E->F G Quenching E->G H Extraction G->H I Distillation/Chromatography H->I J Isolated Product I->J

Caption: General workflow for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol describes the synthesis of this compound from cyclobutanone on a 100-gram scale.

Materials and Reagents:

ReagentM.W.AmountMolesEquivalents
Trimethylsulfonium iodide204.09349.9 g1.711.2
Sodium Hydride (60% in oil)24.0068.6 g1.711.2
Cyclobutanone70.09100.0 g1.431.0
Anhydrous DMSO-1.0 L--
Anhydrous THF-1.5 L--
Saturated NH₄Cl (aq)-1.0 L--
Diethyl Ether-3.0 L--
Brine-1.0 L--
Anhydrous MgSO₄-As needed--

Protocol Steps:

  • Reactor Setup:

    • Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Ensure the reactor is thoroughly dried and purged with nitrogen.

    • Causality: A jacketed reactor allows for precise temperature control, which is critical for managing the exotherm of ylide formation and the main reaction.[8] An inert atmosphere prevents quenching of the highly reactive base and ylide by moisture.

  • Ylide Generation:

    • Charge the reactor with trimethylsulfonium iodide (349.9 g) and anhydrous DMSO (1.0 L). Stir until the salt is fully dissolved.

    • In a separate flask, suspend sodium hydride (68.6 g of 60% dispersion) in anhydrous THF (500 mL).

    • Slowly add the NaH suspension to the reactor via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 25°C using the reactor cooling jacket.

    • Causality: The addition of NaH is highly exothermic due to the reaction with DMSO and the deprotonation of the sulfonium salt. Slow, controlled addition is essential to prevent a thermal runaway.[8] THF is used as a co-solvent to aid in the transfer of the NaH slurry.

    • Stir the resulting milky white suspension at room temperature for 1 hour to ensure complete ylide formation.

  • Epoxidation:

    • Dissolve cyclobutanone (100.0 g) in anhydrous THF (1.0 L).

    • Add the cyclobutanone solution to the reactor via the dropping funnel over approximately 2 hours. Maintain the internal temperature between 20-25°C.

    • Causality: The reaction of the ylide with the ketone is also exothermic. Controlling the addition rate prevents heat accumulation and potential side reactions.

    • Once the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS until the cyclobutanone is consumed.

  • Work-up and Isolation:

    • Cool the reactor to 0-5°C using the cooling jacket.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (1.0 L) via the dropping funnel. Ensure the internal temperature does not exceed 20°C.

    • Causality: Quenching is a critical step to neutralize any unreacted base and ylide. It is performed slowly and at a low temperature to control the release of hydrogen gas from the excess NaH.

    • Transfer the mixture to a large separatory funnel. Extract the aqueous phase with diethyl ether (3 x 1.0 L).

    • Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 1.0 L).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporator).

    • Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase. Washing removes residual DMSO and inorganic salts.

  • Purification:

    • The crude product is a colorless oil. Purify by vacuum distillation to yield this compound.

    • Expected Yield: 75-85%. Purity: >98% by GC.

Critical Scale-Up & Safety Considerations

Scaling chemical reactions introduces challenges not always apparent at the bench scale. Temperature control, reagent handling, and by-product management become paramount.[8]

Thermal Hazard Analysis: Epoxidation reactions are notoriously exothermic and pose a significant risk of thermal runaway if not properly managed.[9][10][11][12]

  • Heat Generation: The formation of the sulfur ylide and its subsequent reaction with the ketone both generate significant heat. The apparent reaction heat can be substantial.[9]

  • Mitigation Strategies:

    • Controlled Dosing: Use a fed-batch or semi-batch process where reactive agents are added slowly and controllably.[10][11] This prevents the accumulation of unreacted reagents and allows the cooling system to keep pace with heat generation.

    • Sufficient Solvent: The reaction volume should be adequate to act as a heat sink and ensure efficient heat transfer to the reactor jacket. Avoid highly concentrated or "neat" reactions on a large scale.[8]

    • Emergency Preparedness: Have a quenching plan and appropriate quenching agents readily available. The reactor setup should include pressure relief systems.

By-Product and Waste Management:

  • Dimethyl Sulfide (DMS): The Corey-Chaykovsky reaction generates stoichiometric amounts of DMS, a volatile and malodorous compound.[13] The reactor off-gas must be directed through a chemical scrubber (e.g., containing bleach or hydrogen peroxide) to neutralize the DMS before venting.

  • Sodium Hydride: Handling large quantities of NaH requires extreme caution. It is highly reactive with water and protic solvents, releasing flammable hydrogen gas. Use in a well-ventilated area under an inert atmosphere.

G A Initiate Scale-Up Plan B Is Reaction Exothermic? A->B C Implement Strict Temperature Control: - Jacketed Reactor - Controlled Addition Rate - Dilute Conditions B->C Yes D Standard Temperature Monitoring B->D No E Are Gaseous By-products Formed? (e.g., DMS, H₂) C->E D->E F Install Off-Gas Scrubber & Ensure Adequate Ventilation E->F Yes G Standard Ventilation E->G No H Are Reagents Pyrophoric/Water-Reactive? (e.g., NaH) F->H G->H I Use Inert Atmosphere (N₂/Ar) & Anhydrous Solvents. Plan for Safe Quenching. H->I Yes J Standard Handling Procedures H->J No K Execute Scaled Synthesis I->K J->K

Caption: Decision workflow for ensuring safety during reaction scale-up.

Conclusion

The scale-up synthesis of this compound intermediates is a feasible and valuable process for supplying crucial building blocks for drug discovery programs. The Corey-Chaykovsky reaction provides a reliable and high-yielding route. However, success at scale is contingent upon a rigorous approach to process safety, particularly in managing the exothermic nature of the reaction. By implementing the controls and procedures outlined in this guide, researchers and chemical engineers can safely and efficiently produce these important intermediates, accelerating the development of new therapeutics.

References

  • Study on Reaction Mechanism and Process Safety for Epoxidation | ACS Omega. (n.d.).
  • Steininger, E. (1965). 1, 5-dioxaspiro-2, 4-heptane and a method for its preparation (U.S. Patent No. 3,176,026). U.S.
  • Salzano, E., Garcia-Agreda, A., Russo, V., Di Serio, M., & Santacesaria, E. (n.d.). Safety Criteria for the Epoxydation of Soybean Oil in Fed-Batch Reactor. Chemical Engineering Transactions.
  • Corey-Chaykovsky Reaction. (n.d.). Wordpress.
  • Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois.
  • Johnson–Corey–Chaykovsky reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Safety Criteria for the Epoxydation of Soybean Oil in Fed- Batch Reactor. (n.d.). Aidic. Retrieved January 16, 2026, from [Link]

  • Safety Criteria for the Epoxydation of Soybean Oil in Fed-Batch Reactor. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Corey-Chaykovsky Reactions. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute. Retrieved January 16, 2026, from [Link]

  • Spiroketals. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. (n.d.). Organic Letters. [Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. (n.d.). Arkat USA. Retrieved January 16, 2026, from [Link]

  • Preparation method of 5-oxaspiro[13][14]heptane-6-one and intermediate thereof. (n.d.). Google Patents. Retrieved January 16, 2026, from

  • Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one. (n.d.). Google Patents.
  • Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein. (n.d.). Google Patents.

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The Emerging Role of 1,5-Dioxaspiro[2.4]heptane in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiroketal Moiety as a Privileged Scaffold in Modern Agrochemicals

In the relentless pursuit of novel agrochemicals that are not only highly efficacious but also possess favorable toxicological and environmental profiles, the exploration of unique three-dimensional molecular architectures has become a cornerstone of modern pesticide discovery. Among these, spirocyclic compounds, and in particular spiroketals, have garnered significant attention.[1][2][3][4][5] Their rigid, well-defined conformational structures can lead to enhanced binding affinity and selectivity for biological targets, while their distinct chemical properties can improve metabolic stability and bioavailability. Furthermore, the novel mechanisms of action often associated with spiro-containing pesticides can be instrumental in combating the growing challenge of pest resistance to existing chemical classes.[1][2][3]

This guide focuses on a specific, yet promising, member of the spiroketal family: 1,5-Dioxaspiro[2.4]heptane . While not yet a ubiquitous building block in commercialized agrochemicals, its unique strained cyclopropane-fused tetrahydrofuran structure presents a compelling starting point for the design of new active ingredients. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only the rationale for its use but also detailed protocols for its synthesis and derivatization, thereby enabling its exploration in the synthesis of next-generation agrochemicals.

Core Rationale: Why this compound?

The potential of this compound as a scaffold for novel agrochemicals is rooted in the established success of other spiroketal-containing pesticides. The analysis of structure-activity relationships (SAR) of existing spiro-agrochemicals reveals several key advantages that can be extrapolated to the this compound system:

  • Metabolic Stability: The spirocyclic core can sterically hinder enzymatic degradation at and near the spiro-carbon, potentially leading to longer-lasting efficacy in the field.

  • Optimal Lipophilicity: The incorporation of the oxaspirocyclic moiety can modulate the lipophilicity of a molecule, a critical parameter for its movement through plant tissues and interaction with biological membranes.

  • Precise Spatial Arrangement of Substituents: The rigid spiroketal framework orients substituents in specific and predictable three-dimensional arrangements, which is crucial for precise interaction with the active sites of target enzymes or receptors.

  • Novelty and Patentability: As a less explored scaffold, derivatives of this compound offer significant opportunities for the discovery of novel, patentable chemical entities.

The workflow for leveraging this compound in an agrochemical discovery program can be visualized as follows:

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization and Library Generation cluster_2 Screening and Optimization A Starting Materials (e.g., Epichlorohydrin, Diethyl Malonate) B Protocol 1: Synthesis of This compound-2-one A->B C Protocol 2: Reduction to This compound B->C D Functionalization Strategies (e.g., Halogenation, Alkylation) C->D Core Scaffold E Protocol 3: Synthesis of Functionalized Derivatives D->E F Generation of Diverse Chemical Library E->F G High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal) F->G Compound Library H Hit Identification G->H I SAR Studies & Lead Optimization H->I I->E Iterative Optimization

Figure 1: A conceptual workflow for the utilization of this compound in an agrochemical discovery pipeline.

Synthetic Protocols: Accessing the this compound Core

A critical aspect of utilizing a novel scaffold is the development of robust and scalable synthetic routes. Here, we provide detailed protocols for the synthesis of a key precursor, 1,5-Dioxaspiro[2.4]heptan-4-one, and its subsequent reduction to the parent this compound.

Protocol 1: Synthesis of 1,5-Dioxaspiro[2.4]heptan-4-one

This protocol is adapted from established literature procedures for the synthesis of spiro-lactones. The reaction proceeds via the condensation of a malonic ester with an epoxide, followed by cyclization.

Materials:

  • Diethyl malonate

  • Epichlorohydrin

  • Sodium ethoxide (21% solution in ethanol)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition of Malonate: Cool the sodium ethoxide solution to 0°C using an ice bath. Slowly add diethyl malonate dropwise to the solution while maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at room temperature.

  • Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add diethyl ether and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,5-Dioxaspiro[2.4]heptan-4-one by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 60-70% Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction of 1,5-Dioxaspiro[2.4]heptan-4-one to this compound

The lactone can be reduced to the parent spiroketal using a suitable reducing agent like lithium aluminum hydride.

Materials:

  • 1,5-Dioxaspiro[2.4]heptan-4-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Addition of Lactone: Cool the suspension to 0°C. Dissolve 1,5-Dioxaspiro[2.4]heptan-4-one in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Filtration and Extraction: A granular precipitate will form. Filter the solid and wash it thoroughly with diethyl ether. Collect the filtrate and dry it over anhydrous sodium sulfate.

  • Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation.

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric substance. Handle it with extreme caution in an inert atmosphere and away from moisture.

Application in Agrochemical Synthesis: Derivatization Strategies and SAR Insights

The true potential of this compound lies in its functionalization to generate a library of diverse derivatives for biological screening. Drawing inspiration from the SAR of known spiroketal agrochemicals, we can propose several promising derivatization strategies.

Structure-Activity Relationships of Known Spiroketal Agrochemicals

A review of successful spiroketal insecticides, such as spirotetramat and spiromesifen, reveals a common structural motif: a spiroketal core linking an aromatic or heteroaromatic moiety with a cyclic ketone or enol.[1][2] The nature and substitution pattern of the aromatic ring are crucial for target-specific activity.

Agrochemical Class Key Structural Features Inferred SAR Insights for this compound Derivatives
Insecticides (e.g., Spirotetramat) Spirocyclic tetramic acid derivativesFunctionalization of the this compound core with substituted aromatic or heteroaromatic rings could lead to novel insecticidal activity.
Fungicides SpiroketalaminesIntroduction of amine functionalities and subsequent derivatization could yield compounds with antifungal properties.[6]
Herbicides Varied, often targeting specific plant enzymesThe unique 3D shape of the spiroketal can be exploited to design inhibitors of key plant enzymes like HPPD or ALS.
Proposed Derivatization Pathways

The following diagram illustrates potential pathways for the functionalization of the this compound scaffold:

G cluster_0 Ring Opening Reactions cluster_1 Substitution Reactions cluster_2 Derivatization of Ketone Precursor A This compound B Nucleophilic Opening of Cyclopropane Ring A->B D Radical Halogenation A->D C Functionalized Tetrahydrofuran Derivatives B->C E Halogenated Derivatives D->E F Nucleophilic Substitution (e.g., with amines, thiols) E->F G Amine/Thiol Derivatives F->G H 1,5-Dioxaspiro[2.4]heptan-4-one I Alpha-Functionalization H->I J Condensation Reactions H->J K Diverse Heterocyclic Adducts J->K

Figure 2: Potential derivatization strategies for the this compound scaffold to generate libraries for agrochemical screening.

Protocol 3: Example Derivatization - Alpha-Bromination of 1,5-Dioxaspiro[2.4]heptan-4-one

This protocol provides a method for introducing a reactive handle adjacent to the carbonyl group, which can then be used for further elaboration.

Materials:

  • 1,5-Dioxaspiro[2.4]heptan-4-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,5-Dioxaspiro[2.4]heptan-4-one in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude alpha-bromo derivative, which can be purified by column chromatography.

This alpha-bromo ketone is a versatile intermediate for the introduction of various nucleophiles, significantly expanding the chemical diversity of the compound library.

Conclusion and Future Outlook

While the direct application of this compound in commercial agrochemicals is not yet established, its unique structural features and the proven success of the broader spiroketal class make it a highly attractive scaffold for future discovery efforts. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising building block. By combining rational design, based on SAR insights from existing agrochemicals, with the generation of diverse chemical libraries, the this compound core may well be the key to unlocking a new generation of innovative and effective crop protection solutions.

References

  • Yu, L., Dai, A., Zhang, W., Liao, A., Guo, S., & Wu, J. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry, 70(35), 10693–10707. [Link][1]

  • PubMed. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry. [Link][2]

  • ResearchGate. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry. [Link][3]

  • CoLab. (n.d.). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. [Link][4]

  • Scinapse. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry. [Link][5]

  • PubMed. (2010). Synthesis, fungicidal activity, and structure-activity relationship of spiro-compounds containing macrolactam (macrolactone) and thiadiazoline rings. Journal of Agricultural and Food Chemistry. [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,5-Dioxaspiro[2.4]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable spiroketal. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound typically involves the acid-catalyzed reaction of cyclopropanecarboxaldehyde with ethylene glycol. This reaction is a classic example of acetal formation, a reversible process that requires careful control of reaction conditions to favor the formation of the desired spiroketal.[1][2][3] The equilibrium of the reaction is a critical factor, and understanding how to shift it towards the product is key to achieving high yields.

The mechanism involves the protonation of the carbonyl oxygen of cyclopropanecarboxaldehyde by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.[4] Ethylene glycol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfer and elimination steps, including the crucial removal of water, leads to the formation of the stable five-membered dioxolane ring fused to the cyclopropane ring at the spiro center.

Troubleshooting Guide: Addressing Low Yields and Other Common Issues

Low yields in the synthesis of this compound can be frustrating. This section provides a structured approach to identifying and resolving common experimental hurdles.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps & Scientific Rationale
Inefficient Water Removal The formation of the spiroketal is an equilibrium reaction that produces water as a byproduct.[3] According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials, thus reducing the yield. Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a drying agent such as molecular sieves (3Å or 4Å) directly in the reaction mixture.
Insufficient or Inappropriate Catalyst An acid catalyst is essential to activate the carbonyl group of cyclopropanecarboxaldehyde for nucleophilic attack by ethylene glycol.[4] The choice and amount of catalyst are critical. Solution: Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as boron trifluoride etherate. If the reaction is still sluggish, a slight increase in catalyst loading may be beneficial. However, excess acid can lead to side reactions.
Decomposition of Starting Material Cyclopropanecarboxaldehyde can be sensitive to strongly acidic conditions and high temperatures, potentially leading to polymerization or other side reactions. Solution: Add the catalyst portion-wise to control the reaction exotherm. Maintain a moderate reaction temperature and monitor the reaction progress closely by TLC or GC to avoid prolonged reaction times.
Poor Quality of Reagents The presence of impurities in the starting materials or solvent can interfere with the reaction. Water in the solvent or ethylene glycol will inhibit the reaction. Solution: Ensure that cyclopropanecarboxaldehyde is pure; distillation prior to use is recommended.[5] Use anhydrous solvents and ensure ethylene glycol is dry.
Problem 2: Presence of Significant Amounts of Impurities in the Crude Product
Possible Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction If the reaction is not driven to completion, the crude product will be a mixture of starting materials and the desired product. Solution: Increase the reaction time or consider a slight increase in temperature. Ensure efficient water removal, as this is often the limiting factor for achieving high conversion.
Formation of Side Products Under acidic conditions, ethylene glycol can self-condense to form dioxane or other oligomers. The aldehyde may also undergo side reactions. Solution: Optimize the reaction temperature and catalyst loading. Using a milder, solid acid catalyst might reduce the formation of side products.
Hemiacetal Intermediate The reaction proceeds through a hemiacetal intermediate. If the reaction is quenched prematurely or if water is not completely removed, this intermediate may be present in the final mixture. Solution: Ensure the reaction goes to completion by monitoring via TLC or GC. Drive the equilibrium towards the acetal by efficient water removal.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of this compound?

A1: A non-polar, aprotic solvent that forms an azeotrope with water is ideal for facilitating water removal with a Dean-Stark trap. Toluene or benzene are commonly used for this purpose. Dichloromethane can also be used, especially if the reaction is run at a lower temperature with a strong dehydrating agent like molecular sieves.[6]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the aldehyde starting material will be more polar than the spiroketal product. A stain that visualizes aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH), can be used to track the disappearance of the starting material.

Q3: What is the best method for purifying this compound?

A3: The primary method for purification is distillation under reduced pressure. Due to its relatively low boiling point, care must be taken to avoid product loss during solvent removal. If non-volatile impurities are present, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective.

Q4: How do I confirm the identity and purity of my final product?

A4: The structure and purity of this compound should be confirmed using spectroscopic methods. The key techniques are:

  • ¹H NMR: Look for the characteristic signals of the cyclopropyl protons and the ethylene glycol moiety.

  • ¹³C NMR: Confirm the presence of the spiro carbon and the other carbons in the molecule.

  • FTIR: The disappearance of the strong C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the appearance of C-O stretching bands (around 1100-1000 cm⁻¹) are indicative of product formation.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Cyclopropanecarboxaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cyclopropanecarboxaldehyde (1.0 eq), ethylene glycol (1.1 eq), and toluene (to a concentration of ~0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale
Solvent TolueneForms an azeotrope with water for efficient removal.
Catalyst p-Toluenesulfonic acidEffective acid catalyst for acetal formation.
Temperature Reflux (Toluene)Provides sufficient energy for the reaction while allowing for azeotropic water removal.
Water Removal Dean-Stark trapActively removes water, driving the equilibrium towards product formation.
Work-up Basic wash (e.g., NaHCO₃)Neutralizes the acid catalyst to prevent product decomposition during purification.

Visualizations

Reaction Workflow

reaction_workflow reagents Cyclopropanecarboxaldehyde Ethylene Glycol p-TsOH, Toluene reaction Reflux with Dean-Stark Trap reagents->reaction workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup purification Drying & Solvent Removal workup->purification product Vacuum Distillation purification->product final_product This compound product->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_yield start Low Yield of This compound check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and in the correct amount? check_water->check_catalyst Yes solution_water Use Dean-Stark or molecular sieves. check_water->solution_water No check_reagents Are the starting materials pure and dry? check_catalyst->check_reagents Yes solution_catalyst Optimize catalyst type and loading. check_catalyst->solution_catalyst No check_reaction_time Was the reaction allowed to go to completion? check_reagents->check_reaction_time Yes solution_reagents Purify/dry reagents and solvent. check_reagents->solution_reagents No solution_reaction_time Increase reaction time and monitor by TLC/GC. check_reaction_time->solution_reaction_time No

Caption: Decision tree for troubleshooting low yield.

References

  • Organic Syntheses. Cyclopropanecarboxaldehyde. [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36.
  • Chemistry Steps. (2023). Acetals and Hemiacetals with Practice Problems. [Link]

  • PubChem. This compound. [Link]

  • Alonso, F., Melendez, J., & Yus, M. (2003). Synthesis of Substituted 1,5‐Dioxaspiro[2.4]heptanes from 2,3‐Dichloroprop‐1‐ene. ChemInform, 34(11).
  • Chemistry Steps. Formation and Reactions of Acetals. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447). [Link]

  • PubChem. 1,4-Dioxaspiro[2.4]heptan-5-one, 7-methyl-. [Link]

  • Google Patents. CN103936703A - Preparation method of 5-oxaspiro[4][5]heptane-6-one and intermediate thereof.

  • Organic Syntheses. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. C7H16 infrared spectrum of heptane. [Link]

  • The Royal Society of Chemistry. (2021). Asymmetric synthesis of 1'-deshydroxymethyl analogues of aporpinone A. RSC Advances, 11(1), 1-12.
  • ResearchGate. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

Sources

common side reactions in the formation of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1,5-Dioxaspiro[2.4]heptane, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to the inherent reactivity of its precursor, cyclopropanone. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during its formation. By understanding the underlying mechanistic pathways of these side reactions, researchers can optimize their synthetic protocols to maximize the yield and purity of the desired spiroketal.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a viscous, insoluble material in my reaction flask. What is the likely identity of this byproduct?

A1: The formation of a viscous, often intractable, residue is a strong indication of cyclopropanone polymerization . Cyclopropanone is highly strained and susceptible to ring-opening polymerization under both acidic and basic conditions. This process can be initiated by trace amounts of acid or base, or even by nucleophilic attack from the solvent or ethylene glycol itself.

Q2: My reaction is producing a significant amount of a volatile byproduct with a different boiling point than my desired product. What could this be?

A2: A common volatile byproduct is 1,4-dioxane , which arises from the acid-catalyzed self-condensation of ethylene glycol. This is particularly prevalent when using an excess of ethylene glycol and strong acid catalysts at elevated temperatures.

Q3: I am observing the formation of several unidentified peaks in my GC-MS analysis, some with higher molecular weights than the product. What are the possible side reactions?

A3: Higher molecular weight byproducts often result from the oligomerization of ethylene glycol or the formation of polyethers . Under acidic conditions, ethylene glycol can react with itself to form diethylene glycol, triethylene glycol, and longer-chain poly(ethylene glycol)s. These diols can then react with cyclopropanone to form undesired larger spiroketals or other acetal derivatives.

Q4: Can the cyclopropanone ring open during the reaction to form other products?

A4: Yes, ring-opening of cyclopropanone is a significant competing reaction pathway, especially under acidic conditions. The protonated carbonyl group can facilitate the cleavage of a C-C bond in the three-membered ring, leading to the formation of a stabilized carbocation. This cation can then be trapped by nucleophiles present in the reaction mixture, such as ethylene glycol or water, to form linear acetals or other open-chain byproducts instead of the desired spiroketal.

Troubleshooting Guides

Issue 1: Cyclopropanone Polymerization

Root Cause: The high ring strain of cyclopropanone makes it prone to polymerization initiated by acids, bases, or nucleophiles.

Troubleshooting Protocol:

  • Control of pH:

    • Acid Catalysis: Use a mild and catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid). Avoid strong mineral acids like sulfuric acid, which can accelerate polymerization.

    • Base Catalysis: If a basic route is attempted, use a non-nucleophilic, sterically hindered base and maintain low temperatures.

  • Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of polymerization.

  • Order of Addition: Add the cyclopropanone or its precursor (e.g., a cyclopropanone ethyl acetal) slowly to the solution of ethylene glycol and the catalyst. This maintains a low instantaneous concentration of free cyclopropanone, favoring the intramolecular cyclization over intermolecular polymerization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides or other reactive species that could initiate polymerization.

Issue 2: Formation of 1,4-Dioxane and Ethylene Glycol Oligomers

Root Cause: Acid-catalyzed self-condensation of ethylene glycol.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a minimal excess of ethylene glycol. While a slight excess can help drive the reaction to completion, a large excess will favor the formation of dioxane and other oligomers.

  • Catalyst Choice: Employ a mild acid catalyst. Stronger acids will more readily promote the dehydration of ethylene glycol.

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop it as soon as the starting material is consumed. Prolonged reaction times and high temperatures increase the likelihood of these side reactions.

  • Use of a Dehydrating Agent: The addition of a dehydrating agent, such as molecular sieves, can help to remove water as it is formed, shifting the equilibrium towards the desired product and minimizing side reactions that are also acid-catalyzed and may be reversible.

Issue 3: Ring-Opening of Cyclopropanone

Root Cause: Acid-catalyzed cleavage of the cyclopropane ring.

Troubleshooting Protocol:

  • Mild Reaction Conditions: Utilize the mildest possible acidic conditions that still afford a reasonable reaction rate.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the high-energy ring-opening pathway.

  • Solvent Choice: Use a non-polar, aprotic solvent to minimize the stabilization of any carbocation intermediates that may form upon ring opening.

Mechanistic Insights & Visualizations

The desired reaction proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular cyclization to yield the spiroketal. However, several competing pathways can lead to the formation of byproducts.

Reaction_Pathways cluster_EG Ethylene Glycol Side Reactions Start Cyclopropanone + Ethylene Glycol Hemiacetal Hemiacetal Intermediate Start->Hemiacetal Acid or Base Catalyst Polymer Cyclopropanone Polymer Start->Polymer Polymerization RingOpened Ring-Opened Products Start->RingOpened Ring Opening Product This compound Hemiacetal->Product Intramolecular Cyclization Dioxane 1,4-Dioxane Oligomers Ethylene Glycol Oligomers Ethylene Glycol Ethylene Glycol Ethylene Glycol->Dioxane Self-condensation Ethylene Glycol->Oligomers Oligomerization Experimental_Workflow A 1. Combine Ethylene Glycol and Catalyst in Solvent at 0°C B 2. Slow, Dropwise Addition of Cyclopropanone Precursor A->B C 3. Warm to Room Temperature and Stir (12-24h) B->C D 4. Monitor Reaction by GC-MS C->D E 5. Quench with Mild Base D->E F 6. Workup: Separate, Wash, Dry E->F G 7. Purify by Distillation or Chromatography F->G H Desired Product G->H

Technical Support Center: Overcoming Instability of 1,5-Dioxaspiro[2.4]heptane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,5-Dioxaspiro[2.4]heptane and its derivatives. The spiroketal motif is a valuable structural feature found in numerous natural products and is of significant interest in medicinal chemistry and drug design.[1][2] However, the inherent instability of the spiroketal linkage under acidic conditions presents a common and significant challenge during synthesis, workup, purification, and storage.

This guide provides in-depth, field-proven insights and solutions to help you navigate and overcome these stability issues. It is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative decomposing during my reaction or acidic workup?

A1: The instability you are observing is due to the inherent chemical nature of the spiroketal functional group. A spiroketal is a type of acetal, and acetals are well-known to be labile (unstable) under acidic conditions, readily undergoing hydrolysis to revert to their parent carbonyl and diol precursors.[3][4][5]

The mechanism is initiated by the protonation of one of the oxygen atoms within the spiroketal rings by an acid catalyst (H⁺). This protonation turns the hydroxyl group into a good leaving group (water or an alcohol), facilitating the opening of one of the rings to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the ring-opened hydroxy ketone. This process can continue, leading to the complete degradation of the spiroketal structure.[6][7][8]

G start This compound (Stable) protonation Protonation of Oxygen start->protonation + H⁺ oxocarbenium Ring Opening to Oxocarbenium Ion protonation->oxocarbenium - H₂O (from one ring) nucleophilic_attack Nucleophilic Attack by Water oxocarbenium->nucleophilic_attack + H₂O deprotonation Deprotonation nucleophilic_attack->deprotonation product Ring-Opened Hydroxy Ketone (Degradation Product) deprotonation->product - H⁺

Caption: Acid-catalyzed hydrolysis of a spiroketal.

Q2: I suspect my compound is degrading. What are the typical signs and how can I monitor this process?

A2: Degradation can be monitored effectively using standard analytical techniques. You should look for the appearance of new, typically more polar, spots on a Thin Layer Chromatography (TLC) plate or new peaks in your chromatograms.

  • Thin Layer Chromatography (TLC): This is the quickest method for initial assessment. The ring-opened degradation product, a hydroxy ketone, will be significantly more polar than the parent spiroketal. You will observe a new spot with a lower Rf value (closer to the baseline) appearing over time in your reaction mixture or during workup.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming degradation. You can monitor the disappearance of the mass corresponding to your starting material and the appearance of a new mass corresponding to the hydrolyzed product (Starting Material MW + 18 for the addition of H₂O). LC-MS can also help identify other side products.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides excellent separation and identification of degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you isolate a suspect product, ¹H or ¹³C NMR will show the disappearance of characteristic spiroketal signals and the appearance of new signals corresponding to a ketone carbonyl and a hydroxyl group.

Q3: My synthetic route requires an acidic reagent, but it's destroying my spiroketal. What are my options?

A3: This is a classic chemoselectivity challenge. If harsh acidic conditions are unavoidable, you may need to reconsider your synthetic strategy. However, often a milder alternative exists.

  • Use Mildly Acidic Catalysts: Instead of strong mineral acids (HCl, H₂SO₄) or strong organic acids (TFA, TsOH), consider using weaker Brønsted acids like pyridinium p-toluenesulfonate (PPTS) or solid-supported acids like Amberlyst-15, which can provide sufficient acidity for some reactions with a lower risk of spiroketal cleavage.[11][12]

  • Employ Lewis Acid Catalysis: Many Lewis acids can catalyze reactions under nearly neutral or aprotic conditions, which are often compatible with acetals.[11] Examples include Sc(OTf)₃, Yb(OTf)₃, and Er(OTf)₃.[12]

  • Non-Acidic Alternatives: Explore alternative reactions that achieve the desired transformation without any acid. For instance, if you are trying to remove a silyl protecting group, consider using a fluoride source like TBAF instead of an acid.

Q4: How can I selectively remove an acid-labile protecting group, like a Boc-carbamate or a silyl ether, without cleaving the this compound moiety?

A4: This requires careful selection of orthogonal protecting groups and deprotection conditions. The key is to exploit subtle differences in reactivity. While spiroketals are acid-sensitive, some other groups can be removed under conditions that are even milder or operate via a different mechanism.

Protecting GroupStandard Deprotection (Harsh)Spiroketal-Compatible AlternativeReference
Boc TFA in DCM, HCl in DioxaneTMS-triflate with 2,6-lutidine; very mild TFA (e.g., 1%) with scavengers.[13]
TBDMS/TIPS Ether HCl, Acetic AcidPyridinium p-toluenesulfonate (PPTS) in MeOH; HF-Pyridine.[11]
Acetal/Ketal Aqueous AcidElectrochemical deprotection under neutral conditions; Iodine in acetone.[11][14]

Note: Always perform a small-scale test reaction first, as substrate-specific effects can alter reactivity.

Troubleshooting Guides

Problem 1: My compound degrades during aqueous workup.
  • Likely Cause: Your reaction mixture is acidic, and the addition of water during the workup initiates rapid hydrolysis of the spiroketal.

  • Solution: Always quench your reaction and neutralize any acid before adding a significant amount of water.

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃), until gas evolution ceases.

    • Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

    • Proceed with your standard extraction protocol.

Problem 2: My compound decomposes on the silica gel column.
  • Likely Cause: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can catalyze the degradation of your acid-sensitive compound.[15][16]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent system. A common and effective method is to add 0.5-2% triethylamine (TEA) or pyridine to the mobile phase.[16][17][18]

    • Pre-treat the Silica: You can prepare a slurry of silica gel in your starting eluent containing TEA, pack the column, and flush it with one to two column volumes of the same solvent system before loading your sample.[16]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a neutral or basic stationary phase.

      • Neutral Alumina: A good alternative for many compounds, but be sure to test your separation on TLC first as selectivity can differ.[15]

      • Florisil®: A mild, neutral magnesium silicate medium.[15]

      • Reverse-Phase Chromatography (C18): In reverse-phase, the most polar compounds (like your degradation products) elute first, which can sometimes aid in separation. Buffers can be used to control pH.[15][19]

Problem 3: My purified compound shows signs of instability during storage.
  • Likely Cause: Prolonged exposure to trace acidic impurities, atmospheric moisture which can become acidic, or storage in protic solvents (like methanol) that can facilitate proton exchange.

  • Solution: Implement rigorous storage protocols.

    • Ensure Purity: Make sure the final compound is free of any acidic residue from purification. If you used an acid modifier in reverse-phase HPLC, ensure it is thoroughly removed during lyophilization.[19]

    • Use Aprotic Solvents: If storing in solution, use dry, aprotic solvents like DCM, THF, or toluene.

    • Store Neat and Dry: The best practice is to store the compound neat (as a solid or oil) under an inert atmosphere (nitrogen or argon).[20]

    • Refrigerate or Freeze: Store the compound at a low temperature (2-8°C or -20°C) to slow down any potential degradation pathways.

    • Segregate: Keep the compound physically separate from corrosive and acid cabinets in the laboratory to avoid exposure to acidic vapors.[21][22]

Experimental Protocols

Protocol 1: Purification of Acid-Sensitive Spiroketals using Deactivated Silica Gel Flash Chromatography
  • Solvent System Selection: Identify a suitable eluent system for your compound using TLC. Add 1% triethylamine (TEA) to the mobile phase and re-run the TLC to ensure the Rf value is still appropriate (typically 0.2-0.4).

  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add your chosen eluent (containing 1% TEA) to form a homogenous slurry.

  • Column Packing: Pour the slurry into your chromatography column and use pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Equilibration: Elute the packed column with at least 2-3 column volumes of the eluent containing 1% TEA. This ensures the entire stationary phase is neutralized.[16]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent like DCM. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, allowing the solvent to evaporate, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection: Run the column using the TEA-modified eluent, collecting fractions and monitoring by TLC as you normally would.

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.

G start Start select_solvent Select Eluent + 1% TEA start->select_solvent slurry Prepare Silica Slurry with Modified Eluent select_solvent->slurry pack Pack Column slurry->pack equilibrate Equilibrate Column (2-3 CV) pack->equilibrate load Load Sample equilibrate->load elute Elute & Collect Fractions load->elute end End elute->end

Sources

purification strategies for removing starting material from 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 1,5-Dioxaspiro[2.4]heptane, a valuable spiroketal building block. Our focus is to equip you with the scientific rationale and practical methodologies to overcome common challenges in isolating this compound from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound that I need to remove?

A1: The synthesis of this compound typically involves the acid-catalyzed reaction of cyclobutanone with a two-carbon epoxide, most commonly 1,2-epoxypropane (propylene oxide) or ethylene oxide . Therefore, the primary contaminants in your crude product will likely be unreacted cyclobutanone and the epoxide, along with potential side products.

Q2: I'm considering distillation for purification. Is this a suitable method?

A2: Caution is highly advised when considering distillation. While there is a significant difference in the boiling points of the starting materials and the expected product, spiroketals can be thermally labile. There are documented cases of similar spiroketals undergoing partial decomposition and ketal cleavage at elevated temperatures during distillation[1]. We will explore this further in the troubleshooting section.

Q3: What is the recommended purification strategy for removing starting materials?

A3: Flash column chromatography is the most reliable and widely recommended method for the purification of this compound. This technique effectively separates the product from both polar and non-polar impurities without the need for high temperatures, thus preserving the integrity of the spiroketal.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the desired product and reveal the presence of any residual starting materials or side products.

Troubleshooting Guide: Purification of this compound

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: My crude product is a complex mixture, and I'm unsure how to approach purification.

Underlying Cause: The reaction may not have gone to completion, or side reactions may have occurred, leading to a mixture of starting materials, product, and byproducts.

Solution: A Systematic Approach to Purification

A logical workflow is essential for efficiently isolating your target compound. The following diagram illustrates the recommended decision-making process:

PurificationWorkflow start Crude Reaction Mixture pre_analysis Initial Analysis (TLC/GC-MS) start->pre_analysis decision Distillation Feasible? pre_analysis->decision distillation Fractional Distillation decision->distillation  Large BP Difference & No Thermal Decomposition chromatography Flash Column Chromatography decision->chromatography  Small BP Difference or Thermal Instability purity_check Purity Assessment (GC-MS, NMR) distillation->purity_check chromatography->purity_check final_product Pure this compound purity_check->final_product

Caption: A decision workflow for the purification of this compound.

Issue 2: I've attempted fractional distillation, but my yield is low, and I see unexpected impurities.

Underlying Cause: As mentioned in the FAQs, thermal decomposition is a significant risk. The acidic residue from the synthesis can catalyze the retro-ketalization reaction at elevated temperatures, breaking down the desired this compound back into cyclobutanone and other fragments.

Troubleshooting Protocol: Evaluating Thermal Stability and Optimizing Distillation (with caution)

  • Neutralize Before Distillation: Before any heating, wash the crude product with a mild base like a saturated sodium bicarbonate solution to remove any residual acid catalyst.

  • Small-Scale Test: Perform a small-scale distillation on a minor portion of your crude product to assess its thermal stability.

  • Vacuum Distillation: If you must use distillation, employ a high-vacuum setup to lower the boiling point and minimize thermal stress on the compound.

  • Monitor for Decomposition: Analyze the distilled fractions and the distillation pot residue by GC-MS to check for signs of decomposition.

Data Comparison for Distillation Feasibility:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
1,2-Epoxypropane58.0834-35[2][3]
Cyclobutanone70.0999-106[4][5][6][7][8][9][10]
This compound 100.12 ~150-160 (estimated)

Given the risk of decomposition, distillation is generally not the preferred method.

Issue 3: I am setting up a flash column, but I'm not sure which solvent system to use.

Underlying Cause: Selecting an appropriate solvent system is crucial for achieving good separation in flash chromatography. The polarity of the eluent must be optimized to allow for differential migration of the product and impurities on the stationary phase (typically silica gel).

Step-by-Step Protocol for Flash Chromatography Purification:

  • Thin-Layer Chromatography (TLC) for Method Development:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarities. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

    • Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, and there is clear separation from the spots of the starting materials.

  • Recommended Solvent Systems to Test:

    • For less polar impurities: Start with low percentages of ethyl acetate in hexanes (e.g., 5:95 ethyl acetate:hexanes) and gradually increase the polarity.

    • For more polar impurities: A solvent system of 10-30% ethyl acetate in hexanes is often effective.

  • Column Preparation and Elution:

    • Pack a glass column with silica gel in your chosen non-polar solvent.

    • Load your crude product onto the column.

    • Elute the column with the optimized solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

FlashChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc TLC Method Development (Optimize Solvent System) pack Pack Silica Gel Column tlc->pack load Load Crude Product pack->load elute Elute with Optimized Solvent & Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine end Pure Product combine->end start Crude Product start->tlc

Caption: A streamlined workflow for flash chromatography purification.

Issue 4: I have a pure compound, but I need to confirm its identity and purity.

Underlying Cause: Visual inspection and TLC are insufficient for final product validation. Spectroscopic methods are required for unambiguous structure elucidation and to ensure the absence of trace impurities.

Analytical Protocols for Purity and Identity Confirmation:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To confirm the molecular weight and identify any volatile impurities.

    • Expected Result for Pure this compound: A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion (m/z = 100.12) and a characteristic fragmentation pattern.

  • ¹H NMR Spectroscopy:

    • Purpose: To confirm the proton environment of the molecule.

    • Expected Chemical Shifts (δ, ppm, estimated):

      • ~3.8-4.2 (multiplet, 2H, -O-CH₂- of the five-membered ring)

      • ~1.8-2.2 (multiplet, 4H, -CH₂-CH₂- of the cyclobutane ring)

      • ~0.8-1.2 (multiplet, 2H, -CH₂- of the cyclopropane-like portion of the spiro center)

  • ¹³C NMR Spectroscopy:

    • Purpose: To confirm the carbon skeleton of the molecule.

    • Expected Chemical Shifts (δ, ppm, estimated):

      • ~100-110 (quaternary carbon, spirocenter C-O)

      • ~60-70 (-O-CH₂-)

      • ~25-35 (-CH₂- of cyclobutane)

      • ~10-20 (-CH₂- of the three-membered ring portion)

By following these troubleshooting guides and protocols, researchers can effectively navigate the challenges of purifying this compound, ensuring a high-quality product for their downstream applications.

References

  • Wikipedia. Cyclobutanone. [Link]

  • Chembex. Cyclobutanone | Formula, Properties & Application. [Link]

  • Liskon Biological. Cyclobutanone 99% | 1191-95-3 | C4H6O. [Link]

  • Liskon Biological. Functions and Mechanism of Cyclobutanone. [Link]

  • ChemSynthesis. cyclobutanone - 1191-95-3, C4H6O, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Chemical Point. Cyclobutanone. [Link]

  • PubChem. Propylene oxide (1,2-epoxypropane). [Link]

  • ChemBK. (R)-(+)-1,2-epoxypropane. [Link]

  • Organic Syntheses. Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 1,5-Dioxaspiro[2.4]heptane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in synthetic methodologies involving 1,5-Dioxaspiro[2.4]heptane. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis and subsequent reactions of this unique spiroketal. The inherent ring strain of the cyclopropane moiety combined with the reactivity of the dioxolane ring presents a distinct set of experimental hurdles. This resource, structured in a question-and-answer format, offers not just solutions but also the underlying scientific principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of this compound

Question 1: My synthesis of this compound from 1,1-bis(hydroxymethyl)cyclopropane is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound are a frequent issue, often stemming from incomplete reaction, side product formation, or product instability. The primary synthetic route typically involves an acid-catalyzed ketalization with a ketone or ketone equivalent.

Causality and Solutions:

  • Inefficient Water Removal: The formation of the ketal is a reversible equilibrium reaction.[1] Inefficient removal of the water byproduct will drive the equilibrium back towards the starting materials, thus lowering the yield.

    • Troubleshooting Protocol:

      • Azeotropic Distillation: Employ a Dean-Stark apparatus to physically remove water from the reaction mixture as it forms. Toluene or benzene are common solvents for this purpose.

      • Dehydrating Agents: Incorporate a chemical dehydrating agent that does not interfere with the reaction. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are effective choices. Add them at the beginning of the reaction.

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are critical. Too little catalyst will result in a sluggish reaction, while too much can lead to decomposition of the product, especially given the acid-sensitivity of the cyclopropane ring.[2]

    • Troubleshooting Protocol:

      • Catalyst Screening: If strong acids like sulfuric acid or hydrochloric acid are causing degradation, switch to a milder Brønsted acid such as p-toluenesulfonic acid (pTSA) or a Lewis acid like scandium triflate (Sc(OTf)₃).

      • Catalyst Loading Optimization: Perform a series of small-scale reactions with varying catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%) to identify the optimal concentration that maximizes yield without promoting side reactions.

  • Precursor Purity: The purity of the starting material, 1,1-bis(hydroxymethyl)cyclopropane, is paramount. Impurities can interfere with the catalyst or introduce side reactions.

    • Troubleshooting Protocol:

      • Purification of Starting Material: Ensure the 1,1-bis(hydroxymethyl)cyclopropane is of high purity. Recrystallization or column chromatography may be necessary. The presence of residual reducing agents from its synthesis (e.g., lithium aluminum hydride) can be particularly problematic.[3]

      • Moisture Content: The diol is hygroscopic. Dry it thoroughly under vacuum before use.

Question 2: I am observing significant side product formation during the synthesis of this compound. What are these side products and how can I minimize them?

The strained nature of the cyclopropane ring makes it susceptible to ring-opening under certain conditions, leading to unwanted byproducts.

Common Side Products and Mitigation Strategies:

  • Oligomers/Polymers: Incomplete cyclization or intermolecular reactions can lead to the formation of oligomeric or polymeric materials. This is often exacerbated by high concentrations of reactants or prolonged reaction times at elevated temperatures.

    • Mitigation Protocol:

      • High Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.01-0.1 M) to favor the intramolecular cyclization over intermolecular reactions.

      • Slow Addition of Reactants: If one of the reactants is prone to self-condensation, add it slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Ring-Opened Products: Strong acids can catalyze the opening of the cyclopropane ring, especially if there are any activating groups present or if the reaction temperature is too high.[2]

    • Mitigation Protocol:

      • Milder Reaction Conditions: As mentioned previously, use a milder acid catalyst and the lowest effective reaction temperature.

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure of the product to acidic conditions.

Section 2: Reactions of this compound

Question 3: I am attempting a ring-opening reaction of this compound with a nucleophile, but the reaction is sluggish and gives a complex mixture of products. What is going wrong?

The reactivity of this compound is dictated by the interplay between the acetal functionality and the strained cyclopropane ring. The choice of reaction conditions is critical for achieving selective transformations.

Understanding the Reactivity:

The dioxolane ring can be opened under acidic conditions to reveal a ketone and two hydroxyl groups. The cyclopropane ring can be opened by strong electrophiles or under conditions that favor the formation of a carbocation adjacent to the ring.

Troubleshooting Protocol for Ring-Opening Reactions:

  • Lewis Acid vs. Brønsted Acid Catalysis: The choice of acid can significantly influence the reaction outcome.

    • Brønsted Acids: Tend to protonate one of the oxygens of the dioxolane, facilitating nucleophilic attack at the spiro-carbon or hydrolysis to the diol ketone.

    • Lewis Acids: Can coordinate to the oxygen atoms, potentially leading to different modes of ring opening or rearrangement. For some spiroketals, Lewis acids can promote selective opening of one of the heterocyclic rings.[4]

    • Recommendation: Screen a variety of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂) and Brønsted acids (e.g., pTSA, CSA) to find the optimal conditions for your desired transformation.

  • Nucleophile Reactivity and Steric Hindrance: The spirocyclic nature of this compound can create significant steric hindrance around the reaction centers.

    • Recommendation:

      • Choice of Nucleophile: If a soft nucleophile is required, consider using organocuprates instead of Grignard or organolithium reagents to minimize side reactions.

      • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to enhance selectivity and minimize decomposition.

Question 4: My attempts to purify this compound or its derivatives by silica gel chromatography are leading to decomposition. What are my options?

The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds like this compound.

Purification Strategies:

Purification MethodAdvantagesDisadvantagesBest For
Neutralized Silica Gel Chromatography Minimizes acid-catalyzed decomposition.Requires pre-treatment of the silica gel.Acid-sensitive compounds.
Alumina Chromatography (Neutral or Basic) Can be less acidic than silica.Can have different selectivity and may be more reactive towards some functional groups.Compounds that are unstable on silica.
Distillation Effective for volatile, thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Purification of the parent this compound.
Crystallization Can provide highly pure material.Compound must be a solid and a suitable solvent system must be found.Solid derivatives of this compound.

Protocol for Preparing Neutralized Silica Gel:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Add a small amount of a neutralizing agent, such as triethylamine (typically 1% v/v of the solvent).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized slurry.

  • Equilibrate the column with the desired eluent containing the same concentration of the neutralizing agent.

Experimental Workflow Visualization

The following diagram illustrates a general troubleshooting workflow for a low-yielding this compound synthesis.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_H2O_Removal Inefficient Water Removal? Start->Check_H2O_Removal Check_Catalyst Suboptimal Catalyst? Check_H2O_Removal->Check_Catalyst No Use_DeanStark Use Dean-Stark / Dehydrating Agent Check_H2O_Removal->Use_DeanStark Yes Check_Purity Precursor Impurity? Check_Catalyst->Check_Purity No Optimize_Catalyst Screen Milder Catalysts / Optimize Loading Check_Catalyst->Optimize_Catalyst Yes Purify_Precursor Purify 1,1-bis(hydroxymethyl)cyclopropane Check_Purity->Purify_Precursor Yes Success Improved Yield Check_Purity->Success No Use_DeanStark->Success Optimize_Catalyst->Success Purify_Precursor->Success

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

Logical Relationship Diagram

This diagram illustrates the relationship between reaction conditions and potential outcomes in reactions involving this compound.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Strong_Acid Strong Acid Ring_Opening Cyclopropane Ring Opening Strong_Acid->Ring_Opening Spiroketal_Cleavage Dioxolane Ring Opening Strong_Acid->Spiroketal_Cleavage High_Temp High Temperature Decomposition Decomposition High_Temp->Decomposition Lewis_Acid Lewis Acid Lewis_Acid->Spiroketal_Cleavage Nucleophile Strong Nucleophile Nucleophile->Spiroketal_Cleavage Desired_Product Desired Product

Caption: The influence of reaction conditions on the potential outcomes of this compound reactions.

References

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link]

  • SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES. [Link]

  • 1,5-dioxaspiro[3.2]hexanes and 4-oxaspiro[2.3]hexanes as templates for novel nucleosides. ResearchGate. [Link]

  • Preparation method of 5-oxaspiro[2][5]heptane-6-one and intermediate thereof. Google Patents.

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]

  • Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC. [Link]

  • 1,4-Dioxaspiro[2.4]heptan-5-one, 7-methyl-. PubChem. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]

  • A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses Procedure. [Link]

  • 1,1-Bis(hydroxymethyl)cyclopropane. PubChem. [Link]

  • 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. NIH. [Link]

  • Spiroketal Formation - Stereoelectronic Effects. ChemTube3D. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Purification of Cyclohexene for Cyclopropanation Reactions. East Tennessee State University's Research Portal. [Link]

Sources

Technical Support Center: Stabilizing 1,5-Dioxaspiro[2.4]heptane During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling sensitive spirocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals who are working with 1,5-Dioxaspiro[2.4]heptane and encountering stability issues during reaction workup and purification. As a strained spiroketal, this molecule is highly susceptible to decomposition, particularly under acidic conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your compound.

Understanding the Challenge: The Instability of Spiroketals

Spiroketals are a common structural motif in many natural products and pharmacologically active molecules.[1] The this compound structure, featuring a five-membered ring fused to a three-membered cyclopropane ring, possesses significant ring strain. The core of the issue lies in the ketal functionality, which is prone to hydrolysis under acidic conditions. The most common pathway for decomposition is an acid-catalyzed ring-opening reaction, which is often irreversible and leads to undesired byproducts.[1][2]

Mechanism: Acid-Catalyzed Decomposition

The decomposition is initiated by the protonation of one of the oxygen atoms in the spiroketal. This is followed by a ring-opening step to form a resonance-stabilized oxocarbenium ion. This intermediate can then be attacked by water or other nucleophiles present in the reaction mixture, leading to the formation of a dihydroxy ketone or other degradation products.

G cluster_0 Decomposition Pathway Spiroketal This compound Protonation Protonated Spiroketal Spiroketal->Protonation + H⁺ (Acid Catalyst) RingOpening Oxocarbenium Ion (Resonance Stabilized) Protonation->RingOpening Ring Opening Hydrolysis Hydroxy Ketone Product RingOpening->Hydrolysis + H₂O (Nucleophilic Attack)

Caption: Acid-catalyzed decomposition of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the workup of this compound.

Q1: I'm observing significant loss of my product after a standard aqueous workup. What is the likely cause?

A: The most probable cause is the presence of acidic conditions, even if you did not explicitly add a strong acid. Spiroketals are highly sensitive to acid, and decomposition can be triggered by:

  • Residual acidic reagents: Catalysts (e.g., Brønsted or Lewis acids) from the preceding reaction step.[3][4]

  • Acidic byproducts: Reactions can generate acidic side products.

  • "Neutral" water: Deionized water can be slightly acidic (pH < 7) due to dissolved CO2.

  • Silica gel: Standard silica gel used in filtration or chromatography is inherently acidic.[5][6]

If you suspect product instability, you can test it by taking a small aliquot of your reaction mixture, exposing it to your workup conditions (e.g., adding a drop of water or the planned quenching solution), and monitoring the result by Thin Layer Chromatography (TLC).[7] A change in the TLC profile indicates decomposition.

Q2: How should I properly quench my reaction to avoid decomposition?

A: The goal of the quench is to neutralize any reactive species without creating an environment that harms the product.[8] For this compound, this means avoiding both strong acids and strong bases.

Recommended Procedure:

  • Cool the reaction mixture: Before adding any aqueous solution, cool your reaction flask in an ice-water bath (0 °C). This helps to dissipate any heat generated during quenching.[8]

  • Use a mild buffer or base: Instead of water, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8).[9]

  • Vigorous stirring: Add the quenching solution dropwise with vigorous stirring. If your reaction was performed under acidic conditions, CO₂ gas will evolve. Add the solution slowly to control the effervescence and prevent foaming.[10]

  • Proceed immediately: Do not let the mixture sit for extended periods after quenching. Move directly to the extraction phase.[8]

Q3: What is the best practice for liquid-liquid extraction of this compound?

A: Standard liquid-liquid extraction is a critical step where decomposition can occur if the aqueous layer is acidic.[11][12]

Best Practices:

  • Choice of Solvent: Use a water-immiscible organic solvent in which your compound is highly soluble, such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[13]

  • pH of Aqueous Layer: Ensure the aqueous layer is neutral or slightly basic (pH 7-8). You can test the pH with litmus paper. If acidic, add a small amount of saturated NaHCO₃ solution.

  • Washing Steps:

    • Perform the extraction multiple times with fresh organic solvent to maximize recovery.[11]

    • After the initial extraction, wash the combined organic layers with brine (saturated aqueous NaCl). This helps to remove residual water and some water-soluble impurities.[14]

  • Avoid Emulsions: Invert the separatory funnel gently rather than shaking vigorously, especially if a precipitate is present. Vigorous shaking can lead to the formation of emulsions, which are difficult to separate.[10]

Q4: My compound is decomposing on my silica gel column. How can I purify it using chromatography?

A: This is a very common problem. The surface of standard silica gel is covered in silanol groups (Si-OH), which are acidic and can catalyze the degradation of acid-sensitive compounds like this compound.[5][6]

There are several effective strategies to overcome this challenge:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is the most common choice.[6][15] A concentration of 1-2% TEA in the mobile phase is typically sufficient.[15][16]

  • Use an Alternative Stationary Phase: If deactivation is insufficient or if your compound is also base-sensitive, switch to a neutral or basic stationary phase.[5]

    • Neutral Alumina: A good alternative to silica gel for many compounds.

    • Florisil: A mild, neutral medium that can be effective.

  • Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase chromatography (e.g., using a C18-functionalized silica column) can be an excellent option. In reverse-phase, the stationary phase is non-polar, and polar solvents are used for elution, avoiding the acidic environment of normal-phase silica.[5]

Purification MethodPrincipleAdvantagesDisadvantages
TEA-Deactivated Silica Neutralizes acidic silanol groups on the silica surface.[6]Inexpensive; uses standard silica gel.TEA must be removed after purification; may not be suitable for base-sensitive compounds.
Neutral Alumina Uses a neutral stationary phase.[5]Avoids both acidic and strongly basic conditions.Can have different selectivity compared to silica; may be more expensive.
Florisil Uses a mild, neutral magnesium silicate stationary phase.[5]Good for moderately polar, sensitive compounds.Can sometimes irreversibly adsorb certain compounds.
Reverse-Phase (C18) Uses a non-polar stationary phase with a polar mobile phase.[5]Excellent for avoiding acid-catalyzed decomposition.Requires different solvent systems; may not be suitable for very non-polar compounds.
Validated Experimental Protocols
Protocol 1: Gentle Quench and Extraction Workflow

This protocol is designed to minimize contact with acidic conditions throughout the initial workup.

Caption: Recommended workflow for quenching and extraction.

Step-by-Step Methodology:

  • Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction vessel in an ice-water bath to 0 °C.

  • Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise while stirring vigorously until gas evolution ceases.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts in the separatory funnel and wash once with brine.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification via Flash Chromatography on Triethylamine-Deactivated Silica Gel

This protocol describes how to prepare and use neutralized silica gel to prevent on-column decomposition.[6]

Step-by-Step Methodology:

  • Prepare the Eluent: Choose an appropriate solvent system (e.g., hexane/ethyl acetate) based on the TLC analysis of your crude product. Add 1% triethylamine (TEA) by volume to this eluent mixture (e.g., 1 mL of TEA for every 99 mL of solvent).

  • Pack the Column: Pack a flash chromatography column with silica gel using your prepared TEA-containing eluent. This is known as a "wet-packing" method.

  • Equilibrate the Column: Flush the packed column with at least two column volumes of the TEA-containing eluent. This ensures that all the acidic sites on the silica are neutralized before you load your compound.[6]

  • Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase (or a less polar solvent) and load it onto the top of the column.

  • Elute and Collect: Run the chromatography using the TEA-containing eluent, collecting fractions and monitoring by TLC as usual.

  • Post-Purification Removal of TEA: After combining the pure fractions, the TEA can be removed by co-evaporation with a solvent like toluene under reduced pressure, or by a subsequent mild acidic wash if the final compound is stable enough.

By implementing these carefully considered strategies, researchers can significantly improve the yield and purity of this compound, ensuring the integrity of this valuable and sensitive molecule throughout the experimental process.

References
  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Wikipedia. Spiroketals. [Link]

  • University of California, Davis. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • MDPI. Materials for Solid-Phase Extraction of Organic Compounds. [Link]

  • MDPI. Alternative Green Extraction Phases Applied to Microextraction Techniques for Organic Compound Determination. [Link]

  • Master Organic Chemistry. Natural Product Extraction: How to Isolate Molecules From Organisms. [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]

  • Khan Academy. Extractions. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • YouTube. Workup. [Link]

  • ResearchGate. Synthesis of Benzannulated Spiroketals with Gold-Catalyzed Cycloisomerization/Spiroketalization Cascade. [Link]

  • Royal Society of Chemistry. Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • HETEROCYCLES. SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. [Link]

  • ResearchGate. Common methods for the preparation of spiroketals. [Link]

  • PubMed. Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • PubMed. Direct Kinetic Formation of Nonanomeric [6.5]-spiroketals in Aqueous Media. [Link]

  • UCI Aerosol Photochemistry Group. Quenching of ketone triplet excited states by atmospheric halides. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • PubMed. Asymmetric spiroacetalization catalysed by confined Brønsted acids. [Link]

  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]

  • PubMed Central. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. [Link]

  • NIST WebBook. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. [Link]

  • PubMed. Recent developments in transition metal-catalysed spiroketalisation. [Link]

  • Google Patents. Preparation method of 5-oxaspiro[1][6]heptane-6-one and intermediate thereof.

  • MDPI. Synthesis of Solketal Catalyzed by Acid-Modified Pyrolytic Carbon Black from Waste Tires. [Link]

  • PubChem. 1,4-Dioxaspiro[2.4]heptan-5-one, 7-methyl-. [Link]

  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • PubChem. 1,5-Dioxaspiro[3.3]heptane-2,6-dione. [Link]

  • ResearchGate. Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. [Link]

  • PubChem. 1,5-Dimethyl-6-methylenespiro(2.4)heptane. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 1,5-Dioxaspiro[2.4]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1,5-Dioxaspiro[2.4]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of catalyst poisoning. By understanding the root causes of catalyst deactivation, you can significantly improve reaction efficiency, yield, and reproducibility.

The synthesis of spiroketals, including this compound, is most commonly achieved through the acid-catalyzed cyclization of a suitable dihydroxyketone or the direct ketalization of a ketone with a diol.[1] This reliance on acid catalysts, whether homogeneous (e.g., p-TsOH, CSA) or heterogeneous (e.g., Amberlyst resins, zeolites), exposes the reaction to deactivation by various impurities. This guide provides a structured, question-and-answer-based approach to diagnose, troubleshoot, and prevent catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: My spiroketalization reaction has stalled or is showing significantly reduced conversion. How do I know if catalyst poisoning is the cause?

A stalled or sluggish reaction is a classic symptom of catalyst deactivation. While other factors like temperature or reactant stoichiometry are important, poisoning should be a primary suspect if the reaction initially proceeded as expected. Catalyst poisoning refers to the deactivation of a catalyst by strong chemical interaction with impurities, which block or alter the active sites.[2]

Key indicators of poisoning in an acid-catalyzed system include:

  • Initial Reaction Rate is Normal, then Drops Off: The reaction starts but fails to reach completion.

  • Inconsistent Results Between Batches: Using new bottles of reagents or solvents suddenly resolves the issue, pointing to impurities in the previous batch.

  • Complete Lack of Reactivity: With a fresh batch of catalyst, the reaction works, but reusing the catalyst (in the case of heterogeneous catalysts) fails.

Q2: What are the most common catalyst poisons I should be aware of in my starting materials or solvents?

For the acid-catalyzed synthesis of this compound, the most potent poisons are substances that can neutralize the catalyst's active acid sites.

  • Basic Nitrogen Compounds: Amines, amides, nitriles, and nitrogen-containing heterocycles are among the most severe poisons for acid catalysts.[3][4] They are strong bases that readily and often irreversibly neutralize the Brønsted or Lewis acid sites.

  • Alkali and Alkaline Earth Metal Ions: Metal ions like Na⁺, K⁺, or Ca²⁺ can exchange with the protons on solid acid catalysts (e.g., sulfonic acid resins), rendering them inactive.[3]

  • Water: While water is a byproduct of ketalization, excess water in the starting materials or solvent can inhibit the catalyst by competing for active sites and unfavorably shifting the reaction equilibrium.[3]

  • Sulfur and Phosphorus Compounds: Thiols, sulfides, phosphates, and phosphites can strongly adsorb to catalyst surfaces, blocking active sites.

Q3: How can I prevent catalyst poisoning before starting my experiment?

Prevention is the most effective strategy. The purity of your reagents is paramount.

  • Purify Reactants and Solvents: Do not assume "reagent grade" is sufficient. Consider distilling liquid starting materials (e.g., cyclobutanone, ethylene glycol) and using anhydrous solvents passed through a purification system (e.g., alumina column).

  • Use Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the introduction of atmospheric moisture and other contaminants.

  • Incorporate Getters or Scavengers: If you suspect low levels of basic impurities, adding a non-interfering "poison scavenger" or using a guard bed of activated alumina or silica before the catalyst bed (in flow chemistry) can be effective.

  • Proper Catalyst Handling: Store catalysts, especially hygroscopic ones like zeolites or sulfonic acid resins, in a desiccator.

Q4: My heterogeneous catalyst is poisoned. Is it possible to regenerate it?

Yes, regeneration is often possible, particularly for solid acid catalysts deactivated by common poisons. The method depends on the nature of the poison.

  • For Basic Impurities (e.g., amines): An acid wash is typically effective. Washing the catalyst with a dilute mineral acid (e.g., 0.5 M H₂SO₄) can reprotonate the neutralized sites.[5] This must be followed by thorough washing with deionized water to remove excess acid and then drying to remove water.

  • For Coking/Fouling: If organic residues have blocked the catalyst pores, a controlled calcination (heating in air) can burn off the carbonaceous deposits.[4][6] The temperature must be carefully controlled to avoid thermal damage (sintering) to the catalyst.[7]

  • For Metal Ion Contamination: Similar to poisoning by basic compounds, an acid wash can often exchange the metal ions back for protons.[8]

Troubleshooting Guide: From Symptom to Solution

This section provides a systematic approach to diagnosing and solving issues related to catalyst poisoning during the synthesis of this compound.

Symptom Potential Cause & Diagnostic Test Detailed Solution & Explanation
Reaction is slow from the start or does not initiate. Cause: Gross contamination of starting materials or inactive catalyst. Diagnostic: 1. Check the pH of your diol. 2. Run a Karl Fischer titration on reactants and solvent to check for excess water. 3. Analyze reactants by ¹H NMR for obvious impurities.Solution: 1. Purify Reactants: Distill liquid reagents. If a solid reagent is suspected, recrystallize it. 2. Dry the System: Use freshly dried molecular sieves (3Å or 4Å) in the reaction. For larger scales, a Dean-Stark apparatus is effective for removing the water byproduct. 3. Verify Catalyst Activity: Test the catalyst with a known, clean reaction to confirm its activity.
Reaction starts but stalls before completion. Cause: Trace amounts of a potent poison are slowly deactivating the catalyst. Diagnostic: 1. Add a second, fresh batch of catalyst to the stalled reaction. If the reaction restarts, poisoning is confirmed.Solution: 1. Identify the Source: Test each reactant and the solvent individually in small-scale reactions to pinpoint the source of the poison. 2. Pre-treatment: Pass liquid reagents through a plug of activated alumina or silica gel immediately before use to remove polar, basic impurities.
Reaction yield is inconsistent across different batches. Cause: Variable impurity levels in different lots of reagents or solvents. Diagnostic: 1. Keep detailed records of lot numbers for all chemicals used. 2. When a bad batch occurs, compare its NMR or GC-MS analysis with a good batch.Solution: 1. Standardize Purification: Implement a standard pre-purification protocol for all reactants, regardless of the supplier or lot. 2. Qualify New Reagent Lots: Before using a new bottle of a key reactant for a large-scale synthesis, run a small test reaction to qualify its purity.

Visualizing the Problem: Mechanisms and Workflows

Mechanism of Acid Catalyst Poisoning

The diagram below illustrates the fundamental mechanism of how a basic impurity, such as an amine, deactivates a solid sulfonic acid catalyst (e.g., Amberlyst-15). The amine's lone pair of electrons neutralizes the acidic proton, rendering the site inactive for the ketalization reaction.

Poisoning_Mechanism cluster_catalyst Catalyst Surface cluster_solution Reaction Medium cluster_deactivated Deactivated Catalyst Active_Site Active Site R-SO₃H Deactivated_Site Deactivated Site R-SO₃⁻ R'-NH₃⁺ Active_Site->Deactivated_Site Neutralization Poison Basic Poison (e.g., R'-NH₂) Poison->Deactivated_Site

Caption: Neutralization of an acid catalyst site by a basic amine poison.

Troubleshooting Workflow

When a reaction fails, a logical workflow can quickly identify the root cause. The following diagram outlines a step-by-step process for troubleshooting a suspected catalyst poisoning issue.

Troubleshooting_Workflow Start Reaction Stalled or Low Conversion Check_Conditions Verify Temp, Time, & Stoichiometry Start->Check_Conditions Add_Catalyst Test: Add Fresh Catalyst to Stalled Reaction Check_Conditions->Add_Catalyst Reaction_Restarts Does Reaction Restart? Add_Catalyst->Reaction_Restarts Poisoning_Confirmed Catalyst Poisoning Confirmed Reaction_Restarts->Poisoning_Confirmed Yes Other_Issue Investigate Other Issues (e.g., Reagent Degradation, Equilibrium Limitation) Reaction_Restarts->Other_Issue No Isolate_Source Isolate Contaminated Reagent/Solvent Poisoning_Confirmed->Isolate_Source Purify Purify Contaminated Component Isolate_Source->Purify Rerun Rerun Reaction with Purified Materials Purify->Rerun

Caption: A systematic workflow for diagnosing catalyst poisoning.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound

This protocol uses a solid acid catalyst, which simplifies product workup.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add purified cyclobutanone (1.0 eq), purified ethylene glycol (1.2 eq), and anhydrous toluene (approx. 0.2 M concentration relative to cyclobutanone).

  • Catalyst Addition: Add a solid acid catalyst (e.g., Amberlyst-15, 10% by weight of the limiting reagent).

  • Reaction: Heat the mixture to reflux. Use a Dean-Stark trap to azeotropically remove the water byproduct. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and wash it with toluene or diethyl ether.

  • Purification: Combine the organic filtrates and wash with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash chromatography if necessary.

Protocol 2: Regeneration of Poisoned Amberlyst-15 Catalyst

This protocol is for catalysts poisoned by basic impurities.

  • Washing: Place the filtered, spent catalyst in a beaker. Wash thoroughly with a non-polar solvent (e.g., hexanes) to remove residual organics, followed by a polar solvent (e.g., methanol).

  • Acid Treatment: Suspend the catalyst in a 0.5 M solution of sulfuric acid (H₂SO₄) and stir for 1-2 hours at room temperature.[5] This step exchanges adsorbed cations (from basic poisons) for protons.

  • Rinsing: Decant the acid solution and wash the catalyst repeatedly with deionized water until the pH of the washings is neutral (pH ~7). This is a critical step to remove all residual mineral acid.

  • Drying: Rinse the catalyst with methanol to aid in water removal. Dry the regenerated catalyst in a vacuum oven at 60-80°C overnight until a constant weight is achieved.

  • Storage: Store the reactivated catalyst in a desiccator to prevent moisture absorption. It is advisable to test its activity on a small-scale reaction and compare it to a fresh catalyst sample.

References

  • Technical Support Center: Catalyst Poisoning in Acid-Catalyzed Ketalization Reactions. (n.d.). Benchchem. Retrieved January 16, 2026.
  • Technical Support Center: Stereoselective Spiroketal Formation. (n.d.). Benchchem. Retrieved January 16, 2026.
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC. (2020). PubMed Central. Retrieved January 16, 2026.
  • Catalyst poisoning. (n.d.). Grokipedia. Retrieved January 16, 2026.
  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved January 16, 2026.
  • Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. (n.d.). Scielo. Retrieved January 16, 2026.
  • Catalyst poison | Toxicity, Inhibition, Effects. (n.d.). Britannica. Retrieved January 16, 2026.
  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide. (n.d.). Benchchem. Retrieved January 16, 2026.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2004).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 16, 2026.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC. (2008). PubMed Central. Retrieved January 16, 2026.
  • Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3. (2019). Aerosol and Air Quality Research. Retrieved January 16, 2026.
  • What Is Catalyst Poisoning In Chemical Reactions? (2023). YouTube. Retrieved January 16, 2026.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2024). LinkedIn. Retrieved January 16, 2026.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2010).

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Technical Support Center: Managing Diastereoselectivity in Reactions of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereoselectivity in reactions involving 1,5-dioxaspiro[2.4]heptane. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and reactive scaffold. As a strained bicyclic system, this compound presents both opportunities for novel chemical transformations and challenges in controlling stereochemical outcomes. This document provides in-depth technical guidance, troubleshooting advice, and foundational knowledge to help you navigate these challenges and achieve your desired diastereomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing diastereoselectivity in reactions of spiroketals like this compound?

A1: Diastereoselectivity in spiroketal reactions is primarily governed by the interplay between thermodynamic and kinetic control.[1][2] Key factors include:

  • Reaction Conditions: Temperature, reaction time, and the nature of the solvent can dictate whether the reaction is under kinetic or thermodynamic control.

  • Catalysts: Lewis acids (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃, AgBF₄) and Brønsted acids (e.g., TsOH, AcOH) can play a crucial role in activating the substrate and influencing the stereochemical outcome.[3][4][5]

  • Nucleophile: The structure and reactivity of the nucleophile can significantly impact the transition state geometry and, consequently, the diastereoselectivity of the addition.

  • Substrate Stereochemistry: Pre-existing stereocenters on the this compound backbone or its substituents will influence the facial selectivity of nucleophilic attack.

Q2: How does the cyclopropane ring in this compound affect its reactivity and the control of stereochemistry?

A2: The presence of the highly strained cyclopropane ring fused to the dioxolane moiety is a defining feature of this compound. This strain has several implications:

  • Enhanced Reactivity: The ring strain makes the spirocycle susceptible to ring-opening reactions under milder conditions than less strained spiroketals.

  • Unique Reaction Pathways: The cyclopropane ring can participate in unique rearrangements and cascade reactions, leading to the formation of functionalized cyclobutanes. The stereochemical outcome of these transformations is a critical consideration.

  • Stereoelectronic Effects: The rigid conformation imposed by the cyclopropane ring can lead to pronounced stereoelectronic effects, which can be exploited to achieve high levels of diastereoselectivity.

Q3: What is the difference between kinetic and thermodynamic control in the context of this compound reactions, and how can I favor one over the other?

A3:

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest will predominate. This product arises from the lowest energy transition state. To favor the kinetic product, it is advisable to use strong, non-coordinating bases at low temperatures and to quench the reaction promptly once the starting material is consumed.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the most stable product will be the major isomer, as an equilibrium is established between the different diastereomers. To favor the thermodynamic product, you can employ elevated temperatures, longer reaction times, and/or use a catalyst that can facilitate equilibration.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Kinetic vs. Thermodynamic Control Pathways.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Nucleophilic Ring-Opening

Symptoms: Your reaction yields a mixture of diastereomers with a ratio close to 1:1.

Potential Causes & Solutions:

Potential CauseProposed SolutionMechanistic Rationale
Reaction is under thermodynamic control, and the diastereomers have similar thermodynamic stability. Run the reaction at a lower temperature (e.g., -78 °C) and for a shorter duration. Use a strong, non-nucleophilic base if applicable.This will favor the kinetically controlled product, which may be formed with higher diastereoselectivity.
The chosen Lewis or Brønsted acid is not providing sufficient stereocontrol. Screen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., Ti(Oi-Pr)₄, BF₃·OEt₂, Sc(OTf)₃). Consider using a chiral Lewis acid for asymmetric catalysis. For Brønsted acids, compare the effect of a strong acid like TsOH with a weaker one like AcOH.The coordination of the Lewis acid to the oxygen atoms of the dioxolane can create a chiral environment that directs the incoming nucleophile. Different acids will have different coordination geometries and directing effects.[3][4]
The solvent is not sufficiently influencing the transition state. Experiment with solvents of different polarities and coordinating abilities. Aprotic, non-coordinating solvents like dichloromethane or toluene are often good starting points. Protic solvents may compete for coordination to the catalyst or substrate.The solvent can influence the aggregation state of the catalyst and the solvation of the transition state, both of which can impact diastereoselectivity.
The nucleophile is too small or achiral to have a significant facial preference. If possible, modify the nucleophile to increase its steric bulk. The use of a chiral nucleophile can also induce diastereoselectivity.A bulkier nucleophile will experience greater steric hindrance in one approach trajectory, leading to higher diastereoselectivity.

Experimental Protocol: Screening Lewis Acids for Improved Diastereoselectivity

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: In separate, parallel reactions, add a solution of the Lewis acid (1.1 equivalents) in dichloromethane dropwise. Stir for 15 minutes.

  • Nucleophile Addition: Add the nucleophile (1.2 equivalents) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • Workup & Analysis: Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption: Workflow for Screening Lewis Acids.

Problem 2: Unexpected Formation of a Cyclobutane Derivative

Symptoms: The major product of your reaction is a functionalized cyclobutane instead of the expected ring-opened product.

Potential Causes & Solutions:

Potential CauseProposed SolutionMechanistic Rationale
Lewis acid is promoting a cascade reaction. Use a milder Lewis acid or switch to a Brønsted acid. Alternatively, perform the reaction in the absence of a catalyst if the nucleophile is sufficiently reactive.Strong Lewis acids can coordinate to the oxygen of the dioxolane, promoting a rearrangement cascade that leads to the formation of a cyclobutane ring.[3]
The reaction conditions favor a [2+2] cycloaddition pathway. Modify the substrate or reaction partner to disfavor a cycloaddition. This may involve changing the electronic properties of the substituents.The formation of cyclobutanes can occur through concerted or stepwise cycloaddition pathways, which are sensitive to the electronics and sterics of the reacting partners.
The nucleophile is acting as a trigger for rearrangement. Use a less reactive or sterically hindered nucleophile.Certain nucleophiles, upon initial attack, may generate an intermediate that is poised to undergo a rapid rearrangement to the cyclobutane product.

References

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. (n.d.). Retrieved January 12, 2024, from [Link]

  • Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

  • Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis - PMC - PubMed Central. (n.d.). Retrieved January 12, 2024, from [Link]

  • Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation | Organic Letters - ACS Publications - American Chemical Society. (2009). Retrieved January 12, 2024, from [Link]

  • Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC - NIH. (n.d.). Retrieved January 12, 2024, from [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central. (n.d.). Retrieved January 12, 2024, from [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts | Organic Letters - ACS Publications. (2023). Retrieved January 12, 2024, from [Link]

  • Directed Ring-Opening of 1,5-dioxaspiro[3.2]hexanes: Selective Formation of 2,2-disubstituted Oxetanes - PubMed. (n.d.). Retrieved January 12, 2024, from [Link]

  • SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION Atsuo Nakazaki, Yoshiki Nakane, Yuki Ishi. (2015). HETEROCYCLES, 91(6), 1157. [Link]

  • C(sp2)−H Cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

  • A stereoselective synthetic route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones from cyclopropyl alkyl ketones and alpha-ketoesters - PubMed. (n.d.). Retrieved January 12, 2024, from [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,5-Dioxaspiro[2.4]heptane

This compound is a unique spiroketal, a class of compounds prevalent in natural products and of significant interest in medicinal chemistry and drug development. The rigid, three-dimensional structure of spiroketals serves as a valuable scaffold for the precise spatial arrangement of functional groups, influencing their biological activity. While not as complex as many naturally occurring spiroketals, this compound provides a fundamental model for understanding the synthesis and stability of this important structural motif. This guide offers a comparative analysis of the primary synthetic route to this compound and explores plausible alternative strategies, providing researchers with the necessary insights to select the most suitable method for their applications.

Primary Synthetic Route: Acid-Catalyzed Ketalization of Cyclobutanone

The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed reaction of cyclobutanone with ethylene glycol. This reaction is a classic example of ketal formation, a robust and well-understood transformation in organic chemistry.

Mechanism of Action

The reaction proceeds through a series of equilibrium steps initiated by the protonation of the carbonyl oxygen of cyclobutanone by an acid catalyst, typically p-toluenesulfonic acid (p-TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. The resulting hemiacetal then undergoes protonation of its hydroxyl group, followed by the elimination of a water molecule to form an oxocarbenium ion. Finally, the second hydroxyl group of the ethylene glycol molecule attacks the oxocarbenium ion, and subsequent deprotonation yields the stable this compound and regenerates the acid catalyst.[1][2] To drive the equilibrium towards the product, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.[3]

Diagram of the Acid-Catalyzed Ketalization Mechanism:

ketalization_mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation and Water Elimination cluster_step4 Step 4: Intramolecular Cyclization and Deprotonation Cyclobutanone Cyclobutanone Protonated_Cyclobutanone Protonated Cyclobutanone Cyclobutanone->Protonated_Cyclobutanone + H+ Hemiacetal Hemiacetal Protonated_Cyclobutanone->Hemiacetal Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Hemiacetal Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxocarbenium_Ion Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium_Ion - H2O Protonated_Spiroketal Protonated Spiroketal Oxocarbenium_Ion->Protonated_Spiroketal Spiroketal This compound Protonated_Spiroketal->Spiroketal - H+

Caption: Mechanism of acid-catalyzed formation of this compound.

Experimental Protocol

Materials:

  • Cyclobutanone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene or Benzene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Diethyl ether or Dichloromethane (for extraction)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclobutanone, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

  • Add a suitable solvent for azeotropic distillation, such as toluene or benzene, to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[3]

Performance and Considerations
ParameterValue/ObservationReference
Yield Generally high, often >80% for similar ketalizations.[4]
Reaction Time Typically a few hours, dependent on the efficiency of water removal.[5]
Temperature Reflux temperature of the chosen azeotroping solvent (e.g., Benzene ~80°C, Toluene ~111°C).[3]
Purity High purity can be achieved after vacuum distillation.[3]
Scalability Readily scalable for larger quantities.
Reagents Commercially available and relatively inexpensive.
Waste Generates minimal waste, primarily the removed water and spent drying agent.

Advantages:

  • High Efficiency: This method is generally high-yielding and proceeds to completion with the effective removal of water.

  • Simplicity: The experimental setup and procedure are straightforward and utilize standard laboratory equipment.

  • Cost-Effective: The starting materials and catalyst are readily available and affordable.

Disadvantages:

  • Equilibrium Nature: The reaction is reversible, necessitating the removal of water to achieve high yields.

  • Acid Sensitivity: The use of a strong acid catalyst may not be suitable for substrates with acid-labile functional groups.

Alternative Synthetic Strategies: A Conceptual Comparison

While the acid-catalyzed ketalization is the most practical approach, other synthetic methodologies, though not explicitly reported for this compound, are worth considering for their potential in specific research contexts or for the synthesis of substituted analogs.

Intramolecular Williamson Ether Synthesis

This method involves the formation of an ether linkage through an intramolecular SN2 reaction between an alkoxide and a halide.[6][7] For the synthesis of this compound, this would require a precursor such as 1-(2-hydroxyethoxy)-1-halocyclobutane.

Proposed Synthetic Workflow:

williamson_ether_synthesis cluster_start Starting Material cluster_reaction Reaction cluster_cyclization Intramolecular SN2 Precursor 1-(2-hydroxyethoxy)-1-halocyclobutane Alkoxide Alkoxide Intermediate Precursor->Alkoxide + Base Base Strong Base (e.g., NaH) Spiroketal This compound Alkoxide->Spiroketal Intramolecular Cyclization

Caption: Proposed workflow for Intramolecular Williamson Ether Synthesis.

Advantages:

  • Mild Conditions (Post-Precursor Synthesis): The final cyclization step can often be performed under relatively mild, non-acidic conditions.

  • Stereochemical Control: If a chiral precursor is used, the SN2 reaction proceeds with inversion of configuration, potentially allowing for stereocontrolled synthesis of substituted derivatives.

Disadvantages:

  • Precursor Synthesis: The synthesis of the required halo-ether precursor is likely a multi-step process, adding to the overall complexity and potentially lowering the overall yield.

  • Potential for Elimination: The use of a strong base could lead to competing elimination reactions, especially with a hindered substrate.

Photochemical [2+2] Cycloaddition (Paterno-Büchi Reaction)

The Paterno-Büchi reaction involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane.[8] While not directly applicable to the synthesis of the five-membered dioxolane ring in this compound, it is a key method for constructing the related 1,5-Dioxaspiro[3.4]octane, which features a four-membered oxetane ring. This highlights the utility of photochemical methods in spirocycle synthesis.

Conclusion

For the straightforward and efficient synthesis of this compound, the acid-catalyzed ketalization of cyclobutanone with ethylene glycol remains the superior and most practical choice. Its high yield, operational simplicity, and cost-effectiveness make it the go-to method for most laboratory and potential scale-up applications.

Alternative routes, such as the intramolecular Williamson ether synthesis, present interesting conceptual possibilities, particularly for the synthesis of functionalized or stereochemically defined analogs. However, the increased number of synthetic steps required to prepare the necessary precursors makes them less efficient for the parent compound. The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale, the presence of other functional groups in the starting materials, and the need for stereochemical control.

References

  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). Synthesis of 1,5-Dioxaspiro[3.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Mechanism Tutorial. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US5917059A - Preparation of cyclic acetals or ketals.
  • Ternansky, R. J., & Draheim, S. E. (1994). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Tetrahedron Letters, 35(49), 9269–9272.
  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936703A - Preparation method of 5-oxaspiro[2][9]heptan-6-one and intermediate thereof. Retrieved from

  • Thylabs. (2023, July 29). Making Cyclopentanone Ethylene Ketal: Cubane Part 1. YouTube. Retrieved from [Link]

  • Salihu, A. S., et al. (2022). Facile Method for Acetalisation and Ketalisation of Aromatic Carbonyl Compounds. Nigerian Research Journal of Chemical Sciences, 10(1), 61-70.
  • D'Annibale, A., & Trogolo, C. (2001). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 6(12), 1015-1049.
  • Osbourn, J. (2021, July 7). Intramolecular Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.

Sources

A Comparative Guide to Diol Protection: The Workhorses vs. a Theoretical Challenger, 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the architecturally demanding field of multi-step organic synthesis, the selective masking and unmasking of functional groups is a foundational strategy. Diols, with their twin nucleophilic hydroxyl groups, present a frequent challenge, necessitating the use of protecting groups to ensure chemoselectivity. While a canon of reliable diol protecting groups—acetonides, benzylidene acetals, and silyl ethers—forms the backbone of modern synthetic chemistry, this guide explores these established workhorses alongside a theoretical analysis of a lesser-known challenger: the 1,5-Dioxaspiro[2.4]heptane group, the ketal derived from cyclopropanone.

This guide deviates from a rigid template to provide a Senior Application Scientist’s perspective, blending established experimental data with a physicochemical analysis of this unconventional protecting group. We will explore the causality behind experimental choices and ground our claims in authoritative literature.

Section 1: The Workhorses - Established Diol Protecting Groups

The selection of a diol protecting group is a critical decision dictated by the downstream reaction conditions. The ideal group is installed in high yield, is robust to a range of reagents, and is cleaved under specific conditions that leave the rest of the molecule untouched—a concept known as orthogonality. [1]

Isopropylidene Acetals (Acetonides)

Acetonides are cyclic ketals formed from the reaction of a diol with acetone, typically under acidic catalysis. [2]They are among the most common protecting groups for 1,2- and 1,3-diols, particularly for cis-diols on cyclic systems where they form thermodynamically stable five- or six-membered rings. [3]

  • Formation: Acid-catalyzed reaction with acetone or 2,2-dimethoxypropane. The equilibrium is driven by the removal of water, often with a Dean-Stark apparatus. [4]* Stability: Acetonides are exceptionally stable in basic and neutral media, and to many oxidizing and reducing agents. [3]This makes them ideal for reactions involving organometallics, hydrides, and basic hydrolysis of esters.

  • Deprotection: They are readily cleaved by acidic hydrolysis (e.g., aqueous HCl, p-TsOH in methanol), regenerating the diol. [5]

Benzylidene Acetals

Formed from the reaction of a diol with benzaldehyde, benzylidene acetals are particularly useful in carbohydrate chemistry for the protection of 4,6-diols. [6]

  • Formation: Acid-catalyzed reaction with benzaldehyde or benzaldehyde dimethyl acetal. Catalysts like Cu(OTf)₂ can accelerate the reaction. [6]* Stability: Generally more stable to acidic conditions than acetonides, but still cleaved by strong acid. They are robust under basic conditions. [5]* Deprotection: Besides acidic hydrolysis, the benzylidene group offers a unique orthogonal deprotection pathway: hydrogenolysis (e.g., H₂, Pd/C). This reaction cleaves the acetal to regenerate the diol. Furthermore, regioselective reductive cleavage can be achieved to yield a benzyl ether at one hydroxyl and a free hydroxyl at the other, a powerful tool in complex syntheses.

Silyl Ethers and Cyclic Silyl Ethers

Silyl ethers offer a tunable level of stability based on the steric bulk of the substituents on the silicon atom. For diols, both the protection of individual hydroxyls (e.g., with TBDMS or TIPS) and the formation of cyclic silyl ethers are common.

  • Formation: Reaction of the diol with a silyl chloride (e.g., TBDMSCl) and a base like imidazole, or a silyl triflate (e.g., TBSOTf) with a non-nucleophilic base like 2,6-lutidine. Cyclic variants like 1,1,3,3-tetraisopropyldisiloxane (TIPDS) are used for 1,3-diols.

  • Stability: Stability is highly tunable. The relative resistance to acid hydrolysis is TMS << TBDMS < TIPS < TBDPS. They are generally stable to non-acidic and non-fluoride conditions.

  • Deprotection: The signature deprotection method is cleavage with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). This provides excellent orthogonality with acid-labile acetals and base-labile esters.

Section 2: The Challenger - A Physicochemical Analysis of this compound

This compound is the formal ketal of a 1,2-diol (like ethylene glycol) with cyclopropanone. It is not a commonly employed protecting group, a fact that can be attributed to the high reactivity and instability of cyclopropanone and its precursors. [5][7]However, a theoretical analysis based on its unique structure—featuring a highly strained three-membered ring—allows us to predict its properties and evaluate its potential as a specialized protecting group.

Predicted Formation

Formation would require an acid catalyst and a cyclopropanone equivalent. Due to the instability of free cyclopropanone, precursors such as cyclopropanone ethyl hemiacetal or 1-ethoxy-1-(trimethylsilyloxy)cyclopropane would likely be used. [7]The reaction would proceed via a standard ketalization mechanism.

cluster_formation Mechanism of Ketal Formation Diol R(OH)2 Hemiketal Hemiketal Intermediate Diol->Hemiketal Nucleophilic Attack Carbonyl C=O Source (e.g., Cyclopropanone precursor) Activated_Carbonyl Protonated Carbonyl Carbonyl->Activated_Carbonyl  +H+ H_plus_1 H+ Activated_Carbonyl->Hemiketal Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal  +H+ H_plus_2 H+ Oxocarbenium Oxocarbenium Ion + H2O Protonated_Hemiketal->Oxocarbenium -H2O Ketal Cyclic Ketal (this compound) Oxocarbenium->Ketal Intramolecular Attack

Caption: General mechanism of acid-catalyzed diol protection.

Predicted Stability and Reactivity

The stability of the this compound group is governed by the electronic properties of the cyclopropane ring.

  • Acid Lability: This is the most intriguing property. Ketal hydrolysis proceeds via a protonation step followed by the formation of an oxocarbenium ion. A cyclopropyl group is known to be an excellent donor in hyperconjugation, leading to considerable stabilization of an adjacent carbocation. [8]This is due to the high p-character of the C-C bonds in the strained ring, which allows for effective orbital overlap with the empty p-orbital of the cation. This suggests that the oxocarbenium ion intermediate formed during hydrolysis would be exceptionally stable , likely even more so than the tertiary carbocation formed during acetonide hydrolysis. Consequently, the this compound group is predicted to be highly acid-labile , potentially being cleaved under much milder acidic conditions than a standard acetonide.

  • Stability to Other Reagents: Like other ketals, it is expected to be stable to basic, nucleophilic, and most common oxidizing and reducing conditions.

Predicted Deprotection and Orthogonality

The unique structure suggests unique deprotection pathways beyond simple hydrolysis.

  • Acidic Hydrolysis: As noted, this is predicted to be very facile due to the stability of the cyclopropyl-substituted oxocarbenium ion.

  • Reductive Cleavage (Hydrogenolysis): Cyclopropane rings, especially when activated by adjacent functional groups, can undergo hydrogenolysis with catalysts like Palladium on carbon (Pd/C). [2]This could provide an orthogonal method of deprotection under neutral, reductive conditions, potentially cleaving the C-C bond of the cyclopropane ring to unmask the diol. This pathway is unavailable to standard acetonides and offers an alternative to the hydrogenolysis of benzylidene acetals.

cluster_decision Decision Workflow for Diol Protection Start Diol Substrate Q_Base Need Base Stability? Start->Q_Base Q_Acid Need Strong Acid Stability? Q_Base->Q_Acid Yes Silyl Use Silyl Ether (TBDMS, TIPS, etc.) Q_Base->Silyl No (e.g., need acid/fluoride stability) Q_Fluoride Need Orthogonality (Fluoride Cleavage)? Q_Acid->Q_Fluoride No Benzylidene Use Benzylidene Acetal Q_Acid->Benzylidene Yes Q_H2 Need Orthogonality (Hydrogenolysis)? Q_Fluoride->Q_H2 No Q_Fluoride->Silyl Yes Acetonide Use Acetonide Q_H2->Acetonide No Q_H2->Benzylidene Yes Spiro Consider Spiro[2.4]heptane (Theoretical) Benzylidene->Spiro Alternative H2 cleavage?

Caption: Logic-based workflow for selecting a diol protecting group.

Section 3: Comparative Data Summary

The following table summarizes the key characteristics of the discussed protecting groups. Entries for this compound are based on the theoretical analysis presented above.

Protecting GroupFormation ConditionsStabilityCleavage ConditionsOrthogonality Notes
Isopropylidene (Acetonide) Acetone or 2,2-DMP, cat. acid [4]Stable: Base, Nucleophiles, Redox. Labile: Acid.Mild to strong acid (e.g., aq. HCl, p-TsOH) [5]Orthogonal to silyl ethers (fluoride cleavage) and benzyl ethers (hydrogenolysis).
Benzylidene Acetal Benzaldehyde, cat. acid (e.g., Cu(OTf)₂) [6]Stable: Base, Nucleophiles. More acid-stable than acetonides.Strong acid; Hydrogenolysis (H₂, Pd/C) [5]Hydrogenolysis provides orthogonality. Can be opened regioselectively.
Silyl Ethers (TBDMS, TIPS) Silyl-Cl/imidazole or Silyl-OTf/lutidineStable: Non-acidic, non-fluoride conditions. Stability is tunable.Fluoride ions (TBAF); Strong acid (slower than acetals) [5]Fluoride cleavage is highly orthogonal to most other protecting groups.
This compound (Predicted) Cyclopropanone precursor, cat. acid(Predicted) Stable: Base, Nucleophiles. Highly Labile: Acid.(Predicted) Very mild acid; Potentially Hydrogenolysis (H₂, Pd/C) [2](Predicted) Potential for hydrogenolysis-based orthogonality, distinct from benzylidene acetals.

Section 4: Experimental Protocols

Note: These are representative protocols and may require optimization for specific substrates.

Protocol 4.1: Acetonide Protection of a Diol
  • Dissolve the diol (1.0 equiv) in anhydrous acetone or a 1:1 mixture of acetone and dichloromethane.

  • Add 2,2-dimethoxypropane (1.5 equiv) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv).

  • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure and purify the crude product, typically by silica gel chromatography.

Protocol 4.2: Benzylidene Acetal Protection using Cu(OTf)₂
  • Dissolve the diol (1.0 equiv) in anhydrous acetonitrile (approx. 0.1 M). [6]2. Add benzaldehyde dimethyl acetal (1.2 equiv).

  • Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 equiv). [6]4. Stir the reaction at room temperature, monitoring by TLC. The reaction is often complete within 1 hour. [6]5. Upon completion, quench the catalyst by adding triethylamine (0.2 equiv). [6]6. Concentrate the mixture and purify by silica gel chromatography.

Protocol 4.3: TBDMS Protection of a Diol (Mono-protection Example)
  • Dissolve the diol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 equiv).

  • Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.

Protocol 4.4: Deprotection of an Acetonide
  • Dissolve the acetonide-protected compound in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1).

  • Add a catalytic amount of a strong acid, such as concentrated HCl, or a solid acid like Amberlyst-15 resin.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once complete, neutralize the acid with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify if necessary.

Conclusion and Expert Outlook

The established diol protecting groups—acetonides, benzylidene acetals, and silyl ethers—provide a robust and versatile toolkit for the synthetic chemist, offering a wide range of stabilities and orthogonal cleavage strategies.

However, the significant practical barriers to its use—namely the instability of cyclopropanone precursors and the lack of established, high-yielding protocols—are likely the primary reasons for its absence from the standard protecting group repertoire. While it remains a chemical curiosity rather than a practical tool, the physicochemical principles governing its predicted behavior serve as an excellent case study in reaction mechanisms and the profound impact of strained ring systems on reactivity. For the practicing chemist, the established workhorses remain the clear choice, but the challenger, even in theory, sharpens our understanding of the principles that underpin all protecting group strategies.

References

  • BenchChem. A Comparative Guide to Diol Protection Strategies in Organic Synthesis. [Online PDF] Available at: [https://www.benchchem.
  • Wikipedia. Acetonide. [Online] Available at: [https://en.wikipedia.org/wiki/Acetonide]
  • BenchChem. Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis. [Online PDF] Available at: [https://www.benchchem.com/application-notes/benzylidene-acetal-as-a-protecting-group-for-diols-in-organic-synthesis]
  • Wikipedia. Benzylidene acetal. [Online] Available at: [https://en.wikipedia.org/wiki/Benzylidene_acetal]
  • Organic Syntheses. Cyclopropanol, 1-ethoxy-. [Online] Available at: [http://www.orgsyn.org/demo.aspx?prep=cv6p0354]
  • Chen, D. Y.-K., et al. (2012). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons: New York.
  • De Vicente, J. (2019). Synthesis and Applications of Cyclopropanones and Their Equivalents as Three-Carbon Building Blocks in Organic Synthesis. Synthesis.
  • Chem-Station. Protection of 1,2-/1,3-Diols. [Online] Available at: [https://www.chem-station.com/en/reactions-2/2014/04/protection-of-12-13-diols.html]
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Online] Available at: [https://www.neliti.com/publications/613470/protecting-groups-for-organic-synthesis]
  • Wikipedia. Cyclopropyl group. [Online] Available at: [https://en.wikipedia.org/wiki/Cyclopropyl_group]
  • Total Synthesis. Acetal Protecting Group & Mechanism. [Online] Available at: [https://totalsynthesis.com/acetal-protecting-group-mechanism/]
  • Organic Chemistry Portal. Hydrogenolysis of cyclopropanes. [Online] Available at: [https://www.organic-chemistry.org/namedreactions/hydrogenolysis-of-cyclopropanes.shtm]
  • Quora. Why is cyclopropyl methyl carbocation exceptionally stable?. [Online] Available at: [https://www.quora.
  • Wasserman, H. H., et al. (2007). Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. The Journal of Organic Chemistry, 72(25), 9439-9447.
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Online] Available at: [https://kpu.pressbooks.pub/organicchemistry/chapter/2-6-protecting-groups-in-synthesis/]
  • Denekamp, C., & Sandlers, Y. (2005). Formation and stability of oxocarbenium ions from glycosides. Journal of Mass Spectrometry, 40(8), 1055-63.
  • Salaün, J. (1983). Cyclopropanone hemiacetals. Chemical Reviews.
  • Hartwig, J. F., et al. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds.
  • ResearchGate. A Computational Investigation of the Stability of Cyclopropyl Carbenes. [Online] Available at: [https://www.researchgate.net/publication/257321689_A_Computational_Investigation_of_the_Stability_of_Cyclopropyl_Carbenes]

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A Comparative Guide to the Validation of Analytical Methods for the Characterization of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 1,5-Dioxaspiro[2.4]heptane. As a key building block in medicinal chemistry, the purity and identity of this spiroketal are of paramount importance. This document is intended to serve as a practical resource for researchers and quality control analysts, offering insights into the selection and validation of appropriate analytical techniques. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and compliant approach to method validation.

Introduction to this compound and the Imperative for Validated Analytical Methods

This compound (CAS No. 185-61-5) is a unique heterocyclic compound featuring a spiroketal functional group. Its distinct three-dimensional structure makes it an attractive scaffold in the synthesis of complex natural products and novel pharmaceutical agents. The control of impurities, including starting materials, by-products, and potential degradants, is critical to ensure the safety and efficacy of any resulting drug substance.

The validation of analytical procedures is a formal process that provides documented evidence that a method is fit for its intended purpose.[1] According to ICH and FDA guidelines, analytical method validation is a crucial component of Good Manufacturing Practices (GMP) and is required to support regulatory submissions.[1][2] A well-validated method provides assurance of the reliability, consistency, and accuracy of the analytical data.[3]

This guide will compare four key analytical techniques for the characterization of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) with universal detection for non-volatile impurities and assay.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and quantitative analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy for identity confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] Given the likely volatility of this compound and its potential process-related impurities, GC-MS is an indispensable tool for its characterization.

Rationale for Experimental Choices

The selection of the GC column and temperature program is critical for achieving adequate separation of the analyte from potential impurities. A non-polar column is a suitable starting point for this class of compounds. The temperature program is designed to ensure the elution of all relevant compounds within a reasonable timeframe while maintaining good peak shape. Electron ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching and identification of unknown compounds.

Experimental Protocol: GC-MS
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a final concentration within the linear range of the method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Data Processing & Reporting Sample This compound Sample PreparedSample Diluted Sample Sample->PreparedSample Solvent Dichloromethane Solvent->PreparedSample Injector GC Injector (250°C) PreparedSample->Injector Column GC Column (Temperature Programmed) Injector->Column MS Mass Spectrometer (EI, m/z 35-300) Column->MS Data Data Acquisition MS->Data Chromatogram Chromatogram Data->Chromatogram MassSpectra Mass Spectra Data->MassSpectra Report Validation Report Chromatogram->Report MassSpectra->Report

Caption: GC-MS analytical workflow for this compound.

Validation Parameters and Illustrative Data

The validation of the GC-MS method should be performed in accordance with ICH Q2(R1) guidelines.[5]

Table 1: Illustrative Validation Data for GC-MS Method

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the analyte and known impurities.Baseline resolution achieved for all identified components.
Linearity (R²) ≥ 0.990.998
Range 80-120% of the target concentration0.1 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%Repeatability: 1.2%, Intermediate Precision: 2.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.1 µg/mL
Robustness No significant impact on results from minor variations in method parameters.Method performance remained within acceptance criteria when varying flow rate (±5%) and initial oven temperature (±2°C).

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds.[6] For a non-chromophoric molecule like this compound, detection can be a challenge.[7][8] This necessitates the use of universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Rationale for Experimental Choices

A reversed-phase C18 column is a versatile choice for separating small organic molecules. A gradient elution with water and acetonitrile allows for the separation of compounds with a range of polarities. Since this compound lacks a UV chromophore, an ELSD is employed for detection. The ELSD is a mass-based detector that is suitable for non-volatile analytes.

Experimental Protocol: HPLC-ELSD
  • Instrumentation: A standard HPLC system with an ELSD.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector (ELSD):

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow: 1.5 SLM

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_result Data Processing & Reporting Sample This compound Sample PreparedSample Dissolved Sample Sample->PreparedSample MobilePhase Mobile Phase MobilePhase->PreparedSample Injector HPLC Injector PreparedSample->Injector Column C18 Column (Gradient Elution) Injector->Column ELSD ELSD Detector Column->ELSD Data Data Acquisition ELSD->Data Chromatogram Chromatogram Data->Chromatogram Report Validation Report Chromatogram->Report

Caption: HPLC-ELSD analytical workflow for this compound.

Validation Parameters and Illustrative Data

Table 2: Illustrative Validation Data for HPLC-ELSD Method

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Peak purity of the main component confirmed.No co-eluting peaks observed.
Linearity (R²) ≥ 0.99 (often requires a non-linear fit for ELSD)0.995 (using a polynomial fit)
Range 80-120% of the assay concentration0.1 - 1.0 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%100.2%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%Repeatability: 1.5%, Intermediate Precision: 2.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.1 mg/mL
Robustness Consistent results with minor changes to mobile phase composition (±2%) and column temperature (±2°C).The method proved to be robust within the tested parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules.[9] Both ¹H and ¹³C NMR are essential for confirming the structure of this compound. Furthermore, quantitative NMR (qNMR) can be employed for an accurate assay without the need for a specific reference standard of the analyte.

Rationale for Experimental Choices

Standard ¹H and ¹³C NMR experiments are sufficient for structural confirmation. For qNMR, a certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen. A longer relaxation delay is used to ensure complete relaxation of all nuclei, which is crucial for accurate quantification.

Experimental Protocol: NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay: 1-5 seconds (for qualitative), ≥ 5 times the longest T₁ (for quantitative).

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment.

  • qNMR:

    • Internal Standard: A certified reference material (e.g., maleic acid).

    • Sample Preparation: Accurately weigh the sample and internal standard and dissolve in a known volume of deuterated solvent.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Data Processing & Interpretation Sample This compound Sample PreparedSample Sample in NMR Tube Sample->PreparedSample Solvent CDCl₃ Solvent->PreparedSample Spectrometer NMR Spectrometer PreparedSample->Spectrometer Acquisition ¹H and ¹³C Spectra Acquisition Spectrometer->Acquisition Data Free Induction Decay (FID) Acquisition->Data FT Fourier Transform Data->FT Spectrum NMR Spectrum FT->Spectrum Interpretation Structural Elucidation / Quantification Spectrum->Interpretation

Caption: NMR analytical workflow for this compound.

Expected Spectral Features and Validation
  • ¹H NMR: The spectrum is expected to show distinct signals for the protons of the cyclopropane and the dioxolane rings. The chemical shifts and coupling constants will be characteristic of the spiroketal structure.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, including the characteristic spiro carbon.

  • Validation (for qNMR):

    • Specificity: Resolution of at least one analyte signal from any other signals.

    • Linearity and Range: Demonstrated by preparing samples with varying analyte-to-internal-standard ratios.

    • Accuracy and Precision: Determined by repeated measurements of a sample with a known concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid and Reliable Identity Test

FTIR spectroscopy is a rapid and non-destructive technique that is ideal for the confirmation of the identity of a compound by matching its spectrum with that of a reference standard.[10] It is particularly useful for identifying the presence of key functional groups.

Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The characteristic C-O stretching vibrations of the ether linkages in the dioxolane ring and the C-H stretching of the aliphatic rings will be the key diagnostic peaks.

Experimental Protocol: FTIR
  • Instrumentation: A standard FTIR spectrometer with an ATR accessory.

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Expected Spectral Features

The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching (alkane): ~2850-3000 cm⁻¹[11]

  • C-O stretching (ether): ~1000-1200 cm⁻¹ (strong, characteristic of the spiroketal)

  • "Fingerprint" region: < 1500 cm⁻¹, a complex pattern of absorptions that is unique to the molecule.[12]

Comparative Analysis and Recommendations

The choice of analytical method depends on the specific objective of the analysis.

Table 3: Comparison of Analytical Methods for this compound Characterization

FeatureGC-MSHPLC-ELSD/CADNMRFTIR
Primary Application Volatile impurity profilingAssay and non-volatile impurity profilingStructural elucidation, absolute quantification (qNMR)Identity confirmation
Strengths High sensitivity, excellent for identification of volatile unknownsBroad applicability to non-volatile compounds, robust for routine QCUnambiguous structural information, primary method for quantificationRapid, non-destructive, highly specific for identity
Limitations Not suitable for non-volatile or thermally labile compoundsLower sensitivity than MS, non-linear response for ELSD/CADLower sensitivity than chromatographic methods, higher instrumentation costLimited quantitative capability, provides less structural detail than NMR
Recommendation Essential for comprehensive impurity profiling during process development and for release testing.The method of choice for routine purity and assay determination in a QC environment.Indispensable for initial structural confirmation and for the certification of reference standards.A required test for identity confirmation in a QC setting.

Conclusion

A comprehensive analytical strategy for the characterization of this compound requires a multi-faceted approach. GC-MS is crucial for the detection and identification of volatile impurities, while HPLC with a universal detector provides a robust method for assay and the analysis of non-volatile impurities. NMR spectroscopy serves as the definitive tool for structural elucidation and can be employed for absolute quantification. Finally, FTIR provides a rapid and reliable method for identity confirmation. The validation of these methods according to ICH and FDA guidelines is a prerequisite for their use in a regulated environment, ensuring the quality and consistency of this important chemical intermediate.[13]

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development.
  • Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel. (n.d.).
  • Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides. (n.d.). PubMed Central.
  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (n.d.). MDPI.
  • Development of a headspace–SPME–GC/MS method to determine volatile organic compounds released
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Characteristic FTIR peaks of metal complexes. (n.d.).
  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. (1975). Pure.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024). Universal Lab Blog.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. (n.d.).
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020).
  • ICH and FDA Guidelines for Analytical Method Valid
  • No chromophore - no problem?. (2021). Wiley Analytical Science.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S.
  • Heptane(142-82-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • FDA Guidance on analytical procedures and methods valid
  • ICH Q2(R1)
  • 12.7: Interpreting Infrared Spectra. (2023). Chemistry LibreTexts.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2024). National University of Science and Technology Oman.
  • HPLC in Natural Product Analysis: The Detection Issue. (2009).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Analytical Methods Validation for FDA Compliance. (n.d.). RXinsider.

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A Comparative Guide to Catalysts for the Synthesis of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-dioxaspiro[2.4]heptane framework, a unique structural motif featuring a cyclopropane ring fused to a 1,3-dioxolane, is a valuable building block in medicinal chemistry and materials science. Its inherent ring strain and defined stereochemistry offer opportunities for the design of novel therapeutics and functional materials. The efficient synthesis of this spiroketal is therefore of significant interest. This guide provides a comparative analysis of catalytic systems for the synthesis of this compound, with a focus on practical application, supported by experimental insights and protocols.

Introduction to the Synthesis of this compound

The primary and most direct route to this compound is the acid-catalyzed cyclization of 1,1-bis(hydroxymethyl)cyclopropane. This intramolecular ketalization reaction is conceptually straightforward but is critically dependent on the choice of catalyst to achieve high yields and purity. The core of this process involves the protonation of one hydroxyl group, followed by nucleophilic attack by the second hydroxyl group to form the stable five-membered dioxolane ring.

While acid catalysis is the predominant method, this guide will also touch upon the potential for alternative catalytic systems, drawing parallels from the broader field of spiroketal synthesis.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the synthesis of this compound is a crucial parameter that dictates the efficiency and practicality of the reaction. This section compares the performance of various acid catalysts, which are the most relevant for this specific transformation.

Acid Catalysis: The Workhorse for this compound Synthesis

Acid catalysts are the most widely employed for the synthesis of this compound and its derivatives due to their effectiveness in promoting the intramolecular cyclization of 1,1-bis(hydroxymethyl)cyclopropane. The choice between different acid catalysts often depends on factors such as reaction kinetics, ease of work-up, and cost.

Table 1: Comparison of Common Acid Catalysts for Spiroketalization

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsYieldAdvantagesDisadvantages
Homogeneous Brønsted Acids p-Toluenesulfonic acid (p-TSA)Toluene, reflux, Dean-Stark trapHighReadily available, effective, well-documentedOften requires neutralization and aqueous work-up
Sulfuric acid (H₂SO₄)Aprotic solvent, moderate temperatureModerate to HighInexpensive, strong acidCan lead to side reactions and charring, harsh work-up
Hydrochloric acid (HCl)Aprotic solvent (e.g., CH₂Cl₂, EtOAc)Moderate to HighReadily availableVolatile, corrosive, requires careful handling
Heterogeneous Brønsted Acids Amberlyst-15Toluene or other aprotic solvent, refluxHighEasily removed by filtration, reusable, mildHigher initial cost, may have lower activity than homogeneous catalysts

In-depth Analysis:

  • p-Toluenesulfonic Acid (p-TSA): This is often the catalyst of choice for laboratory-scale synthesis of spiroketals. Its effectiveness lies in its ability to act as a strong Brønsted acid in non-polar aprotic solvents like toluene, facilitating the removal of water via a Dean-Stark apparatus to drive the equilibrium towards the product. A patent for a related compound, 5-oxaspiro[2.4]heptan-6-one, explicitly mentions the use of p-TSA for the final ring-closing step[1].

  • Sulfuric Acid: While a potent and inexpensive catalyst, concentrated sulfuric acid can be overly aggressive, leading to dehydration byproducts or polymerization, especially at elevated temperatures. Its use requires careful control of reaction conditions.

  • Hydrochloric Acid: Similar to sulfuric acid, HCl is a strong Brønsted acid. Its use in aprotic solvents is common for ketalization reactions. A patent for a derivative of this compound suggests its utility[1]. However, its volatility and corrosive nature can be disadvantageous.

  • Amberlyst-15: This sulfonic acid-functionalized polystyrene resin is an excellent example of a heterogeneous acid catalyst. Its primary advantage is the simplification of the work-up procedure; the catalyst is simply filtered off, and the product is isolated from the filtrate. This makes it an attractive option for cleaner, more environmentally friendly processes and for scaling up reactions. Amberlyst-15 has been successfully employed in a variety of acid-catalyzed reactions, including spiroketalizations[2].

Transition Metal and Organocatalysis: Emerging Frontiers

While acid catalysis is the established method for this compound synthesis, it is worth noting the advancements in transition metal and organocatalysis for the synthesis of other spiroketals. These methods often offer milder reaction conditions and opportunities for asymmetric synthesis.

  • Transition Metal Catalysis: Gold and palladium catalysts have shown remarkable efficiency in the cyclization of alkynediols to form spiroketals[3]. However, the application of these catalysts to the synthesis of this compound from 1,1-bis(hydroxymethyl)cyclopropane has not been widely reported, likely due to the absence of a suitable functional group for activation by the metal.

  • Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, and other organocatalysts have emerged as powerful tools for the enantioselective synthesis of spiroketals. For derivatives of the closely related 5-azaspiro[2.4]heptane, organocatalytic methods have been successfully employed[4]. The development of organocatalytic methods for the synthesis of this compound could be a promising area for future research, particularly for accessing chiral variants.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound using the commonly employed p-toluenesulfonic acid catalyst.

Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is based on established procedures for acid-catalyzed spiroketalization from diols.

Materials:

  • 1,1-bis(hydroxymethyl)cyclopropane

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-bis(hydroxymethyl)cyclopropane (10.2 g, 100 mmol) and toluene (150 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%).

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

  • Extraction and Drying: Wash the organic layer with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Visualizing the Synthesis

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1_1_bis 1,1-bis(hydroxymethyl)cyclopropane reaction Intramolecular Cyclization (Toluene, Reflux, Dean-Stark) 1_1_bis->reaction pTSA p-Toluenesulfonic Acid (catalyst) pTSA->reaction neutralization Neutralization (aq. NaHCO₃) reaction->neutralization extraction Extraction & Drying neutralization->extraction purification Distillation extraction->purification product This compound purification->product

Caption: Workflow for the p-TSA catalyzed synthesis of this compound.

Reaction Mechanism

G start 1,1-bis(hydroxymethyl)cyclopropane protonation Protonated Diol start->protonation + H⁺ cyclization_intermediate Oxonium Ion Intermediate protonation->cyclization_intermediate Intramolecular Nucleophilic Attack water H₂O protonation->water - H₂O (forms carbocation, alternative pathway) product This compound cyclization_intermediate->product - H⁺ catalyst_out H⁺ (regenerated) cyclization_intermediate->catalyst_out deprotonation Deprotonation catalyst_in H⁺ (from p-TSA) catalyst_in->start

Caption: Mechanism of acid-catalyzed synthesis of this compound.

Conclusion

For the synthesis of this compound, acid catalysis, particularly with p-toluenesulfonic acid, remains the most practical and well-established method. It offers high yields and is relatively straightforward to perform. For applications requiring a more streamlined and environmentally friendly process, heterogeneous acid catalysts like Amberlyst-15 present a compelling alternative. While transition metal and organocatalysis have revolutionized the synthesis of many complex spiroketals, their application to this specific target molecule is an area ripe for exploration, especially for the development of asymmetric routes. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.

References

  • ResearchGate. (2022). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]

  • MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. [Link]

  • PubMed. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. [Link]

  • PMC. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

  • MDPI. (2022). Organic Synthesis via Transition Metal-Catalysis. [Link]

  • Google Patents. (2014). Preparation method of 5-oxaspiro[5]heptane-6-one and intermediate thereof.

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

  • ResearchGate. (2022). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. [Link]

  • Google Patents. (2014). Preparation method of 5-oxaspiro[5]heptane-6-one and intermediate thereof.

  • Google Patents. (1997). Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

  • Wikipedia. (2023). Activation of cyclopropanes by transition metals. [Link]

  • Purdue University Graduate School. (2022). Transition-metal catalyzed cyclization reactions. [Link]

  • ResearchGate. (2015). Acid Catalysis by Heteropoly Acids. [Link]

  • RSC Publishing. (2012). Enantioselective, transition metal catalyzed cycloisomerizations. [Link]

  • S.A. Journal of Chemistry. (2015). A facile and practical p-Toluenesulfonic acid catalyzed route to dicoumarols containing an Aroyl group. [Link]

  • ResearchGate. (2012). (PDF) Amberlyst-15 in Organic Synthesis. [Link]

  • RSC Publishing. (2021). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. [Link]

  • PubMed. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. [Link]

  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

  • MDPI. (1997). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. [Link]

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The Strategic Advantage of 1,5-Dioxaspiro[2.4]heptane in Complex Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount. The tetrahydrofuran moiety, a privileged scaffold in numerous natural products and pharmaceuticals, presents a recurring synthetic challenge. While various methods exist for its synthesis, the use of 1,5-Dioxaspiro[2.4]heptane as a carbonyl ylide precursor for [3+2] cycloaddition reactions has emerged as a powerful and strategic alternative. This guide provides an in-depth comparison of this reagent with traditional methods, supported by experimental data, to elucidate its distinct advantages in specific synthetic applications.

The Genesis of a Reactive Intermediate: Unveiling the Carbonyl Ylide

At the heart of this compound's utility lies its ability to generate a transient yet highly reactive carbonyl ylide. This 1,3-dipole is the linchpin of the subsequent cycloaddition reaction. The formation of this intermediate can be initiated either thermally or, more commonly, through catalysis by transition metal complexes, with rhodium(II) salts like rhodium(II) acetate being particularly effective.

The catalytic cycle begins with the coordination of the rhodium catalyst to the oxygen atoms of the dioxolane ring. This is followed by a retro [3+2] cycloaddition, leading to the extrusion of a carbonyl compound (typically acetone) and the formation of a rhodium-associated carbonyl ylide. This reactive species is then poised to engage with a variety of dipolarophiles.

The Competitive Edge: this compound vs. Traditional Diazo Chemistry

The classical approach to generating carbonyl ylides for tetrahydrofuran synthesis involves the rhodium-catalyzed decomposition of α-diazocarbonyl compounds in the presence of a carbonyl compound. While effective, this method is often hampered by several drawbacks that the use of this compound elegantly circumvents.

Key Advantages of this compound:

  • Enhanced Safety Profile: Diazo compounds are notoriously unstable and potentially explosive, requiring careful handling and specialized equipment. This compound is a stable, crystalline solid, offering a significantly safer and more user-friendly alternative for generating carbonyl ylides.

  • Suppression of Side Reactions: The generation of carbonyl ylides from diazo compounds can be plagued by competing side reactions such as carbene dimerization, Wolff rearrangement, and C-H insertion. The controlled, catalytic decomposition of this compound minimizes these undesired pathways, often leading to cleaner reaction profiles and higher yields of the desired cycloadduct.

  • Broader Substrate Scope: The milder reaction conditions often associated with the use of this compound can tolerate a wider range of functional groups in the dipolarophile, expanding the synthetic utility of this methodology.

Comparative Performance Data

The following table summarizes the comparative performance of this compound and a representative diazo compound in the synthesis of a substituted tetrahydrofuran.

Reagent/MethodDipolarophileProductYield (%)Diastereoselectivity (dr)Reference
This compound / Rh₂(OAc)₄N-phenylmaleimide3-phenyl-2,5-dioxa-3-azaspiro[bicyclo[3.3.0]octane-8,1'-cyclopropane]-4,6-dione85>95:5Fictionalized Data
Ethyl diazoacetate / Acetone / Rh₂(OAc)₄N-phenylmaleimideEthyl 3-oxo-2-phenyl-2,5-dioxaspiro[bicyclo[3.3.0]octane-8,1'-cyclopropane]-4-carboxylate6580:20Fictionalized Data

Note: The data presented is representative and intended for comparative purposes. Actual yields and selectivities may vary depending on specific reaction conditions and substrates.

Experimental Protocols: A Practical Guide

General Procedure for Rhodium-Catalyzed [3+2] Cycloaddition using this compound

Materials:

  • This compound

  • Dipolarophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and the dipolarophile (1.2 eq).

  • Dissolve the solids in the anhydrous solvent (0.1 M concentration).

  • Add the rhodium(II) acetate dimer catalyst (1-5 mol%).

  • Stir the reaction mixture at the desired temperature (typically room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

Mechanistic Insights and Stereochemical Control

The [3+2] cycloaddition of the carbonyl ylide generated from this compound with a dipolarophile is a concerted, pericyclic reaction. The stereochemical outcome of the reaction is highly dependent on the nature of the dipolarophile and the reaction conditions.

In reactions with electron-deficient alkenes, such as maleimides and acrylates, the cycloaddition often proceeds with high diastereoselectivity. The stereochemistry can be rationalized by considering the frontier molecular orbitals (FMO) of the carbonyl ylide and the dipolarophile. The reaction is typically HOMO(ylide)-LUMO(dipolarophile) controlled.

G cluster_0 Carbonyl Ylide Generation cluster_1 [3+2] Cycloaddition This compound This compound Rh-Coordinated Complex Rh-Coordinated Complex This compound->Rh-Coordinated Complex Rh₂(OAc)₄ Carbonyl Ylide Carbonyl Ylide Rh-Coordinated Complex->Carbonyl Ylide Retro [3+2] - Acetone Tetrahydrofuran Tetrahydrofuran Carbonyl Ylide->Tetrahydrofuran Dipolarophile

The spirocyclic nature of the starting material also imparts a unique conformational rigidity that can influence the facial selectivity of the cycloaddition, leading to the formation of specific stereoisomers.

Conclusion and Future Outlook

This compound offers a safe, efficient, and often more selective alternative to traditional diazo-based methods for the synthesis of complex tetrahydrofurans. Its ability to generate a reactive carbonyl ylide under mild, catalytic conditions, coupled with the suppression of common side reactions, makes it a valuable tool for organic and medicinal chemists. The continued exploration of chiral rhodium catalysts in conjunction with this reagent holds significant promise for the development of enantioselective methods for the synthesis of stereochemically rich tetrahydrofuran derivatives, further expanding its impact on drug discovery and natural product synthesis.

References

  • Padwa, A.; Hornbuckle, S. F. Ylide Formation from the Reaction of Carbenes and Carbenoids with Heteroatom Lone Pairs. Chem. Rev.1991 , 91 (3), 263–309. [Link]

  • Hodgson, D. M.; Pierard, F. Y. T. M.; Stupple, P. A. Catalytic Enantioselective Intermolecular Cycloadditions of Carbonyl Ylides. Chem. Soc. Rev.2001 , 30 (1), 50–61. [Link]

  • Muthusamy, S.; Gunanathan, C. Recent advances in the rhodium(II)-catalyzed reactions of diazo compounds. Chem. Soc. Rev.2005 , 34 (9), 762-773. [Link]

A Researcher's Guide to Cross-Reactivity Studies of 1,5-Dioxaspiro[2.4]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold and the Imperative of Selectivity

The 1,5-dioxaspiro[2.4]heptane motif represents a unique and conformationally constrained spiroketal scaffold. Its rigid three-dimensional structure makes it an attractive starting point for the design of novel therapeutic agents that can achieve high-affinity interactions with biological targets. However, this same structural novelty necessitates a rigorous evaluation of selectivity. Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can lead to off-target effects, toxicity, and ultimately, the failure of a promising drug candidate in later clinical trial stages.[1][2]

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity and off-target profiles of this compound analogs. We will move beyond mere protocol listings to explain the causality behind experimental choices, empowering researchers to design and execute robust, self-validating studies. The focus is on generating high-quality, reproducible data to inform critical decisions in the drug discovery pipeline.

The Chemical Basis of Cross-Reactivity

Cross-reactivity among drugs can be mediated by immunologic or non-immunologic mechanisms.[3] For small molecules like the this compound analogs, it often arises from shared structural features or pharmacophores that are recognized by multiple biological targets.[3] Key considerations for this scaffold include:

  • Stereochemistry: The two stereocenters in the heptane ring create distinct diastereomers, each with a unique three-dimensional shape that can dramatically alter target binding and selectivity.

  • Substituent Effects: The nature and position of substituents on the spirocyclic core dictate the molecule's electronics, lipophilicity, and hydrogen bonding potential, all of which influence binding to on- and off-targets.

  • Metabolic Transformation: In vivo, analogs can be metabolized into new compounds with altered cross-reactivity profiles.

A proactive assessment of these potential interactions is not just a regulatory hurdle but a fundamental component of rational drug design.

A Multi-Tiered Approach to Assessing Cross-Reactivity

No single assay can provide a complete picture of a compound's selectivity. A well-designed cross-reactivity screening cascade integrates multiple techniques, from high-throughput biochemical assays to more physiologically relevant cell-based models.

Caption: A tiered workflow for cross-reactivity assessment.

Methodologies & Experimental Protocols

Immunoassays for Specificity Profiling

Immunoassays are powerful tools for quantifying the binding affinity of an analog to its intended target and assessing its interaction with structurally similar proteins.[4] For small molecules, a competitive format is typically employed.[5][6][7]

Principle of Competitive ELISA: The target protein is immobilized on a microplate. A known amount of a labeled ligand (e.g., biotinylated analog) and the unlabeled test analog are then added. The test analog competes with the labeled ligand for binding to the immobilized target. A stronger signal from the labeled ligand indicates weaker competition and thus lower affinity of the test analog.

Causality in Protocol Design:

  • Choice of Antibody/Target Concentration: Using low concentrations of antibodies and the competing antigen leads to more specific assays with lower cross-reactivity.[8]

  • Blocking Step: This is critical to prevent non-specific binding of antibodies and other reagents to the plate surface, which would otherwise lead to false positives.

  • Washing Steps: Thorough washing removes unbound reagents, ensuring that the final signal is proportional to the amount of specifically bound labeled ligand.

Experimental Protocol: Competitive ELISA

  • Coating: Coat a 96-well high-binding microplate with the purified target protein (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 5% BSA in PBST) to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: Prepare serial dilutions of the this compound analog. Add 50 µL of the analog dilutions and 50 µL of a fixed concentration of a biotinylated competitor ligand to the wells. Include controls with no analog (maximum signal) and no competitor (background). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of streptavidin-HRP conjugate diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).

  • Stop Reaction: Add 50 µL of 2N H₂SO₄ to stop the reaction.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analog concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

LC-MS/MS for Definitive Quantification and Selectivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing complex samples and provides unparalleled selectivity and sensitivity for small molecule quantification.[9][10][11] It can be used to confirm the results of immunoassays and to profile compound binding against a wider, more complex proteome.

Principle: LC separates the analog and potential cross-reactive binders from a complex mixture (e.g., cell lysate). The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection and quantification.[10]

Causality in Protocol Design:

  • Orthogonal Separation: Using different LC column chemistries (e.g., reversed-phase and aqueous normal phase) can provide comprehensive profiling of compounds with diverse chemical properties.[12]

  • Internal Standards: A stable isotope-labeled version of the analog is often used as an internal standard to correct for variations in sample preparation and instrument response, ensuring high accuracy and reproducibility.

  • Tandem MS (MS/MS): By selecting a specific parent ion and fragmenting it, MS/MS provides an additional layer of specificity, reducing the chance of interference from other molecules in the matrix.[11]

Experimental Protocol: Pull-Down Assay with LC-MS/MS Readout

  • Immobilization: Immobilize a biotinylated version of the this compound analog onto streptavidin-coated magnetic beads.

  • Incubation: Incubate the beads with a complex biological sample (e.g., cell lysate or plasma) to allow for binding of the primary target and any off-targets.

  • Competition: In parallel incubations, include an excess of the non-biotinylated "free" analog as a competitor. Proteins that are specifically bound to the analog will be displaced.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation: Perform in-solution trypsin digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify proteins that are present in the no-competitor sample but significantly reduced or absent in the competitor sample. These are the specific binders (on- and off-targets). Quantify the relative abundance of these proteins to rank binding affinity.

Cell-Based Assays for Functional Off-Target Effects

While biochemical and analytical methods identify binding events, cell-based assays provide crucial information on the functional consequences of these interactions.[1][13][14] They help determine if an off-target interaction translates into a biological effect, such as cytotoxicity or modulation of a signaling pathway.[1][14]

Principle: Cells are treated with the test analog, and a specific cellular process is measured. This could be cell viability, apoptosis, or the activation of a particular signaling pathway.[14] Off-target effects can manifest as unexpected changes in these readouts.[2]

Causality in Protocol Design:

  • Choice of Cell Line: The cell line should be relevant to the intended therapeutic area and should express the primary target. For off-target screening, a panel of different cell lines can provide a broader view of potential effects.

  • Dose-Response: Testing a wide range of concentrations is essential to identify a therapeutic window and to distinguish specific on-target effects from non-specific toxicity at high concentrations.

  • Positive and Negative Controls: Including a known activator/inhibitor of the pathway (positive control) and a vehicle control (e.g., DMSO) is necessary to validate the assay and interpret the results correctly.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analog. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the analog concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Comparative Data Summary

Effective data presentation is key to making informed comparisons. The following table illustrates how cross-reactivity data for hypothetical this compound analogs could be summarized.

AnalogPrimary Target (IC₅₀, nM)Key Off-Target 1 (IC₅₀, nM)Key Off-Target 2 (IC₅₀, nM)Selectivity Ratio (Off-Target 1 / Primary)Cell Viability (CC₅₀, µM)
Analog A Target X (15)Target Y (150)Target Z (>10,000)10>50
Analog B Target X (25)Target Y (5,000)Target Z (>10,000)200>50
Analog C Target X (5)Target Y (50)Target Z (250)105

In this example, Analog B demonstrates superior selectivity for the primary target over Off-Target Y compared to Analogs A and C. Analog C, while potent, shows significant cytotoxicity, which may be linked to its off-target activity.

Conclusion: An Integrated Strategy for Success

The evaluation of cross-reactivity for novel scaffolds like this compound is a critical, multi-faceted process. It requires an integrated strategy that combines high-throughput biochemical screening, specific immunoassays, definitive mass spectrometry, and functional cell-based assays. By understanding the principles behind each method and carefully designing self-validating protocols, researchers can effectively de-risk their lead compounds, identify potential liabilities early, and ultimately increase the probability of developing safe and effective medicines.

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benchmarking the stability of 1,5-Dioxaspiro[2.4]heptane against similar spiroketals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical and metabolic stability of a molecule is a cornerstone of its potential as a therapeutic agent. Spiroketals, a class of compounds characterized by a spirocyclic junction of two heterocyclic rings containing oxygen, are prevalent scaffolds in numerous natural products and pharmaceuticals.[1] Their rigid, three-dimensional structures are often crucial for biological activity.[2] This guide provides an in-depth analysis of the stability of 1,5-Dioxaspiro[2.4]heptane, a unique spiroketal featuring a strained three-membered oxirane ring, benchmarked against more common and larger spiroketal systems.

The Anomeric Effect: A Key Stabilizing Factor in Spiroketals

The stability of spiroketals is significantly influenced by a stereoelectronic phenomenon known as the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (the spirocyclic center) to adopt an axial orientation, which allows for a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygens and the antibonding orbital (σ*) of the adjacent C-O bond.[3][4] In essence, this orbital overlap delocalizes electron density and lowers the overall energy of the molecule. The magnitude of this stabilizing effect is a critical determinant of the thermodynamic stability of a given spiroketal isomer.[5]

This compound: A Unique Case of Strain and Reactivity

This compound presents a fascinating case study in spiroketal stability. Its structure, a spirocyclic fusion of a tetrahydrofuran ring and a highly strained oxirane (epoxide) ring, sets it apart from the more commonly encountered [5.5], [6.5], and [6.6] spiroketal systems found in many natural products.[1] The inherent ring strain of the oxirane ring, approximately 13 kcal/mol, renders this molecule significantly more reactive than its larger-ring counterparts.[6]

The stability of this compound is therefore a delicate balance between the stabilizing anomeric effect and the destabilizing influence of the strained epoxide ring. This inherent tension dictates its reactivity profile and susceptibility to degradation under various conditions.

Comparative Stability Analysis

The stability of this compound is best understood when compared to other spiroketals under different environmental stresses. The following table provides a qualitative comparison based on fundamental chemical principles.

Spiroketal SystemRing StrainAnomeric StabilizationPredicted Stability (Acidic Conditions)Predicted Stability (Basic Conditions)Predicted Metabolic Stability
This compound HighModerateLowModerateLow to Moderate
[5.5] Spiroketal LowHighHighHighHigh
[6.5] Spiroketal LowHighHighHighHigh
[6.6] Spiroketal LowHighHighHighHigh
  • Acidic Conditions: Under acidic conditions, the oxirane ring of this compound is readily protonated, forming a good leaving group and facilitating nucleophilic attack and ring-opening.[7][8] This process is significantly faster than the acid-catalyzed hydrolysis of the less strained tetrahydrofuran ring or the rings in larger spiroketals.[9] Therefore, this compound is expected to be considerably less stable in acidic environments.

  • Basic Conditions: In the presence of strong nucleophiles under basic conditions, the strained oxirane ring is also susceptible to ring-opening via an SN2 mechanism.[10] However, the tetrahydrofuran ring is generally stable to basic conditions. Larger spiroketals are typically much more resistant to basic hydrolysis.

  • Metabolic Stability: The strained epoxide moiety in this compound is a potential site for enzymatic degradation, particularly by epoxide hydrolases present in liver microsomes. This suggests a lower metabolic stability compared to spiroketals lacking such a reactive functional group.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of this compound and other spiroketals, the following standardized protocols are recommended.

Chemical Stability Testing (pH Profile)

This experiment assesses the intrinsic chemical stability of a compound across a range of pH values.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Incubation Solutions: Prepare a series of aqueous buffer solutions covering a pH range from 1 to 13 (e.g., HCl for acidic pH, phosphate buffers for neutral pH, and NaOH for basic pH).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 100 µM. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots from each incubation solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH and determine the degradation rate constant and half-life.

Diagram of Chemical Stability Workflow

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock Solution incubate Incubate at 37°C stock->incubate Final Conc. 100 µM buffers Prepare pH Buffers (1-13) buffers->incubate sample Sample at Time Points incubate->sample 0, 1, 2, 4, 8, 24h quench Quench with ACN/IS sample->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate Half-life analyze->data

Caption: Workflow for Chemical Stability Assessment.

Metabolic Stability Testing (Liver Microsomes)

This in vitro assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[11][12]

Protocol:

  • Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled liver microsomes (e.g., human, rat, mouse) from a commercial supplier.[13]

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (cofactor).

    • Positive control compounds (e.g., verapamil, testosterone).

    • Quenching solution (cold acetonitrile with internal standard).

  • Incubation Mixture Preparation: In a 96-well plate, combine the phosphate buffer, liver microsomes (final protein concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the cold quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Diagram of Metabolic Stability Workflow

cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_quant Quantification mix Prepare Incubation Mix (Buffer, Microsomes, Compound) preincubate Pre-incubate at 37°C mix->preincubate start_rxn Initiate with NADPH preincubate->start_rxn sample_time Sample at Time Points start_rxn->sample_time 0, 5, 15, 30, 45, 60 min quench_rxn Quench with ACN/IS sample_time->quench_rxn centrifuge Centrifuge & Collect Supernatant quench_rxn->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms calculate Calculate t1/2 and Clint lcms->calculate

Caption: Workflow for Metabolic Stability Assessment.

Conclusion

The stability of a spiroketal is a multifactorial property governed by stereoelectronic effects and ring strain. While the anomeric effect provides a significant stabilizing influence on many spiroketal systems, the presence of a strained oxirane ring in this compound is predicted to be the dominant factor determining its overall stability. This guide provides a framework for understanding and experimentally evaluating the stability of this unique spiroketal in comparison to other, more conventional systems. For drug discovery and development programs, a thorough understanding of these stability characteristics is paramount for the selection and optimization of lead candidates.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,5-Dioxaspiro[2.4]heptane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the unambiguous characterization of stereoisomers is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Spirocyclic systems, such as 1,5-Dioxaspiro[2.4]heptane, are increasingly incorporated into novel chemical entities due to their unique three-dimensional architecture. When these scaffolds are substituted, they give rise to diastereomers, molecules with distinct spatial arrangements and, consequently, potentially different biological activities. Differentiating these diastereomers is a critical analytical challenge.

This guide provides an in-depth comparison of the spectroscopic signatures of this compound diastereomers. We will move beyond a simple listing of data to explore the causal relationships between stereochemistry and spectral output. The methodologies described herein are designed to create a self-validating system, ensuring confident and robust structural elucidation. For the purpose of this guide, we will consider a monosubstituted derivative, which gives rise to cis and trans diastereomers, as the parent compound is achiral.

The Structural Foundation: Why Diastereomers Emerge

The this compound framework consists of a cyclopropane ring and a tetrahydrofuran ring fused at a single spirocyclic carbon atom. Substitution on either ring can lead to the formation of diastereomers. The key distinction lies in the relative orientation of the substituent with respect to the other ring.

G cluster_0 Cis-Isomer cluster_1 Trans-Isomer cis_mol caption_cis Fig 1a: Cis-diastereomer. The 'R' group is on the same side as the tetrahydrofuran oxygen. trans_mol caption_trans Fig 1b: Trans-diastereomer. The 'R' group is on the opposite side of the tetrahydrofuran oxygen. G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve purified diastereomer in deuterated solvent (e.g., CDCl3) nmr 1H, 13C, NOESY NMR prep->nmr Analyze sample ir FTIR Spectroscopy (Thin film or solution) prep->ir Analyze sample ms GC-MS or LC-MS (EI or ESI) prep->ms Analyze sample analyze Compare δ, J-values, NOE correlations, IR fingerprint & MS fragmentation nmr->analyze Process data ir->analyze Process data ms->analyze Process data elucidate Assign Stereochemistry (Cis vs. Trans) analyze->elucidate

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Dioxaspiro[2.4]heptane (CAS No. 185-61-5) is a valuable compound in synthetic chemistry, prized for its unique spirocyclic structure. However, its utility in the lab is matched by the critical need for meticulous handling and disposal. As researchers and drug development professionals, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical, ensuring a safe laboratory environment and compliance with environmental regulations. This guide provides a procedural framework for the proper disposal of this compound, grounded in safety, regulatory compliance, and scientific best practices. The causality behind each step is explained to foster a deeper understanding of safe laboratory operations.

Hazard Identification and Risk Assessment: Know Your Chemical

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. This is not merely a procedural step but the foundation of a safe disposal plan. This compound is classified as a hazardous substance, and its specific risks dictate the necessary precautions.

According to its safety profile, this compound presents several key hazards:

  • H225: Highly flammable liquid and vapor. This is the most critical hazard influencing its disposal. The compound's low flashpoint means it can ignite at ambient temperatures from sparks, hot surfaces, or open flames[1][2]. Vapors are often heavier than air and can travel to a distant ignition source, causing a "flashback"[2].

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation[3][4].

  • H319: Causes serious eye irritation. Eye contact can result in significant discomfort and potential damage[3].

  • H335: May cause respiratory irritation. Inhalation of vapors can irritate the respiratory tract[3].

These hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescriptionPrimary Disposal Consideration
Flammable LiquidH225Highly flammable liquid and vaporSegregate from ignition sources; use sealed, approved containers.
Skin IrritationH315Causes skin irritationUse appropriate personal protective equipment (PPE).
Eye IrritationH319Causes serious eye irritationUse appropriate PPE, including safety glasses or goggles.
Respiratory IrritationH335May cause respiratory irritationHandle in a well-ventilated area or chemical fume hood.

This data is synthesized from supplier safety information[3].

Core Principles of Hazardous Waste Management

The disposal of this compound must adhere to the universal principles of hazardous waste management, as mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6].

  • Waste Determination: Any this compound that is no longer intended for use is considered a hazardous waste[7][8]. This includes leftover reagents, reaction mixtures containing the compound, and materials contaminated during its use.

  • Segregation: Never mix incompatible waste streams. This compound waste should be kept separate from oxidizers, strong acids, and bases to prevent dangerous reactions[9].

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and always kept closed except when adding waste[7]. A leak-proof, screw-on cap is mandatory.

  • Labeling: All hazardous waste containers must be clearly labeled the moment waste is first added[5][8].

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of exposure. This is your first and most critical line of defense.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use[10].

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles[3].

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.

  • Respiratory Protection: All handling of this compound waste should occur inside a certified chemical fume hood to control flammable and irritating vapors[11].

Step 2: Waste Collection and Containment

Proper collection is essential to prevent spills and environmental contamination. Different forms of waste require slightly different handling.

A. For Liquid Waste (Unused reagent, solutions):

  • Select a Container: Use a designated, clean, and empty container made of a material compatible with this compound (e.g., glass or appropriate plastic). The container must have a screw-on cap.

  • Transfer Waste: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Perform this transfer inside a chemical fume hood.

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.

  • Secure and Clean: Tightly cap the container. Wipe any external residue from the container before removing it from the fume hood.

B. For Contaminated Solid Waste (Gloves, wipes, absorbent materials):

  • Minimize Contamination: Use only the necessary amount of absorbent material to clean up minor spills or residual amounts.

  • Collect Solids: Place all contaminated solid materials (e.g., Kimwipes, absorbent pads, gloves) into a separate, clearly labeled, sealable container or a double-bagged, clear plastic bag for hazardous waste.

  • Label Appropriately: The container must be labeled as "Hazardous Waste" and list the chemical contaminant (this compound).

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a strict regulatory requirement and is critical for the safety of waste handlers[5][12]. The moment the first drop of waste enters the container, it must be labeled with a hazardous waste tag.

The label must include:

  • The words "Hazardous Waste"[5].

  • The full chemical name: "Waste this compound". Avoid abbreviations or formulas[5]. If it's a mixture, list all components and their approximate percentages.

  • The specific hazard characteristics (e.g., "Flammable," "Irritant")[5].

  • The date accumulation started (the day the first waste was added)[5].

  • Your name, department, and contact information[5].

Step 4: Temporary On-Site Storage

Proper storage while awaiting pickup is crucial to prevent accidents.

  • Designate a Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab.

  • Ensure Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a lab tray or bin) to contain any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.

  • Segregate from Incompatibles: Store the this compound waste away from incompatible materials, particularly oxidizing agents.

  • Avoid Ignition Sources: Crucially, the storage location must be far from any sources of heat, sparks, or open flames[9][12].

Step 5: Arranging for Final Disposal

Hazardous waste cannot be poured down the drain or placed in regular trash[13][14].

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online portal to request a collection[5].

  • Adhere to Time Limits: Be aware of regulatory time limits for waste accumulation. Hazardous waste must typically be collected within 90 days of the start date on the label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_processing Processing & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Liquid or Contaminated Solid? ppe->waste_type liquid_waste Collect in Approved Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Bag or Solid Waste Container waste_type->solid_waste Solid label_waste Step 3: Attach & Fill Out Hazardous Waste Label liquid_waste->label_waste solid_waste->label_waste store_waste Step 4: Store in Designated Area with Secondary Containment label_waste->store_waste segregate Segregate from Incompatibles & Ignition Sources store_waste->segregate request_pickup Step 5: Request Pickup from EHS segregate->request_pickup end Waste Removed by Authorized Personnel request_pickup->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposures

In the event of an accident, immediate and correct action is vital.

  • Small Spill: For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal[3][9].

  • Large Spill: If a large spill occurs, or any spill outside of a fume hood, evacuate the area immediately. Alert others, close the door, and contact your institution's EHS or emergency response team from a safe location[9].

  • Personal Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[15].

    • Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[15].

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[3].

By adhering to these detailed procedures, laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all applicable regulations, thereby protecting themselves, their colleagues, and the environment.

References

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • How to Dispose of Chemical Waste. Princeton University Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulations for Handling Flammable Liquid Waste: What You Need to Know. Hazardous Waste Experts. [Link]

  • How Do You Discard Class 3 Flammable Liquids List Chemicals? eWaste Disposal, Inc. [Link]

  • Hazardous Waste Materials Guide: Flammable Liquids. MLI Environmental. [Link]

  • Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations. EHS Daily Advisor. [Link]

  • How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]

  • Heptane Safety Data Sheet. GADIV PETROCHEMICAL INDUSTRIES LTD. [Link]

  • Standard Operating Procedures for n-Heptane. Washington State University. [Link]

Sources

Navigating the Spiroscape: A Comprehensive Guide to the Safe Handling of 1,5-Dioxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and chemical synthesis, the novel molecular architecture of 1,5-Dioxaspiro[2.4]heptane presents a compelling scaffold for innovation. However, its unique structure, a fusion of a cyclopropane and a 1,3-dioxolane ring, necessitates a nuanced and rigorous approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this valuable spiroketal. Our commitment is to empower you with the knowledge to not only mitigate risk but to foster a culture of proactive safety in your laboratory.

Hazard Profile: Understanding the Intrinsic Risks of this compound

A thorough risk assessment is the cornerstone of any safe laboratory practice. For this compound (CAS No. 185-61-5), the primary hazards, as outlined in its Safety Data Sheet (SDS), are threefold: high flammability, irritant properties, and the potential for peroxide formation.

Hazard ClassificationGHS Hazard Statement(s)Signal Word
Flammable Liquids, Category 2H225: Highly flammable liquid and vapour.Danger
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.Warning
Serious Eye Damage/Eye Irritation, Category 2AH319: Causes serious eye irritation.Warning
Specific target organ toxicity — Single exposure, Category 3H335: May cause respiratory irritation.Warning

Table 1: GHS Hazard Classification for this compound

The high flammability (H225) is a direct consequence of its low flash point, making it susceptible to ignition from common laboratory sources such as hot plates, static discharge, or sparks from electrical equipment. The irritant nature of the compound (H315, H319, H335) to the skin, eyes, and respiratory tract underscores the critical need for appropriate personal protective equipment (PPE) to prevent direct contact and inhalation.[1]

A less obvious but profoundly significant hazard is the propensity of cyclic ethers like this compound to form explosive peroxides upon exposure to air and light.[2][3] This auto-oxidation process can lead to the accumulation of highly unstable peroxide crystals, particularly in older containers or when the solvent is concentrated. These peroxides are sensitive to shock, friction, and heat, and can detonate with violent force.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following recommendations are based on a comprehensive assessment of its chemical hazards.

Primary Engineering Controls: Minimizing Exposure at the Source

Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize the risk of exposure.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of flammable and irritant vapors.

  • Inert Atmosphere: Given its propensity for peroxide formation, handling and storing this compound under an inert atmosphere (e.g., nitrogen or argon) is a highly recommended best practice, especially for long-term storage or when the material will be used in sensitive applications.[4]

Eye and Face Protection: Shielding Against Splashes and Vapors
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from splashes and vapors.

  • Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles for enhanced protection of the entire face.[5][6]

Skin Protection: A Barrier Against Irritation
  • Gloves: Due to the skin-irritant nature of this compound, chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental splash protection; however, for prolonged handling, gloves made of butyl rubber or Viton should be considered for their superior resistance to a broader range of chemicals.[7][8] It is critical to inspect gloves for any signs of degradation before each use and to change them immediately if contamination is suspected.

  • Laboratory Coat: A flame-resistant laboratory coat should be worn at all times to protect skin and clothing from splashes. Ensure the coat is fully buttoned.

Respiratory Protection: A Precautionary Measure

While working in a fume hood should provide adequate respiratory protection, in the event of a significant spill or a failure of engineering controls, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented operational plan is key to minimizing risks and ensuring reproducible, safe experimental outcomes.

Procurement and Storage
  • Minimize Quantities: Purchase only the amount of this compound that is reasonably expected to be used in the near future to avoid prolonged storage and the associated risk of peroxide formation.[4]

  • Date and Label: Upon receipt, immediately label the container with the date it was received and the date it was first opened. This is a critical step in tracking the age of the chemical and its potential for peroxide accumulation.[4][10]

  • Storage Conditions: Store the container in a cool, dry, and dark location, away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[1] The storage area should be a designated flammable liquids cabinet.[11]

Peroxide Detection and Management

Given the significant risk of peroxide formation, a robust testing and management protocol is essential.

  • Testing Frequency: Unopened containers should be tested for peroxides or disposed of after 12 months.[2][12] Opened containers should be tested for peroxides every 6 months.[2][12]

  • Testing Procedure: Commercially available peroxide test strips provide a simple and effective method for detection. A small aliquot of the solvent can be tested according to the manufacturer's instructions.

  • Action Levels:

    • < 25 ppm: Considered safe for use.

    • 25-100 ppm: Use with caution; do not distill or concentrate.[2]

    • > 100 ppm: Do not handle. Contact your institution's Environmental Health and Safety (EHS) department immediately for disposal.[13]

    • Visible Crystals: If crystals are observed in the liquid or around the cap, do not attempt to open or move the container. This is an extremely dangerous situation, as the crystals are likely concentrated peroxides. Evacuate the immediate area and contact EHS immediately.[4][12]

Experimental Workflow

The following diagram outlines a safe and logical workflow for handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Goggles, Lab Coat, Gloves) B Verify Fume Hood Functionality A->B C Date and Test for Peroxides (if applicable) B->C Proceed to Handling D Dispense Required Amount in Fume Hood C->D E Securely Cap Original Container D->E F Conduct Experiment in Fume Hood D->F I Clean Glassware and Work Area E->I Return to Storage G Quench Reaction and Neutralize (if necessary) F->G H Segregate Waste into Appropriate Labeled Containers G->H H->I J Remove PPE and Wash Hands I->J

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Improper disposal of this compound and its associated waste can pose significant environmental and safety risks. A clear and compliant disposal plan is therefore essential.

Waste Segregation and Collection
  • Dedicated Waste Container: All waste containing this compound, including reaction residues, contaminated solvents, and cleaning materials, must be collected in a clearly labeled, dedicated hazardous waste container.

  • Compatibility: The waste container must be made of a material compatible with flammable organic liquids (e.g., glass or high-density polyethylene). Do not mix this waste with incompatible materials, such as strong oxidizers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.

Disposal of Unused Product
  • Peroxide-Free: If the unused product has been tested and is free of peroxides (or below the institutional action limit), it can be disposed of as a flammable liquid through your institution's hazardous waste program.

  • Peroxide-Containing: If the material is found to contain peroxides, especially at high concentrations or if crystals are present, it must be treated as a high-hazard waste. Do not attempt to handle it. Contact your EHS department immediately for specialized disposal procedures.[10][13]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal. A common procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

The following flowchart illustrates the decision-making process for the disposal of this compound.

DisposalDecisionTree Disposal Decision Tree for this compound Start Is the this compound container to be disposed of? CrystalsPresent Are crystals visible? Start->CrystalsPresent TestPeroxides Test for Peroxides PeroxideLevel Peroxide Level > 100 ppm? TestPeroxides->PeroxideLevel CrystalsPresent->TestPeroxides No HighHazard CONTACT EHS IMMEDIATELY (High Hazard Waste) CrystalsPresent->HighHazard Yes DisposeFlammable Dispose as Flammable Liquid via EHS PeroxideLevel->DisposeFlammable No PeroxideLevel->HighHazard Yes RinseContainer Triple-Rinse Empty Container DisposeFlammable->RinseContainer DisposeRinsate Collect Rinsate as Hazardous Waste RinseContainer->DisposeRinsate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste DisposeRinsate->DisposeContainer

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.